molecular formula C3H8O2 B3044168 1,3-Propanediol-d2 CAS No. 38645-14-6

1,3-Propanediol-d2

Cat. No.: B3044168
CAS No.: 38645-14-6
M. Wt: 78.11 g/mol
InChI Key: YPFDHNVEDLHUCE-DICFDUPASA-N
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Description

1,3-Propane-2,2-d2-diol is a selectively deuterated form of 1,3-propanediol, a fundamental chemical building block. With two deuterium atoms at the central carbon (C2) position, this compound is characterized by the molecular formula C3H6D2O2 and a monoisotopic mass of 78.06 g/mol . Deuterated compounds like this one are indispensable tools in research, particularly as stable isotopologues in mass spectrometry, where they serve as internal standards for the accurate quantification of metabolites and other analytes . Furthermore, they are widely used in Nuclear Magnetic Resonance (NMR) spectroscopy, as the deuterium atoms provide distinct spectroscopic signatures without interfering with the 1H-NMR spectrum, facilitating the elucidation of molecular structures and reaction mechanisms. The non-deuterated counterpart, 1,3-propanediol, is a key monomer in synthesizing high-performance polymers like polytrimethylene terephthalate (PTT) . It also serves as a versatile solvent and finds applications in composites, adhesives, coatings, and antifreeze formulations . As such, this deuterated analog is of significant interest for tracing studies in polymer science, material science, and investigating metabolic pathways in biochemical research, helping scientists understand complex biological and chemical processes. This product is intended for research purposes as a chemical standard or synthetic intermediate. 1,3-Propane-2,2-d2-diol is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dideuteriopropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFDHNVEDLHUCE-DICFDUPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Propanediol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Propanediol-d2, a deuterated analog of 1,3-propanediol (B51772). The inclusion of deuterium (B1214612) isotopes in molecules offers a powerful tool for various scientific applications, including metabolic pathway tracing, pharmacokinetic studies, and as internal standards in analytical chemistry.[1] This document details a feasible synthetic route, experimental protocols, and in-depth characterization methodologies.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from diethyl malonate. The first step is the deuteration of the active methylene (B1212753) group of diethyl malonate, followed by the reduction of the resulting diethyl malonate-d2.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Synthesis of this compound Diethyl Malonate Diethyl Malonate Diethyl Malonate-d2 Diethyl Malonate-d2 Diethyl Malonate->Diethyl Malonate-d2  1. NaOD, D2O   This compound This compound Diethyl Malonate-d2->this compound  2. LiAlD4, THF    3. H2O workup  

Caption: Synthesis of this compound from Diethyl Malonate.

Experimental Protocols

1.2.1. Synthesis of Diethyl Malonate-d2

This procedure is adapted from standard methods for the deuteration of active methylene compounds.

  • Materials:

    • Diethyl malonate

    • Sodium metal

    • Deuterium oxide (D₂O, 99.8 atom % D)

    • Anhydrous diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Prepare a solution of sodium deuteroxide (NaOD) in D₂O by carefully adding sodium metal in small portions to an excess of D₂O in a flask cooled in an ice bath.

    • To this NaOD solution, add diethyl malonate dropwise with stirring.

    • After the addition is complete, stir the mixture at room temperature for several hours to ensure complete H/D exchange at the α-carbon.

    • Neutralize the reaction mixture with a solution of DCl in D₂O (prepared by reacting thionyl chloride with D₂O).

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain diethyl malonate-d2.

1.2.2. Reduction of Diethyl Malonate-d2 to this compound

This protocol is based on the well-established reduction of esters using lithium aluminum hydride, with the substitution of the deuterated reagent.[2][3]

  • Materials:

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum deuteride in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Add a solution of diethyl malonate-d2 in anhydrous THF dropwise to the LiAlD₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

    • Cool the reaction mixture back to 0°C and quench the excess LiAlD₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.

    • Stir the resulting white precipitate for 30 minutes.

    • Filter the precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude this compound by distillation.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. The following sections detail the expected spectral data, with comparisons to the non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the isotopic labeling and purity of the final product.

2.1.1. ¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signal corresponding to the methylene protons at the C2 position is expected to be significantly diminished or absent, depending on the efficiency of the deuteration of diethyl malonate. The protons of the hydroxyl groups are exchangeable and may appear as a broad singlet or not be observed if a deuterated solvent is used.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic triplet for the C2 carbon due to coupling with the two deuterium atoms. The signals for C1 and C3 will be singlets.

Table 1: Comparison of NMR Data for 1,3-Propanediol and Expected Data for this compound

Nucleus1,3-Propanediol Chemical Shift (ppm)MultiplicityExpected this compound Chemical Shift (ppm)Expected Multiplicity
¹H (C1-H, C3-H)~3.7Triplet~3.7Triplet
¹H (C2-H)~1.8Quintet- (signal absent)-
¹³C (C1, C3)~61.3-~61.3Singlet
¹³C (C2)~36.5-~36.5Triplet

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the incorporation of deuterium atoms.

Table 2: Comparison of Mass Spectrometry Data for 1,3-Propanediol and Expected Data for this compound

Parameter1,3-PropanediolExpected this compound
Molecular Weight76.09 g/mol 78.10 g/mol
Molecular Ion (M+)m/z 76m/z 78
Key Fragmentsm/z 57, 45, 31Shifted by +2 or +1 amu depending on the fragment
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can identify the functional groups present in the molecule and show the effect of deuteration on vibrational frequencies. The most significant change in the FT-IR spectrum of this compound compared to its non-deuterated counterpart will be the appearance of C-D stretching vibrations and the disappearance or reduction in the intensity of C-H stretching vibrations for the C2 position.

Table 3: Comparison of Key FT-IR Peaks for 1,3-Propanediol and Expected Peaks for this compound

Vibrational Mode1,3-Propanediol Wavenumber (cm⁻¹)Expected this compound Wavenumber (cm⁻¹)
O-H stretch (broad)3200-34003200-3400
C-H stretch (sp³)2850-2960Reduced intensity
C-D stretch (sp³)-~2100-2200
C-O stretch1050-11501050-1150

Metabolic Pathway of 1,3-Propanediol in Microorganisms

While not a classical signaling pathway, understanding the metabolic fate of 1,3-propanediol is crucial for its application in biological studies. In several microorganisms, 1,3-propanediol can be synthesized from glycerol.[4][5] This pathway is of significant interest for the biotechnological production of this valuable chemical.

Metabolic Pathway of 1,3-Propanediol Glycerol Glycerol 3-Hydroxypropionaldehyde 3-Hydroxypropionaldehyde Glycerol->3-Hydroxypropionaldehyde  Glycerol Dehydratase   1,3-Propanediol 1,3-Propanediol 3-Hydroxypropionaldehyde->1,3-Propanediol  1,3-Propanediol Dehydrogenase   NAD+ NAD+ 1,3-Propanediol->NAD+ NADH NADH NADH->1,3-Propanediol

Caption: Microbial metabolic pathway for the synthesis of 1,3-Propanediol from glycerol.

Experimental Workflow for Isotopic Labeling Studies

The use of this compound in metabolic studies follows a general workflow.

Isotopic Labeling Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase Cell Culture Cell Culture Introduction of Labeled Substrate\n(this compound) Introduction of Labeled Substrate (this compound) Cell Culture->Introduction of Labeled Substrate\n(this compound) Incubation Incubation Introduction of Labeled Substrate\n(this compound)->Incubation Metabolite Extraction Metabolite Extraction Incubation->Metabolite Extraction LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Metabolite Extraction->LC-MS/MS or GC-MS Analysis Data Processing Data Processing LC-MS/MS or GC-MS Analysis->Data Processing Metabolite Identification\n& Isotope Tracing Metabolite Identification & Isotope Tracing Data Processing->Metabolite Identification\n& Isotope Tracing Pathway Analysis Pathway Analysis Metabolite Identification\n& Isotope Tracing->Pathway Analysis

Caption: General workflow for a stable isotope labeling experiment using this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The use of deuterated compounds like this compound will continue to be a critical tool in advancing our understanding of complex biological systems.

References

An In-Depth Technical Guide to 1,3-Propanediol-d2: Properties, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Propanediol-d2, a deuterated analog of 1,3-propanediol (B51772). This document details available data, outlines a general synthetic approach, and explores its applications, particularly within the realms of scientific research and pharmaceutical development.

Core Physical and Chemical Properties

Table 1: Comparison of Physical and Chemical Properties

Property1,3-Propanediol (Non-deuterated)This compound (Estimated/Reported)
Molecular Formula C₃H₈O₂C₃H₆D₂O₂
Molecular Weight 76.09 g/mol [1]~78.10 g/mol
CAS Number 504-63-2[1][2]38645-14-6[1]
Appearance Colorless, viscous liquid[1][2]Colorless, viscous liquid
Density ~1.053 g/mL at 25 °CSlightly higher than 1.053 g/mL
Boiling Point 214 °C at 760 mmHg[1]Expected to be very similar to 214 °C
Melting Point -27 °CExpected to be very similar to -27 °C
Solubility Miscible with water, ethanol, and acetone[2]Miscible with water, ethanol, and acetone
Isotopic Purity Not ApplicableVaries by supplier, typically >98 atom % D

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and isotopic purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show simplified signals compared to the non-deuterated form, with the absence of signals corresponding to the deuterated positions. The chemical shifts of the remaining protons would be very similar to those of 1,3-propanediol.

  • ²H (Deuterium) NMR: A deuterium (B1214612) NMR spectrum would show a signal at the chemical shift corresponding to the deuterated positions, confirming the presence and location of the deuterium atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum would show three signals corresponding to the three carbon atoms in the propane (B168953) chain. The signals for the carbons bonded to deuterium may exhibit a characteristic triplet fine structure due to C-D coupling.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic C-D stretching vibrations, which appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated compound. The O-H stretching band (around 3200-3550 cm⁻¹, broad) will remain.

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) that is 2 mass units higher than that of 1,3-propanediol, reflecting the presence of the two deuterium atoms. The fragmentation pattern can also be used to confirm the location of the deuterium labels.

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of deuterated diols involves the reduction of a deuterated dicarboxylic acid or its ester derivative. For this compound, a plausible synthetic route starts from malonic acid-d2 or a dialkyl malonate-d2.

General Protocol for the Reduction of Diethyl Malonate-d2 to this compound:

Materials:

  • Diethyl malonate-d2

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry workup reagents (e.g., sodium sulfate)

  • Apparatus for reflux and distillation

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF under an inert atmosphere.

  • Addition of Ester: A solution of diethyl malonate-d2 in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reduction of the ester groups to alcohols.

  • Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and then more water, while cooling the flask in an ice bath.

  • Filtration and Extraction: The resulting precipitate of aluminum salts is removed by filtration. The filtrate is then extracted several times with diethyl ether.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the final product.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Workup and Purification cluster_product Final Product start Diethyl Malonate-d2 reduction Reduction with LiAlH4 in Anhydrous Ether/THF start->reduction 1. Add dropwise quench Quenching with H2O and NaOH reduction->quench 2. After reflux extract Extraction with Diethyl Ether quench->extract 3. Separate phases dry Drying over Na2SO4 extract->dry 4. Remove water purify Fractional Distillation dry->purify 5. Purify product This compound purify->product

A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

Deuterated compounds, including this compound, are valuable tools in pharmaceutical research and development. The primary advantage of isotopic labeling is the ability to track the molecule or alter its metabolic fate without significantly changing its chemical reactivity.

Use as an Internal Standard: this compound is an ideal internal standard for quantitative analysis of 1,3-propanediol in biological matrices (e.g., plasma, urine) by mass spectrometry (GC-MS or LC-MS). Its similar chemical behavior ensures co-extraction and co-elution with the non-deuterated analyte, while its distinct mass allows for accurate quantification.

Metabolic and Pharmacokinetic Studies: The "Kinetic Isotope Effect" can be exploited in drug metabolism studies. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic cleavage at the deuterated position. While 1,3-propanediol itself is not a therapeutic agent, deuterated building blocks can be incorporated into drug candidates to:

  • Improve Metabolic Stability: By strategically placing deuterium at sites of metabolic oxidation, the rate of drug breakdown can be reduced, leading to a longer half-life and potentially improved bioavailability.

  • Reduce Formation of Toxic Metabolites: Altering the metabolic pathway by deuteration can sometimes steer the metabolism away from the formation of reactive or toxic byproducts.

  • Elucidate Metabolic Pathways: By comparing the metabolic profiles of deuterated and non-deuterated versions of a drug, researchers can gain insights into the specific enzymes and pathways involved in its metabolism.

Diagram of a Typical Pharmacokinetic Study Workflow:

PK_Study_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_data Data Interpretation dosing Administer Drug Candidate (containing a deuterated moiety) sampling Collect Biological Samples (e.g., blood, urine) at timed intervals dosing->sampling extraction Sample Preparation (e.g., protein precipitation, SPE) sampling->extraction analysis LC-MS/MS Analysis with Deuterated Internal Standard extraction->analysis pk_params Calculate Pharmacokinetic Parameters (e.g., half-life, clearance, AUC) analysis->pk_params met_id Identify and Quantify Metabolites analysis->met_id

Workflow for a pharmacokinetic study using a deuterated compound.

Conclusion

This compound is a valuable isotopically labeled compound with significant potential in analytical chemistry, metabolic research, and drug discovery. While its physical properties are closely related to its non-deuterated analog, its utility lies in the mass difference and the kinetic isotope effect. As a tool for precise quantification and for modulating metabolic pathways, this compound and other deuterated building blocks will continue to play a crucial role in advancing pharmaceutical sciences.

References

An In-depth Technical Guide to the Isotopic Purity and Analysis of 1,3-Propanediol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to determine the isotopic purity of 1,3-Propanediol-d2. Understanding the isotopic distribution is critical for its application in various scientific fields, including metabolic research, mechanistic studies, and as an internal standard in analytical chemistry. This document details the analytical techniques, experimental protocols, and data interpretation necessary for the accurate assessment of isotopic enrichment.

Understanding Isotopic Purity

Isotopic purity refers to the percentage of a molecule that is enriched with a specific stable isotope at a designated position. For this compound (C₃H₆D₂O₂), the primary interest lies in quantifying the proportion of molecules containing two deuterium (B1214612) (D) atoms as specified, as well as identifying the presence of other isotopologues (e.g., d0, d1). Two key terms are crucial in this context:

  • Isotopic Enrichment: This refers to the percentage of a specific labeled position within a molecule that is occupied by the isotope of interest (in this case, deuterium).

  • Species Abundance: This is the percentage of the total population of molecules that have a specific and complete isotopic composition.

It is important to note that a high isotopic enrichment of the starting materials does not guarantee a 100% abundance of the desired deuterated species in the final product due to the statistical nature of chemical synthesis.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high, ensuring its suitability for sensitive applications. The following table summarizes the expected isotopic purity based on available product specifications.

ParameterSpecification
Isotopic Purity (D)98 atom % D
Chemical Purity≥98%

Note: The "atom % D" specification indicates the percentage of deuterium at the labeled positions.

Analytical Methodologies for Isotopic Purity Determination

The primary analytical techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful non-destructive technique for determining the isotopic purity of a substance. By comparing the integral of a proton signal at a deuterated position with a signal from a non-deuterated position or an internal standard, the degree of deuteration can be accurately calculated.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). For isotopic analysis, high-resolution mass spectrometry (HRMS) is often employed to differentiate between isotopologues with very small mass differences. The relative intensities of the peaks corresponding to the different isotopologues (d0, d1, d2, etc.) are used to determine their respective abundances.

Experimental Protocols

The following sections outline the general experimental protocols for analyzing the isotopic purity of this compound using NMR and MS.

Quantitative ¹H NMR Spectroscopy Protocol

4.1.1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d6, Chloroform-d, or Deuterium Oxide). The choice of solvent should ensure that the analyte signals do not overlap with residual solvent peaks.

  • If an internal standard is used, accurately weigh a known amount of a certified reference material and add it to the vial. The internal standard should have a signal in a clear region of the spectrum.

  • Thoroughly dissolve the sample by vortexing or gentle sonication.

  • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

4.1.2. NMR Data Acquisition

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure the acquisition parameters are optimized for quantitative analysis. This includes a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure full relaxation between pulses.

  • A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio for accurate integration.

4.1.3. Data Processing and Analysis

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the residual proton signal at the deuterated position and a well-resolved signal from a non-deuterated position or the internal standard.

  • Calculate the isotopic purity using the following formula when comparing to a non-deuterated signal within the molecule: Isotopic Purity (%) = (1 - (Integral of residual ¹H signal / Expected integral of ¹H signal for non-deuterated compound)) * 100

Mass Spectrometry Protocol

4.2.1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration suitable for the mass spectrometer being used (typically in the µg/mL to ng/mL range).

  • If using Liquid Chromatography-Mass Spectrometry (LC-MS), the sample should be dissolved in the mobile phase.

4.2.2. Mass Spectrometry Analysis

  • The choice of ionization technique is crucial for analyzing small, polar molecules like 1,3-propanediol. Electrospray ionization (ESI) is a common choice for its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can also be used, often after derivatization to increase volatility.[5][6]

  • For LC-MS, use a suitable column (e.g., a C18 reversed-phase column) and mobile phase (e.g., a gradient of water and acetonitrile (B52724) with a small amount of formic acid) to achieve good separation of the analyte from any impurities.

  • Acquire the mass spectrum in full scan mode to observe the isotopic distribution. High-resolution mass spectrometry is recommended to resolve the different isotopologues.

4.2.3. Data Analysis

  • Identify the peaks corresponding to the different isotopologues of 1,3-Propanediol (e.g., [M+H]⁺ for d0, d1, and d2).

  • Determine the area of each isotopic peak.

  • Correct the raw peak areas for the natural abundance of isotopes (e.g., ¹³C).[7]

  • Calculate the relative abundance of each isotopologue to determine the isotopic purity.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the analytical workflows for determining the isotopic purity of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: Workflow for Quantitative NMR (qNMR) Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis prepare_stock Prepare Stock Solution dilute Perform Serial Dilutions prepare_stock->dilute lc_separation LC Separation (Optional) dilute->lc_separation ionization Ionization (e.g., ESI) lc_separation->ionization ms_acquire Mass Spectrum Acquisition (Full Scan, High Resolution) ionization->ms_acquire identify_peaks Identify Isotopologue Peaks ms_acquire->identify_peaks integrate_peaks Integrate Peak Areas identify_peaks->integrate_peaks correct_abundance Correct for Natural Isotope Abundance integrate_peaks->correct_abundance calculate_purity Calculate Relative Abundance correct_abundance->calculate_purity

References

A Technical Guide to Deuterated 1,3-Propanediol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides technical information on commercially available deuterated 1,3-Propanediol, specifically 1,3-Propanediol-d6 and 1,3-Propanediol-d8, for research and development purposes. While 1,3-Propanediol-d2 was initially sought, the -d6 and -d8 isotopologues are more readily available from commercial suppliers and serve analogous functions in scientific research.

Commercial Availability and Specifications

Several reputable suppliers offer high-purity deuterated 1,3-Propanediol for research applications. The most common variants are 1,3-Propanediol-d6 and 1,3-Propanediol-d8. Below is a summary of typical product specifications from leading suppliers.

SupplierProduct NameCAS NumberMolecular FormulaIsotopic PurityChemical PurityAvailable Quantities
Sigma-Aldrich 1,3-Propane-d₆-diol284474-77-7HOCD₂CD₂CD₂OH98 atom % D≥99% (CP)Custom packaging available
LGC Standards 1,3-Propanediol-d8285978-25-8DOCD₂CD₂CD₂ODNot specifiedNot specified0.1 g, 0.25 g
ChemScene 1,3-Propanediol-d6284474-77-7C₃H₂D₆O₂Not specified≥98%Contact for details
Toronto Research Chemicals (TRC) 1,3-Propanediol-d6284474-77-7C₃H₂D₆O₂Not specifiedNot specified1 g
Cambridge Isotope Laboratories (CIL) Offers a wide range of deuterated compounds. Specific availability for 1,3-Propanediol-d6/d8 should be confirmed directly.-----

Core Research Applications

Deuterated 1,3-Propanediol serves as an invaluable tool in various research domains, primarily due to the mass difference imparted by the deuterium (B1214612) atoms.

  • Internal Standard for Mass Spectrometry (MS): The most common application is as an internal standard in quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Since the deuterated form is chemically identical to the non-deuterated analyte, it co-elutes and experiences similar ionization efficiency. However, its higher mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification of the non-deuterated 1,3-Propanediol in complex biological or environmental samples.

  • Metabolic and Pharmacokinetic Studies: Isotopically labeled compounds are crucial for tracing the metabolic fate of molecules in biological systems.[2] Deuterated 1,3-Propanediol can be introduced into in vitro or in vivo models to study its absorption, distribution, metabolism, and excretion (ADME). The deuterium label allows researchers to track the compound and its metabolites, providing insights into biochemical pathways.[2][3]

  • Tracer in Mechanistic Studies: In chemical and biochemical reaction mechanism studies, deuterium labeling can help elucidate reaction pathways and determine kinetic isotope effects.[4]

Experimental Protocols

While specific experimental conditions should be optimized for each study, the following provides a general framework for the primary applications of deuterated 1,3-Propanediol.

Protocol 1: Use of 1,3-Propanediol-d6 as an Internal Standard in GC-MS Analysis

Objective: To quantify the concentration of 1,3-Propanediol in a biological matrix (e.g., plasma, urine).

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of non-deuterated 1,3-Propanediol of a known high concentration in a suitable solvent (e.g., methanol, water).

    • Prepare a stock solution of 1,3-Propanediol-d6 at a similar concentration.

    • Create a series of calibration standards by serial dilution of the non-deuterated stock solution.

    • Spike each calibration standard and the unknown samples with a fixed concentration of the 1,3-Propanediol-d6 internal standard solution.

  • Sample Preparation:

    • To an aliquot of the biological sample, add the internal standard solution.

    • Perform a sample clean-up procedure, such as protein precipitation (e.g., with acetonitrile (B52724) or methanol) or solid-phase extraction, to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the sample in a solvent suitable for GC injection.

    • Derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic properties of 1,3-Propanediol.

  • GC-MS Analysis:

    • Inject the prepared samples onto a suitable GC column (e.g., a polar capillary column).

    • Develop a temperature gradient program to achieve good separation of 1,3-Propanediol from other matrix components.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

      • Monitor a characteristic ion for non-deuterated 1,3-Propanediol (and its derivative).

      • Monitor the corresponding ion for 1,3-Propanediol-d6 (which will have a higher m/z value).

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting this ratio against the known concentration of the analyte.

    • Calculate the analyte-to-internal standard peak area ratio for the unknown samples and determine their concentrations from the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay using 1,3-Propanediol-d6

Objective: To assess the metabolic stability of 1,3-Propanediol in a liver microsome model.

Methodology:

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer in a microcentrifuge tube.

    • Pre-warm the mixture at 37°C.

    • Initiate the reaction by adding a known concentration of 1,3-Propanediol-d6.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for the analytical run.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the samples onto a reverse-phase LC column.

    • Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Operate the mass spectrometer in full scan mode or multiple reaction monitoring (MRM) mode to detect the parent compound (1,3-Propanediol-d6) and any potential metabolites.

  • Data Analysis:

    • Determine the peak area of 1,3-Propanediol-d6 at each time point.

    • Plot the natural logarithm of the remaining percentage of 1,3-Propanediol-d6 against time.

    • Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression.

Visualizations

Experimental_Workflow_Internal_Standard Workflow for Internal Standard Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with 1,3-Propanediol-d6 (IS) Sample->Spike Extract Extraction/ Cleanup Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Ratio Calculate Peak Area Ratios (Analyte/IS) Data->Ratio Curve Generate Calibration Curve Ratio->Curve Concentration Determine Sample Concentration Curve->Concentration

Caption: Workflow for using deuterated 1,3-Propanediol as an internal standard.

Metabolic_Pathway_Study Conceptual Metabolic Pathway Study cluster_system Biological System (In Vitro / In Vivo) cluster_metabolism Metabolic Transformation cluster_analysis Analysis cluster_outcome Outcome PDO_d6 1,3-Propanediol-d6 Metabolite_A Deuterated Metabolite A PDO_d6->Metabolite_A Enzymatic Reactions Metabolite_B Deuterated Metabolite B PDO_d6->Metabolite_B Enzymatic Reactions LCMS LC-MS/MS Analysis PDO_d6->LCMS Unchanged Parent Compound Metabolite_A->LCMS Metabolite_B->LCMS Identification Metabolite Identification LCMS->Identification Pathway Pathway Elucidation Identification->Pathway

References

Technical Guide: Spectroscopic Analysis of 1,3-Propanediol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1,3-Propanediol-d2. It includes detailed experimental protocols and data interpretation to support research and development activities involving isotopically labeled compounds.

Introduction to this compound

This compound is a deuterated form of 1,3-propanediol, an organic compound with the formula CH₂(CH₂OH)₂.[1] In this isotopologue, two hydrogen atoms have been replaced by deuterium (B1214612) atoms. Deuterium labeling is a powerful tool in drug development and metabolic research, used to trace the metabolic fate of molecules and to potentially alter pharmacokinetic properties.[2] The analysis of such compounds relies heavily on spectroscopic techniques like NMR and mass spectrometry to confirm isotopic incorporation and structural integrity.

Predicted NMR and Mass Spectrometry Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound. This data is extrapolated from known data for the non-deuterated 1,3-propanediol.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignmentNotes
~3.7Triplet4H-CH₂-OHProtons on carbons adjacent to the hydroxyl groups.
~1.8Quintet2H-CH₂-Protons on the central carbon.
Absent---CD₂-The signal for the deuterated methylene (B1212753) group is expected to be absent or significantly reduced.

Solvent: D₂O

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)AssignmentNotes
~61.3C1, C3 (-CH₂-OH)Chemical shift for the carbons bearing the hydroxyl groups.[3]
~36.5C2 (-CD₂-)The signal for the deuterated carbon will be a multiplet due to C-D coupling and will have a lower intensity.[3]

Solvent: D₂O

Table 3: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
78High[M]⁺ (Molecular Ion)
60Moderate[M - H₂O]⁺
47Moderate[M - CH₂OH]⁺
31High[CH₂OH]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for reproducible results.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example: 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 1 second

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Spectral Width: 240 ppm

Data Processing:

  • Apply Fourier transformation to the raw data.

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

Instrument Parameters (Example: GC-MS with EI source):

  • Gas Chromatograph (GC):

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 30-200

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram.

  • Extract the mass spectrum for that peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a deuterated compound like this compound.

G cluster_synthesis Compound Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification sample_prep Sample Preparation for Analysis purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr NMR Sample ms Mass Spectrometry (e.g., GC-MS) sample_prep->ms MS Sample nmr_data NMR Data Analysis - Chemical Shifts - Integration - Coupling nmr->nmr_data ms_data MS Data Analysis - Molecular Ion - Fragmentation ms->ms_data report Final Report & Characterization nmr_data->report ms_data->report

Caption: Workflow for the analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic data and analytical methodologies for this compound. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental needs.

References

Safeguarding Isotopic Integrity: A Technical Guide to the Safe Handling and Storage of 1,3-Propanediol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of deuterated compounds in pharmaceutical and materials science research underscores the need for precise and standardized handling and storage protocols. 1,3-Propanediol-d2, a deuterated analog of the common solvent and reagent 1,3-propanediol, requires specific procedures to ensure both laboratory safety and the preservation of its isotopic purity. This technical guide provides an in-depth overview of the safe handling, storage, and disposal of this compound, tailored for a scientific audience.

Physicochemical and Toxicological Profile

Table 1: Physicochemical and Safety Data for 1,3-Propanediol

PropertyValueSource
Chemical Formula C₃H₆D₂O₂-
Appearance Colorless, viscous liquid[1][2]
Boiling Point 214 °C / 417.2 °F @ 760 mmHg[1]
Melting Point -32 °C / -25.6 °F[1]
Flash Point 140 °C / 284 °F[1]
Specific Gravity 1.05[3]
Vapor Pressure <0.1 mbar @ 20 °C[1]
Solubility Miscible with water-
Stability Hygroscopic[1]
Incompatibilities Strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates, reducing agents[1]
Toxicity Oral (mouse) LD50: 4773 mg/kg[3]

Core Principles of Handling and Storage

The two primary considerations for the safe handling and storage of this compound are its hygroscopic nature and its combustibility . The presence of deuterium (B1214612) also necessitates stringent measures to prevent isotopic dilution through exchange with atmospheric moisture.

Preventing Isotopic Dilution and Contamination

Deuterated compounds, particularly those with exchangeable deuterium atoms on hydroxyl groups like this compound, are susceptible to isotopic exchange with protic sources, primarily water from the atmosphere.[4] Maintaining isotopic integrity is paramount for the validity of experimental results.

Key recommendations include:

  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere, such as dry nitrogen or argon.[5] This is especially critical when the container is opened for dispensing.

  • Dry Glassware: All glassware and equipment that will come into contact with the compound must be thoroughly dried, preferably by oven-drying and cooling under a stream of inert gas.

  • Airtight Seals: Use containers with high-quality, airtight seals. Septum-capped vials or bottles are recommended for multiple dispensings.

  • Minimal Headspace: If transferring to a new container, minimize the headspace to reduce the amount of trapped air and moisture.

General Laboratory Safety

Standard laboratory safety practices are essential when working with this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[3]

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[6]

    • Body Protection: A standard laboratory coat should be worn.

  • Avoiding Ignition Sources: Although it has a high flash point, this compound is combustible.[3] Keep it away from open flames, hot surfaces, and other potential ignition sources.

  • Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.[1]

Experimental Protocols

Adherence to detailed experimental protocols is crucial for both safety and experimental reproducibility.

Weighing and Dispensing a Hygroscopic Liquid

This protocol outlines a method for accurately weighing and dispensing this compound while minimizing exposure to atmospheric moisture.

  • Preparation:

    • Ensure the analytical balance is located in an area with minimal air currents.

    • Have a pre-dried, sealed container (e.g., a vial with a septum cap) ready to receive the liquid.

    • Prepare a syringe with a needle that has been dried in an oven and cooled in a desiccator.

  • Procedure:

    • Place the sealed receiving container on the analytical balance and tare the weight.

    • If the main container of this compound has a septum, purge the headspace with a dry, inert gas.

    • Carefully withdraw the desired volume of this compound using the dry syringe.

    • Quickly and carefully dispense the liquid into the tared receiving container.

    • Immediately seal the receiving container.

    • Record the weight.

    • If necessary, the process can be repeated to achieve the exact desired weight.

Decontamination of Glassware

Proper cleaning of glassware after use is essential to prevent cross-contamination.

  • Initial Rinse:

    • Rinse the glassware three times with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the this compound.[7][8] Collect these rinses for proper waste disposal.

  • Washing:

    • Wash the glassware with a laboratory-grade detergent and warm water.[8] Use a brush to scrub all surfaces.

  • Final Rinse:

    • Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water to remove any detergent residue.[7]

  • Drying:

    • Allow the glassware to air dry or place it in a drying oven. For applications requiring anhydrous conditions, oven-drying is necessary.

Waste Disposal

The disposal of deuterated compounds should be handled in accordance with institutional and local regulations for chemical waste.

  • Waste Collection: Collect all waste containing this compound, including rinses from glassware cleaning, in a clearly labeled, sealed container. The label should indicate "Hazardous Waste," "Organic Solvent Waste," and specify the contents, including "this compound."[9]

  • Segregation: It is good practice to segregate deuterated waste from non-deuterated waste to facilitate potential recycling or specialized disposal, although this is not always a requirement.

  • Disposal Method: The primary method for the disposal of organic solvents is typically incineration by a licensed hazardous waste disposal company.[10] Do not dispose of this compound down the drain.[9]

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound from receipt to disposal.

SafeHandlingWorkflow Workflow for Safe Handling and Storage of this compound cluster_receiving Receiving and Initial Storage cluster_handling Handling and Use cluster_cleanup Post-Experiment Cleanup cluster_storage_waste Long-Term Storage and Waste Management cluster_disposal Final Disposal receive Receive this compound inspect Inspect Container for Damage receive->inspect store_initial Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles inspect->store_initial prepare Prepare Dry Glassware and Inert Atmosphere Setup don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prepare->don_ppe dispense Dispense Under Inert Atmosphere don_ppe->dispense use Use in Experiment dispense->use reseal Reseal Main Container Tightly Under Inert Atmosphere if Possible dispense->reseal decontaminate_glassware Decontaminate Glassware use->decontaminate_glassware decontaminate_surfaces Clean Work Surfaces use->decontaminate_surfaces collect_waste Collect Liquid and Solid Waste in Labeled, Sealed Container decontaminate_glassware->collect_waste decontaminate_surfaces->collect_waste store_longterm Return to Secure Storage reseal->store_longterm dispose Arrange for Hazardous Waste Pickup collect_waste->dispose

Caption: Logical workflow for the safe handling of this compound.

By implementing these procedures, researchers, scientists, and drug development professionals can safely handle and store this compound, ensuring the integrity of their experiments and maintaining a safe laboratory environment.

References

In-depth Technical Guide: 1,3-Propanediol-d2 (CAS Number: 38645-14-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Propanediol-d2, a deuterated analog of 1,3-Propanediol (B51772). This document details its chemical properties, synthesis, and significant applications in drug development and analytical research, with a focus on its role as an internal standard and in metabolic studies.

Core Chemical and Physical Data

This compound, with the CAS number 38645-14-6 , is a stable, non-radioactive isotopically labeled form of 1,3-Propanediol. The strategic replacement of two hydrogen atoms with deuterium (B1214612) offers distinct advantages in analytical and metabolic research due to the mass difference.

Property1,3-PropanediolThis compound
CAS Number 504-63-238645-14-6
Molecular Formula C₃H₈O₂C₃H₆D₂O₂
Molecular Weight 76.09 g/mol 78.11 g/mol
Appearance Colorless, viscous liquidColorless, viscous liquid
Boiling Point ~214 °CExpected to be similar to 1,3-Propanediol
Solubility Miscible with water, ethanol, and acetoneMiscible with water, ethanol, and acetone

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves the reduction of a suitable precursor using a deuterium source. While specific proprietary methods may vary, a general synthetic approach involves the reduction of malonic acid or its esters with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

Illustrative Synthetic Pathway:

G MalonicAcid Malonic Acid Esterification Esterification (e.g., EtOH, H+) MalonicAcid->Esterification DiethylMalonate Diethyl Malonate Esterification->DiethylMalonate Reduction Reduction (e.g., LiAlD₄ in THF) DiethylMalonate->Reduction PDO_d2 This compound Reduction->PDO_d2

A general synthetic route to this compound.

Applications in Drug Development and Research

The primary utility of this compound lies in its application as an internal standard for analytical quantification and in metabolism studies. Deuterated compounds are invaluable in pharmaceutical research for their ability to improve the accuracy of analytical methods and to elucidate the metabolic fate of drug candidates.[1]

Internal Standard in Quantitative Analysis

In bioanalytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are the gold standard for accurate quantification of analytes in complex biological matrices like plasma, urine, and tissue homogenates.[2][3][4] this compound, with its chemical properties being nearly identical to the non-deuterated form, co-elutes during chromatographic separation, but is distinguishable by its higher mass. This allows for precise correction of variations in sample preparation, injection volume, and ionization efficiency, leading to highly reliable quantitative data.

Experimental Protocol: Quantification of 1,3-Propanediol in a Biological Matrix using GC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of 1,3-propanediol in a biological sample.

1. Sample Preparation:

  • To 100 µL of the biological sample (e.g., plasma), add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol) as the internal standard.
  • Perform a protein precipitation step by adding 400 µL of cold acetonitrile.
  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A suitable capillary column for polar compounds (e.g., DB-WAX).
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 220 °C at a rate of 10 °C/min, and hold for 2 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor:
  • For 1,3-Propanediol (Analyte): Select characteristic fragment ions (e.g., m/z 57, 58).
  • For this compound (Internal Standard): Select corresponding fragment ions with a +2 mass shift (e.g., m/z 59, 60).

3. Data Analysis:

  • Integrate the peak areas for the selected ions of both the analyte and the internal standard.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
  • Determine the concentration of 1,3-Propanediol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Fate and Pharmacokinetic Studies

Deuterium labeling is a powerful tool for investigating the metabolic pathways of compounds. While 1,3-propanediol itself is a simple molecule, understanding its metabolic fate is crucial, especially when it is used as a solvent or excipient in drug formulations. Co-administering a mixture of deuterated and non-deuterated 1,3-propanediol allows for the tracking of the compound and its metabolites in biological systems using mass spectrometry. The distinct isotopic signature helps in identifying metabolites and elucidating the metabolic pathways without the need for radioactive labeling.

Furthermore, deuterated compounds can exhibit a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes that involve the cleavage of this bond. This property can be exploited in drug design to enhance the metabolic stability and improve the pharmacokinetic profile of a drug candidate.

Experimental Workflow for a Metabolic Stability Assay:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Incubation Incubate this compound with liver microsomes and NADPH Quenching Quench reaction with cold acetonitrile Incubation->Quenching Time points Centrifugation Centrifuge to remove proteins Quenching->Centrifugation Injection Inject supernatant Centrifugation->Injection Separation Chromatographic separation Injection->Separation Detection Mass spectrometric detection of parent and potential metabolites Separation->Detection Quantification Quantify remaining parent compound Detection->Quantification MetaboliteID Identify potential metabolites based on mass shifts Detection->MetaboliteID

References

The Scientific Applications of Deuterated Propanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated propanediol (B1597323), in its two primary isomeric forms, 1,2-propanediol and 1,3-propanediol, is a powerful yet underutilized tool in a variety of scientific disciplines. The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), imparts unique physicochemical properties that can be leveraged to probe biological systems, enhance analytical techniques, and improve the metabolic stability of pharmaceuticals. This technical guide provides an in-depth overview of the core applications of deuterated propanediol, complete with quantitative data, experimental methodologies, and visual workflows to facilitate its adoption in research and development.

Core Applications of Deuterated Propanediol

The scientific utility of deuterated propanediol is primarily centered on three key areas: its use as a metabolic tracer, its application in Nuclear Magnetic Resonance (NMR) spectroscopy, and its role as a deuterated building block in the synthesis of metabolically robust pharmaceuticals.

Metabolic Tracers for Pathway Elucidation

Deuterium-labeled molecules are invaluable tools for tracing the metabolic fate of compounds in biological systems. Deuterated propanediol can be introduced into a system, and its downstream metabolites can be tracked using techniques like mass spectrometry and NMR. This allows for the unambiguous elucidation of metabolic pathways and the quantification of metabolic fluxes.

A key technique in this area is Deuterium Metabolic Imaging (DMI), a non-invasive method that uses magnetic resonance imaging (MRI) to create three-dimensional maps of metabolism in vivo.[1][2] While many DMI studies have utilized deuterated glucose or acetate, the principles are directly applicable to deuterated propanediol for studying specific metabolic pathways.[3][4]

Experimental Protocol: General Workflow for a Deuterium Metabolic Imaging (DMI) Study

  • Tracer Administration: A deuterated propanediol tracer is administered to the subject, either orally, intravenously, or intraperitoneally.[4]

  • Signal Detection: Deuterium metabolism is monitored over time using deuterium magnetic resonance spectroscopy and imaging (DMSI).[5]

  • Data Acquisition: Localized deuterium NMR spectra are acquired from the tissue of interest.[1]

  • Data Processing and Analysis: The obtained spectral data is processed to identify and quantify the deuterated propanediol and its downstream metabolites. The naturally abundant deuterated water (HDO) signal in tissue can serve as an internal reference for quantification.[3]

  • Metabolic Mapping: The quantified data is used to generate 3D maps of metabolic activity, providing insights into pathway fluxes and potential metabolic dysregulation.[1]

DMI_Workflow cluster_invivo In Vivo cluster_analysis Data Acquisition & Analysis tracer Deuterated Propanediol Tracer Administration animal Biological System (e.g., rodent model) tracer->animal mri MRI/MRS Scanner animal->mri spectra Deuterium NMR Spectra Acquisition mri->spectra Signal Detection processing Spectral Processing (Quantification) spectra->processing mapping 3D Metabolic Map Generation processing->mapping result Metabolic Pathway Elucidation mapping->result Pathway Insights

Figure 1: General workflow for a Deuterium Metabolic Imaging (DMI) study.
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

In proton (¹H) NMR spectroscopy, the signals from the hydrogen atoms of a solvent can overwhelm the signals from the analyte, making spectral interpretation difficult or impossible.[6] To circumvent this, deuterated solvents are used, as deuterium resonates at a different frequency than protons, thus rendering the solvent invisible in the ¹H NMR spectrum.[6][7]

While not as common as deuterated chloroform (B151607) or DMSO, deuterated propanediol can serve as a specialty solvent in NMR studies where its specific solubility properties are required for a particular analyte. Furthermore, the use of deuterated propanediol as a co-solvent can be advantageous in studies of biomolecules, such as proteins, where it can exchange with labile protons to simplify complex spectra.

NMR_Solvent_Effect cluster_non_deuterated Non-Deuterated Solvent cluster_deuterated Deuterated Solvent A Analyte Signal C Overlapping Signals (Poor Resolution) A->C B Solvent Signal (Protons) B->C D Analyte Signal F Clear Analyte Spectrum (High Resolution) D->F E Solvent Signal (Deuterium) (Not Observed in ¹H NMR)

Figure 2: The effect of using a deuterated solvent in NMR spectroscopy.
Deuterated Building Blocks for Drug Development: The Kinetic Isotope Effect

A major application of deuterium in medicinal chemistry is to enhance the metabolic stability of drugs.[8] Many drug molecules are metabolized by enzymes, such as cytochrome P450, in a process that often involves the cleavage of a carbon-hydrogen (C-H) bond.[9] The substitution of hydrogen with deuterium at a metabolically labile position creates a stronger carbon-deuterium (C-D) bond. This is due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond.[10] Consequently, more energy is required to break the C-D bond, which can significantly slow down the rate of metabolism. This phenomenon is known as the deuterium kinetic isotope effect (KIE).[9]

By slowing metabolism, deuteration can lead to:

  • Improved Pharmacokinetics: A longer drug half-life, leading to less frequent dosing.[11]

  • Increased Drug Exposure: Higher plasma concentrations of the active drug.[11]

  • Reduced Formation of Toxic Metabolites: By blocking a specific metabolic pathway, the formation of harmful byproducts can be minimized.

  • Reduced Drug-Drug Interactions: A more predictable metabolic profile can lower the risk of interactions with other medications.

Deuterated propanediol can be used as a chiral or achiral building block in the synthesis of new chemical entities, allowing for the strategic placement of deuterium at positions susceptible to metabolic attack.[12][13][14]

KIE_Pathway cluster_metabolism Drug Metabolism Pathway cluster_pk Pharmacokinetic Outcome Drug_H Drug with C-H bond (Metabolically Labile) Transition_H Transition State (Lower Activation Energy) Drug_H->Transition_H CYP450 Enzyme Metabolite_H Metabolite (Rapid Formation) Transition_H->Metabolite_H Fast PK_H Short Half-Life Increased Metabolite Exposure Metabolite_H->PK_H Drug_D Deuterated Drug with C-D bond Transition_D Transition State (Higher Activation Energy) Drug_D->Transition_D CYP450 Enzyme Metabolite_D Metabolite (Slower Formation) Transition_D->Metabolite_D Slow (KIE) PK_D Longer Half-Life Reduced Metabolite Exposure Metabolite_D->PK_D

Figure 3: The kinetic isotope effect (KIE) in drug metabolism.

Quantitative Data

The following tables summarize the key physical properties of deuterated and non-deuterated 1,2-propanediol and 1,3-propanediol.

Table 1: Physical Properties of 1,2-Propanediol and its Deuterated Analogs

Property1,2-Propanediol (Non-deuterated)1,2-Propanediol-d8
Molecular Formula C₃H₈O₂C₃D₈O₂
Molecular Weight ( g/mol ) 76.1084.14
Melting Point (°C) -59 to -60[15]-60
Boiling Point (°C) 186-189[15]187
Density (g/mL at 25°C) 1.0351-1.0364[16]1.143
Refractive Index (n20/D) 1.432[15]1.432
Isotopic Purity (atom % D) N/A98

Table 2: Physical Properties of 1,3-Propanediol and its Deuterated Analogs

Property1,3-Propanediol (Non-deuterated)1,3-Propanediol-d61,3-Propanediol-d8
Molecular Formula C₃H₈O₂C₃H₂D₆O₂C₃D₈O₂
Molecular Weight ( g/mol ) 76.09[17]82.1384.14
Melting Point (°C) -27 to -32[18][19]-32-32
Boiling Point (°C) 211-217[17][20]214214
Density (g/mL at 25°C) 1.0531.1151.137
Refractive Index (n20/D) 1.4401.4401.439
CAS Number 504-63-2284474-77-7285978-25-8

Conclusion

Deuterated propanediols offer a unique set of properties that can be exploited for a range of scientific applications. As metabolic tracers, they provide a powerful means to study biological pathways non-invasively. In NMR spectroscopy, they can serve as valuable specialty solvents. Perhaps most significantly, their use as deuterated building blocks in drug discovery holds immense potential for the development of safer and more effective pharmaceuticals through the modulation of metabolic pathways via the kinetic isotope effect. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to explore and harness the potential of these versatile molecules.

References

An In-Depth Technical Guide to the Molecular Structure of 1,3-Propanediol-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1,3-Propanediol-2,2-d2, a deuterated isotopologue of 1,3-propanediol (B51772). This document details the precise location of deuterium (B1214612) labeling, offers a detailed experimental protocol for its synthesis, and presents a summary of its key quantitative data. Furthermore, this guide includes illustrative diagrams of the synthetic pathway and a conceptual workflow for its application in metabolic studies, rendered using Graphviz. This resource is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their experimental designs.

Molecular Structure and Properties

1,3-Propanediol-2,2-d2 is an isotopologue of 1,3-propanediol where the two hydrogen atoms on the central carbon atom (C2) are replaced with deuterium atoms. The molecular structure is systematically named propane-1,3-diol-2,2-d2.

Chemical Structure:

The introduction of deuterium at the C2 position imparts a higher molecular weight compared to the non-deuterated form, a feature that is readily distinguishable by mass spectrometry. This specific labeling also influences the vibrational modes of the molecule, which can be observed through infrared (IR) spectroscopy. The nuclear magnetic resonance (NMR) spectrum is also significantly altered, with the disappearance of the proton signal corresponding to the C2 position.

Table 1: General Properties of 1,3-Propanediol-2,2-d2

PropertyValue
Chemical Formula C₃H₆D₂O₂
Molecular Weight 78.11 g/mol
CAS Number 38645-14-6
Appearance Colorless liquid
Boiling Point Approx. 214 °C (similar to non-deuterated form)
Melting Point Approx. -27 °C (similar to non-deuterated form)
Density Approx. 1.053 g/mL at 25 °C (slightly higher than non-deuterated form)

Synthesis of 1,3-Propanediol-2,2-d2

The synthesis of 1,3-Propanediol-2,2-d2 is typically achieved through the reduction of a deuterated precursor, diethyl malonate-d2.

Experimental Protocol: Synthesis of 1,3-Propanediol-2,2-d2

Materials:

  • Diethyl malonate

  • Sodium metal

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous diethyl ether

  • Lithium aluminum hydride (LiAlH₄) or Lithium aluminum deuteride (B1239839) (LiAlD₄) for further deuteration if desired.

  • Dry tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Standard laboratory glassware and apparatus for organic synthesis under inert atmosphere.

Procedure:

Step 1: Synthesis of Diethyl Malonate-d2

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare sodium ethoxide.

  • Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, add deuterium oxide (D₂O) to the reaction mixture. The enolate of diethyl malonate will be protonated (deuterated) by D₂O. To ensure complete deuteration, this step may need to be repeated.

  • Acidify the reaction mixture with a dilute solution of DCl in D₂O.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain diethyl malonate-d2.

Step 2: Reduction of Diethyl Malonate-d2 to 1,3-Propanediol-2,2-d2

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of diethyl malonate-d2 in dry THF dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash them thoroughly with THF.

  • Combine the filtrate and washings, and remove the THF under reduced pressure.

  • The resulting crude 1,3-Propanediol-2,2-d2 can be purified by distillation under reduced pressure.

Diagram 1: Synthetic Pathway of 1,3-Propanediol-2,2-d2

Synthesis_Pathway cluster_0 Step 1: Deuteration of Diethyl Malonate cluster_1 Step 2: Reduction Diethyl_Malonate Diethyl Malonate Enolate Enolate Intermediate Diethyl_Malonate->Enolate 1. NaOEt 2. D2O Diethyl_Malonate_d2 Diethyl Malonate-d2 Enolate->Diethyl_Malonate_d2 PDO_d2 1,3-Propanediol-2,2-d2 Diethyl_Malonate_d2->PDO_d2 LiAlH4, THF

Caption: Synthetic route to 1,3-Propanediol-2,2-d2.

Spectroscopic Data

The identity and purity of 1,3-Propanediol-2,2-d2 are confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 1,3-Propanediol-2,2-d2

TechniqueKey Features
¹H NMR Absence of the quintet signal typically observed for the C2 protons around 1.8 ppm. The spectrum will show two triplets corresponding to the protons on C1 and C3.
¹³C NMR The signal for the C2 carbon will be a triplet due to coupling with deuterium, and its chemical shift will be slightly different from the non-deuterated analog.
²H NMR A singlet corresponding to the deuterium atoms at the C2 position.
IR Spectroscopy Presence of C-D stretching vibrations around 2100-2200 cm⁻¹. The C-H stretching vibrations for the CH₂ groups will be observed around 2850-2960 cm⁻¹. A broad O-H stretching band will be present around 3200-3600 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) will be observed at m/z = 78, which is two mass units higher than that of non-deuterated 1,3-propanediol.

Applications in Research and Drug Development

Deuterated compounds like 1,3-Propanediol-2,2-d2 are valuable tools in various scientific disciplines.

  • Metabolic Studies: It can be used as a tracer to follow the metabolic fate of 1,3-propanediol in biological systems without the use of radioactive isotopes. The deuterium label allows for the tracking of the molecule and its metabolites by mass spectrometry and NMR.

  • Mechanistic Studies: In chemical and enzymatic reactions, the kinetic isotope effect observed upon replacing hydrogen with deuterium can provide insights into reaction mechanisms.

  • Internal Standard: Due to its similar chemical properties and distinct mass, it serves as an excellent internal standard for the quantification of 1,3-propanediol in complex biological matrices by GC-MS or LC-MS.

  • Drug Development: Deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties such as a longer half-life. While 1,3-propanediol itself is not a drug, its derivatives are used in drug formulations, and understanding the effects of deuteration can be beneficial.

Diagram 2: Experimental Workflow for a Metabolic Study

Metabolic_Workflow Start Biological System (e.g., cell culture, animal model) Dosing Administer 1,3-Propanediol-2,2-d2 Start->Dosing Sampling Collect Samples (e.g., plasma, urine, tissue) at various time points Dosing->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Data Data Processing and Metabolite Identification Analysis->Data Endpoint Pathway Analysis and Flux Determination Data->Endpoint

Caption: Workflow for a metabolic study using 1,3-Propanediol-2,2-d2.

Conclusion

1,3-Propanediol-2,2-d2 is a specifically labeled stable isotope of 1,3-propanediol with significant applications in scientific research and drug development. Its synthesis is straightforward, and its unique spectroscopic signature allows for its unambiguous identification and quantification. This technical guide serves as a foundational resource for professionals requiring detailed information on this valuable research compound.

Methodological & Application

Application Note: Quantitative Analysis of 1,3-Propanediol Using 1,3-Propanediol-d2 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In quantitative mass spectrometry, the use of an internal standard (IS) is a robust technique for improving the accuracy and precision of analytical measurements.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[1] It helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][2] Isotopically labeled compounds, such as deuterated standards, are considered the gold standard for internal standards in mass spectrometry.[2] This is because their physical and chemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization, while being distinguishable by their mass-to-charge ratio (m/z).[2][3]

This application note describes a general methodology for the use of 1,3-Propanediol-d2 as an internal standard for the accurate quantification of 1,3-Propanediol (B51772) in various matrices by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). 1,3-Propanediol is a valuable chemical intermediate used in the production of polymers, cosmetics, and other industrial products.[4] It can be produced through chemical synthesis or bacterial fermentation.[5]

Principle

This compound is an ideal internal standard for the analysis of 1,3-Propanediol. Due to the substitution of two hydrogen atoms with deuterium, it has a higher molecular weight than the unlabeled analyte. This mass difference allows for their simultaneous detection and differentiation by a mass spectrometer. However, the deuteration does not significantly alter its chemical properties, leading to similar chromatographic retention times and ionization efficiencies. This ensures that any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally, allowing for reliable quantification based on the ratio of their peak areas.[1]

The quantification is performed by calculating the peak area ratio of the analyte to the internal standard.[1] This ratio is then plotted against the concentration of the analyte to generate a calibration curve. The concentration of the analyte in unknown samples is determined by interpolating their peak area ratios on this calibration curve.

Experimental Protocols

1. Materials and Reagents

  • 1,3-Propanediol (analyte), purity >99%

  • This compound (internal standard), isotopic purity >98%

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Derivatizing agent (for GC-MS, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Ethyl acetate (B1210297) (GC grade)

  • Anhydrous sodium sulfate

  • Volumetric flasks, pipettes, and vials

2. Preparation of Standard Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-Propanediol and dissolve it in a 10 mL volumetric flask with the appropriate solvent (e.g., methanol for LC-MS, ethyl acetate for GC-MS).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the same solvent as the analyte.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution to a final concentration of 10 µg/mL. This concentration may need to be optimized based on the expected analyte concentration in the samples.[1]

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into blank matrix. Add a fixed amount of the internal standard working solution to each calibration standard. A typical calibration range might be 0.1 to 100 µg/mL.

3. Sample Preparation Workflow

The following diagram outlines a general workflow for sample preparation. The internal standard should be added as early as possible in the sample preparation process to account for any loss of analyte during extraction and handling.[1][3]

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (e.g., Fermentation Broth, Plasma) Spike_IS 2. Spike with This compound (IS) Sample->Spike_IS Extraction 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike_IS->Extraction Dry 4. Dry Extract (e.g., with Na2SO4) Extraction->Dry Evaporate 5. Evaporate Solvent (under Nitrogen) Dry->Evaporate Reconstitute 6. Reconstitute in Mobile/Derivatization Solvent Evaporate->Reconstitute Analysis 7. GC-MS or LC-MS Analysis Reconstitute->Analysis

Caption: General workflow for sample preparation and analysis.

4. GC-MS Analysis Protocol (with Derivatization)

For volatile compounds like diols, GC-MS analysis often requires derivatization to improve peak shape and thermal stability.

  • Derivatization: To the dried extract, add 50 µL of BSTFA and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Parameters (Exemplary):

    • Gas Chromatograph: Agilent 7890B GC or equivalent

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • 1,3-Propanediol (TMS derivative): Monitor characteristic ions.

      • This compound (TMS derivative): Monitor corresponding shifted ions.

5. LC-MS/MS Analysis Protocol

LC-MS is suitable for the direct analysis of 1,3-Propanediol without derivatization.

  • LC-MS/MS Parameters (Exemplary):

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.[6]

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.[6]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • 1,3-Propanediol: Monitor specific precursor -> product ion transitions.

      • This compound: Monitor corresponding shifted precursor -> product ion transitions.

6. Data Analysis and Quantification

The principle of quantification using an internal standard is based on the consistency of the response factor between the analyte and the internal standard.

G cluster_data Data Acquisition cluster_calc Calculation cluster_result Result Analyte_Peak Analyte Peak Area (A_analyte) Ratio Calculate Peak Area Ratio (A_analyte / A_IS) Analyte_Peak->Ratio IS_Peak IS Peak Area (A_IS) IS_Peak->Ratio Cal_Curve Plot Ratio vs. [Analyte] for Calibration Curve Ratio->Cal_Curve Interpolate Interpolate Sample Ratio on Calibration Curve Cal_Curve->Interpolate Concentration Determine Analyte Concentration Interpolate->Concentration

Caption: Logical workflow for quantification using an internal standard.

Data Presentation

The following tables present exemplary data for a hypothetical analysis to demonstrate the expected performance of the method.

Table 1: Exemplary Calibration Curve Data

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.11,52015,1000.101
0.57,65015,2500.502
1.015,30015,1801.008
5.075,80015,2104.984
10.0151,20015,1509.980
50.0760,50015,23049.934
100.01,525,00015,190100.395
Linearity (R²) 0.9995

Table 2: Exemplary Precision and Accuracy Data

QC LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL) (n=5)RSD (%)Accuracy (%)
Low0.30.294.596.7
Medium7.57.62.1101.3
High75.074.21.898.9

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of 1,3-Propanediol in various sample matrices. The near-identical chemical behavior of the deuterated standard ensures that it effectively compensates for variations in sample processing and instrument response, leading to high-quality quantitative data. The protocols outlined here provide a solid foundation for developing and validating specific methods in research, quality control, and drug development settings.

References

Application Notes and Protocols: 1,3-Propanediol-d2 as a Tracer for Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are invaluable tools in metabolic research, offering a window into the dynamic processes of cellular metabolism.[1] 1,3-Propanediol-d2 (1,3-PDO-d2) is a deuterated analog of 1,3-propanediol (B51772), a three-carbon diol. Its use as a metabolic tracer allows for the elucidation of metabolic pathways, quantification of flux rates, and assessment of the impact of xenobiotics on cellular metabolism. The deuterium (B1214612) label provides a non-radioactive method for tracking the fate of the 1,3-PDO backbone through various metabolic transformations, which can be detected with high sensitivity and specificity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

These application notes provide a comprehensive overview of the use of 1,3-PDO-d2 as a metabolic tracer, including its metabolic fate in mammalian systems, detailed experimental protocols for in vitro and in vivo studies, and potential applications in drug development.

Principle of Application

When this compound is introduced into a biological system, it is recognized and processed by endogenous enzymes. The deuterium atoms act as a stable isotopic label, allowing metabolites derived from 1,3-PDO-d2 to be distinguished from their unlabeled endogenous counterparts. By tracking the incorporation of deuterium into downstream metabolites, researchers can map the metabolic pathways originating from 1,3-propanediol.

Metabolic Pathway of 1,3-Propanediol in Mammalian Systems

While the metabolism of 1,3-propanediol is well-characterized in microorganisms, its fate in mammalian systems is less documented. Based on existing literature for similar short-chain diols and related metabolites, a plausible metabolic pathway is proposed. 1,3-Propanediol is likely oxidized to 3-hydroxypropionic acid (3-HP) via a 3-hydroxypropionaldehyde (3-HPA) intermediate, a reaction catalyzed by alcohol and aldehyde dehydrogenases. 3-HP can then be converted to propionyl-CoA, which subsequently enters the Krebs cycle (tricarboxylic acid cycle) after being converted to succinyl-CoA.[2][3][4][5] This pathway provides a link between 1,3-propanediol and central carbon metabolism, including amino acid and lipid biosynthesis.

Metabolic_Pathway This compound This compound 3-Hydroxypropionaldehyde-d2 (3-HPA-d2) 3-Hydroxypropionaldehyde-d2 (3-HPA-d2) This compound->3-Hydroxypropionaldehyde-d2 (3-HPA-d2) Alcohol Dehydrogenase 3-Hydroxypropionic_Acid-d2 (3-HP-d2) 3-Hydroxypropionic Acid-d2 (3-HP-d2) 3-Hydroxypropionaldehyde-d2 (3-HPA-d2)->3-Hydroxypropionic_Acid-d2 (3-HP-d2) Aldehyde Dehydrogenase Propionyl-CoA-d2 Propionyl-CoA-d2 3-Hydroxypropionic_Acid-d2 (3-HP-d2)->Propionyl-CoA-d2 β-oxidation D-Methylmalonyl-CoA-d2 D-Methylmalonyl-CoA-d2 Propionyl-CoA-d2->D-Methylmalonyl-CoA-d2 Propionyl-CoA Carboxylase L-Methylmalonyl-CoA-d2 L-Methylmalonyl-CoA-d2 D-Methylmalonyl-CoA-d2->L-Methylmalonyl-CoA-d2 Methylmalonyl-CoA Epimerase Succinyl-CoA-d2 Succinyl-CoA-d2 L-Methylmalonyl-CoA-d2->Succinyl-CoA-d2 Methylmalonyl-CoA Mutase Krebs_Cycle Krebs Cycle Succinyl-CoA-d2->Krebs_Cycle Amino_Acids Amino Acids Krebs_Cycle->Amino_Acids Fatty_Acids Fatty Acids Krebs_Cycle->Fatty_Acids

Fig. 1: Proposed metabolic pathway of this compound.

Quantitative Data Presentation

The following table presents hypothetical quantitative data from a tracer experiment using this compound in a mammalian cell culture model. The data illustrates the expected isotopic enrichment in key downstream metabolites over time, as determined by LC-MS/MS analysis.

MetaboliteTime (hours)Isotopic Enrichment (%)Fold Change vs. Control
3-Hydroxypropionic Acid-d2 185.2 ± 4.3120.5 ± 11.2
492.1 ± 3.1155.8 ± 14.7
1295.6 ± 2.5168.3 ± 15.1
Propionyl-CoA-d2 145.7 ± 5.155.3 ± 6.8
468.9 ± 4.582.4 ± 9.3
1275.3 ± 3.990.1 ± 10.2
Methylmalonyl-CoA-d2 130.1 ± 3.840.2 ± 5.1
455.6 ± 4.268.7 ± 7.5
1265.2 ± 3.578.9 ± 8.8
Succinyl-CoA-d2 115.8 ± 2.920.1 ± 3.4
435.2 ± 3.342.5 ± 4.9
1248.9 ± 2.855.7 ± 6.1
Malate-d2 410.3 ± 1.915.6 ± 2.8
1222.5 ± 2.430.1 ± 3.9
2435.8 ± 3.145.2 ± 5.3
Citrate-d2 48.7 ± 1.512.3 ± 2.1
1218.9 ± 2.125.4 ± 3.2
2430.1 ± 2.838.7 ± 4.5
Glutamate-d2 1212.4 ± 2.018.9 ± 2.9
2425.6 ± 2.733.4 ± 4.1
Palmitate-d2 (C16:0) 245.2 ± 1.18.7 ± 1.8

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Mammalian Cells

This protocol describes the labeling of cultured mammalian cells with this compound and subsequent metabolite extraction for LC-MS analysis.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Seed_Cells Seed cells and grow to ~80% confluency Prepare_Medium Prepare labeling medium with This compound Seed_Cells->Prepare_Medium Incubate_Cells Incubate cells for desired time points Prepare_Medium->Incubate_Cells Quench_Metabolism Quench metabolism with ice-cold saline Incubate_Cells->Quench_Metabolism Extract_Metabolites Extract metabolites with 80% methanol (B129727) Quench_Metabolism->Extract_Metabolites Separate_Phases Separate polar and non-polar metabolites Extract_Metabolites->Separate_Phases LC_MS_Analysis Analyze extracts by LC-MS/MS Separate_Phases->LC_MS_Analysis

Fig. 2: In vitro experimental workflow.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Standard cell culture medium and supplements

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Culture cells in standard medium until they reach approximately 80% confluency.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the appropriate base medium with this compound to the desired final concentration (e.g., 1-10 mM) and dFBS.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for the desired time course (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolism Quenching and Metabolite Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing metabolites) to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS analysis.

  • Sample Reconstitution: Prior to LC-MS analysis, reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol).

Protocol 2: In Vivo Metabolic Labeling in Rodents

This protocol outlines the administration of this compound to rodents and the subsequent collection of tissues for metabolic analysis.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis Acclimatize Acclimatize animals to housing conditions Administer_Tracer Administer this compound (e.g., oral gavage, IP injection) Acclimatize->Administer_Tracer Collect_Blood Collect blood at various time points Administer_Tracer->Collect_Blood Harvest_Tissues Harvest tissues of interest (e.g., liver, muscle, brain) Collect_Blood->Harvest_Tissues Extract_Metabolites Extract metabolites from tissues Harvest_Tissues->Extract_Metabolites LC_MS_Analysis Analyze extracts by LC-MS/MS Extract_Metabolites->LC_MS_Analysis

Fig. 3: In vivo experimental workflow.

Materials:

  • This compound

  • Rodent model (e.g., mice or rats)

  • Vehicle for administration (e.g., saline)

  • Tools for administration (e.g., gavage needles, syringes)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvent (e.g., methanol/chloroform/water mixture)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Tracer Administration:

    • Prepare a solution of this compound in a suitable vehicle.

    • Administer the tracer to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). The dose will depend on the specific experimental goals.

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding. Collect blood into EDTA-containing tubes and centrifuge to obtain plasma.

    • Tissues: At the end of the experiment, euthanize the animals and immediately harvest tissues of interest (e.g., liver, muscle, brain, adipose tissue). Flash-freeze the tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissues:

    • Weigh the frozen tissue.

    • Homogenize the tissue in a pre-chilled extraction solvent (e.g., 80% methanol).

    • Follow a standard polar and non-polar metabolite extraction protocol.

  • Sample Processing and Analysis:

    • Process the plasma and tissue extracts as described in the in vitro protocol.

    • Analyze the samples by LC-MS/MS to identify and quantify deuterated metabolites.

Applications in Drug Development

The use of this compound as a metabolic tracer has several potential applications in the field of drug development:

  • Target Engagement and Pharmacodynamics: By tracing the metabolic flux through a particular pathway, researchers can assess whether a drug is hitting its intended target and modulating metabolic activity as expected. For instance, if a drug is designed to inhibit an enzyme downstream of succinyl-CoA, a buildup of deuterated succinyl-CoA and a decrease in subsequent metabolites would be expected after administration of 1,3-PDO-d2.

  • Toxicity and Off-Target Effects: Alterations in the metabolic profile of 1,3-PDO-d2 in response to a drug candidate can reveal potential off-target effects. For example, a drug that induces mitochondrial toxicity might alter the incorporation of deuterium into Krebs cycle intermediates.[6]

  • Drug Metabolism and Pharmacokinetics (DMPK): Deuterated compounds are widely used in DMPK studies to understand the metabolic fate of drugs.[1][7][8] While 1,3-PDO itself is not a drug, it can be used to probe the activity of drug-metabolizing enzymes, such as alcohol and aldehyde dehydrogenases, which are involved in the metabolism of many xenobiotics.

  • Investigating Drug-Induced Metabolic Reprogramming: Many drugs can induce significant changes in cellular metabolism.[9][10][11] For example, some cancer drugs are known to alter lipid metabolism.[12] 1,3-PDO-d2 can be used to trace the flow of carbon into fatty acid synthesis via its conversion to Krebs cycle intermediates and then to acetyl-CoA, providing insights into how a drug affects lipogenesis.

  • Prodrug Strategies: The 1,3-propanediol moiety can be incorporated into a prodrug design to improve the pharmacokinetic properties of a parent drug.[13][14] The metabolic activation of such a prodrug could be traced using a deuterated 1,3-propanediol linker.

Conclusion

This compound is a versatile and valuable tool for metabolic pathway analysis. Its ability to trace the flow of a three-carbon unit into central carbon metabolism provides a powerful method for studying metabolic flux, identifying metabolic reprogramming in disease states, and assessing the impact of therapeutic interventions. The protocols and applications outlined in these notes provide a framework for researchers, scientists, and drug development professionals to effectively utilize this stable isotope tracer in their studies.

References

Application Notes and Protocols for Utilizing 1,3-Propanediol-d2 in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. 1,3-Propanediol-d2 (a deuterated form of 1,3-propanediol) serves as a valuable tracer to investigate metabolic pathways, enzyme kinetics, and the contribution of carbon backbones to various cellular components. These application notes provide detailed protocols for the use of this compound in mammalian cell culture, enabling researchers to track its incorporation into cellular metabolites and macromolecules. The protocols outlined below cover key experimental considerations from determining optimal labeling conditions to downstream sample analysis.

Core Applications

  • Metabolic Flux Analysis: Tracing the deuterium (B1214612) label from this compound through various metabolic pathways to quantify the flow of metabolites.

  • Biosynthetic Pathway Elucidation: Identifying the contribution of the propanediol (B1597323) backbone to the synthesis of amino acids, lipids, and other biomolecules.

  • Enzyme Activity Assays: Monitoring the activity of enzymes involved in propanediol and related metabolic pathways.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration and Labeling Time

Objective: To determine the highest concentration of this compound that is not cytotoxic and the optimal labeling duration for sufficient incorporation into cellular metabolites.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well and 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and in a 6-well plate at a density of 2 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours.

  • Preparation of Labeling Media: Prepare a series of complete culture media containing increasing concentrations of this compound (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

  • Cell Treatment (96-well plate for cytotoxicity): Remove the culture medium from the 96-well plate and replace it with the prepared labeling media. Incubate for 24, 48, and 72 hours.

  • Cytotoxicity Assessment: At each time point, perform a cell viability assay according to the manufacturer's instructions.

  • Cell Treatment (6-well plate for labeling efficiency): Based on the cytotoxicity results, select the highest non-toxic concentration of this compound. Treat the cells in the 6-well plate with this concentration for various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Metabolite Extraction: At each time point, wash the cells with ice-cold PBS and extract metabolites using a suitable solvent (e.g., 80% methanol).

  • Analysis: Analyze the metabolite extracts using mass spectrometry to determine the incorporation of deuterium.

Data Presentation:

Table 1: Cytotoxicity of this compound on HeLa Cells

Concentration (mM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100 ± 5100 ± 6100 ± 5
0.198 ± 499 ± 597 ± 6
0.597 ± 596 ± 695 ± 5
195 ± 693 ± 591 ± 7
575 ± 760 ± 845 ± 9
1050 ± 830 ± 715 ± 6

Table 2: Time-Dependent Incorporation of Deuterium into a Hypothetical Downstream Metabolite

Labeling Time (hours)Deuterium Incorporation (%)
00
615 ± 3
1235 ± 4
2460 ± 5
4885 ± 6
Protocol 2: Tracing this compound Metabolism via Mass Spectrometry

Objective: To identify and quantify the metabolic products derived from this compound.

Materials:

  • Cells cultured with the optimal concentration and duration of this compound (from Protocol 1)

  • Control cells cultured without this compound

  • Ice-cold PBS

  • Metabolite extraction solvent (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Harvesting and Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add the cold extraction solvent to the culture dish and scrape the cells.

    • Collect the cell lysate and centrifuge to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable solvent for MS analysis.

  • Mass Spectrometry Analysis:

    • Inject the samples into the LC-MS or GC-MS system.

    • Acquire data in full scan mode to identify all detectable metabolites.

    • Perform targeted analysis (Selected Ion Monitoring - SIM) for expected metabolites based on predicted pathways.

  • Data Analysis:

    • Compare the mass spectra of labeled and unlabeled samples to identify metabolites with a mass shift corresponding to the incorporation of deuterium atoms.

    • Quantify the relative abundance of the labeled and unlabeled forms of each metabolite.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation and Optimization cluster_exp Phase 2: Labeling and Analysis cell_seeding Seed Mammalian Cells concentration_optimization Determine Optimal this compound Concentration (Cytotoxicity Assay) cell_seeding->concentration_optimization time_optimization Determine Optimal Labeling Time concentration_optimization->time_optimization labeling Incubate Cells with this compound time_optimization->labeling metabolite_extraction Extract Metabolites labeling->metabolite_extraction ms_analysis LC-MS/GC-MS Analysis metabolite_extraction->ms_analysis data_analysis Data Analysis and Pathway Identification ms_analysis->data_analysis

Caption: Experimental workflow for using this compound in cell culture.

metabolic_pathway cluster_input Input Substrate cluster_pathway Hypothetical Metabolic Conversion cluster_output Downstream Labeled Products propanediol_d2 This compound intermediate_a Deuterated Intermediate A (e.g., 3-Hydroxypropionaldehyde-d) propanediol_d2->intermediate_a Oxidation intermediate_b Deuterated Intermediate B (e.g., Malonic semialdehyde-d) intermediate_a->intermediate_b Oxidation tca_entry Entry into Central Carbon Metabolism (e.g., Acetyl-CoA-d) intermediate_b->tca_entry Decarboxylation & Oxidation amino_acids Deuterated Amino Acids tca_entry->amino_acids lipids Deuterated Fatty Acids / Lipids tca_entry->lipids tca_cycle Deuterated TCA Cycle Intermediates tca_entry->tca_cycle

Caption: Hypothetical metabolic pathway of this compound in mammalian cells.

Application Notes and Protocols: 1,3-Propanediol-d2 for Studying Enzyme Kinetics and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,3-propanediol-d2 in the investigation of enzyme kinetics and mechanisms, with a particular focus on the enzymes of the 1,3-propanediol (B51772) metabolic pathway: Glycerol (B35011) Dehydratase (GDHt) and 1,3-Propanediol Dehydrogenase (PDOR). The use of deuterated substrates is a powerful tool for elucidating reaction mechanisms and identifying rate-determining steps.

Introduction to Deuterium (B1214612) Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] The deuterium KIE (kH/kD) is particularly useful for studying reactions involving the cleavage of a carbon-hydrogen (C-H) bond.[2][3] Due to the greater mass of deuterium compared to protium, the C-D bond has a lower zero-point vibrational energy.[3] Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step.[2][3] A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step.[2]

Application in the 1,3-Propanediol Pathway

The microbial conversion of glycerol to 1,3-propanediol involves two key enzymatic steps.[4][5] First, Glycerol Dehydratase (GDHt), a coenzyme B12-dependent enzyme, catalyzes the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA).[4][6] Subsequently, 1,3-Propanediol Dehydrogenase (PDOR), an NADH-dependent oxidoreductase, reduces 3-HPA to 1,3-propanediol.[4][7]

By using this compound, researchers can probe the mechanism of the reverse reaction of PDOR and potentially study isotope effects in related enzymes that may act on 1,3-propanediol.

Hypothetical Kinetic Data

The following tables present hypothetical, yet plausible, kinetic data for Glycerol Dehydratase and 1,3-Propanediol Dehydrogenase. These values are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Hypothetical Kinetic Parameters for Glycerol Dehydratase (GDHt) with Glycerol

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)
Glycerol0.60150250

Table 2: Hypothetical Kinetic Parameters for 1,3-Propanediol Dehydrogenase (PDOR)

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
1,3-Propanediol5.2851422.7 x 104
This compound5.348801.5 x 104

Table 3: Hypothetical Kinetic Isotope Effect for 1,3-Propanediol Dehydrogenase (PDOR)

ParameterValue
DVmax (VmaxH / VmaxD)1.77
D(kcat/Km) ((kcat/Km)H / (kcat/Km)D)1.80

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters for 1,3-Propanediol Dehydrogenase (PDOR)

This protocol describes a spectrophotometric assay to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for PDOR with 1,3-propanediol and this compound as substrates. The assay monitors the reduction of NAD+ to NADH at 340 nm.

Materials:

  • Purified 1,3-Propanediol Dehydrogenase (PDOR)

  • 1,3-Propanediol

  • This compound

  • NAD+

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent microplates

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of PDOR of known concentration in assay buffer.

    • Prepare a series of dilutions of 1,3-propanediol and this compound in assay buffer. The final concentrations in the assay should bracket the expected Km (e.g., 0.5 mM to 20 mM).

    • Prepare a stock solution of NAD+ in assay buffer (e.g., 20 mM).

  • Set up the Assay:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Varying concentrations of either 1,3-propanediol or this compound

      • A fixed, saturating concentration of NAD+ (e.g., 2 mM final concentration)

    • Include control wells without the enzyme (to measure non-enzymatic NAD+ reduction) and without the substrate (to measure background activity).

  • Initiate the Reaction:

    • Initiate the reaction by adding a fixed amount of PDOR to each well. The final enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable period (e.g., 5-10 minutes).

    • Immediately place the microplate in the spectrophotometer.

  • Measure Absorbance:

    • Monitor the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot.

    • Plot V0 against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Protocol 2: Determination of the Deuterium Kinetic Isotope Effect (KIE)

This protocol outlines the competitive method for determining the KIE on V/K for PDOR using a mixture of 1,3-propanediol and this compound. This method is highly precise for measuring small KIEs.

Materials:

  • Purified 1,3-Propanediol Dehydrogenase (PDOR)

  • 1,3-Propanediol

  • This compound

  • NAD+

  • Assay Buffer

  • Quenching solution (e.g., 1 M HCl)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare Substrate Mixture:

    • Prepare a solution containing a known ratio of 1,3-propanediol and this compound (e.g., a 1:1 molar ratio).

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in Protocol 1, using the mixed substrate solution at a concentration well below the Km (e.g., 0.1 x Km).

    • Initiate the reaction with PDOR.

    • Allow the reaction to proceed to a specific fractional conversion (e.g., 10-20% and 80-90%). It is crucial to measure the isotope ratio at different extents of the reaction.

    • Stop the reaction at various time points by adding a quenching solution.

  • Sample Analysis:

    • Analyze the isotopic composition of the remaining substrate (1,3-propanediol and this compound) and/or the product (3-hydroxypropionaldehyde) at each time point using GC-MS or LC-MS.

  • Data Analysis:

    • The KIE on V/K can be calculated using the following equation: D(V/K) = ln(1 - f) / ln(1 - f * Rp/R0) where:

      • f = fractional conversion of the total substrate

      • R0 = initial ratio of [this compound] / [1,3-propanediol]

      • Rp = ratio of deuterated to non-deuterated product at fractional conversion f

Visualizations

Metabolic_Pathway Glycerol Glycerol 3HPA 3-Hydroxypropionaldehyde Glycerol->3HPA Glycerol Dehydratase (GDHt) (Coenzyme B12) 1,3-PDO 1,3-Propanediol 3HPA->1,3-PDO 1,3-Propanediol Dehydrogenase (PDOR) (NADH -> NAD+)

Caption: Metabolic pathway for the conversion of glycerol to 1,3-propanediol.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrates, Buffers) Assay_Setup Set up Assay (Microplate) Reagents->Assay_Setup Initiate Initiate Reaction Assay_Setup->Initiate Measure Measure Absorbance (340 nm) Initiate->Measure Calc_V0 Calculate Initial Velocity (V0) Measure->Calc_V0 Plot Plot V0 vs. [S] Calc_V0->Plot Fit Fit to Michaelis-Menten Plot->Fit Determine Determine Km and Vmax Fit->Determine

Caption: Workflow for determining enzyme kinetic parameters.

KIE_Workflow cluster_prep_kie Preparation cluster_execution_kie Execution cluster_analysis_kie Analysis Mix Prepare Substrate Mix (H/D Isotopologues) Reaction_Setup Set up Reaction Mix->Reaction_Setup Start Initiate Reaction Reaction_Setup->Start Quench Quench at Time Points Start->Quench MS_Analysis Analyze Isotope Ratios (GC-MS or LC-MS) Quench->MS_Analysis Calc_KIE Calculate KIE MS_Analysis->Calc_KIE

Caption: Workflow for determining the kinetic isotope effect.

References

Application Notes and Protocols for the Analysis of 1,3-Propanediol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of 1,3-Propanediol-d2 (D2-PDO) from various matrices, including biological fluids and fermentation broths. The methods described are primarily for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust analytical technique for this purpose.

Overview of Analytical Approaches

The quantitative analysis of this compound typically involves extraction from the sample matrix, derivatization to enhance volatility for gas chromatography, and subsequent detection by mass spectrometry. The choice of sample preparation method depends on the complexity of the sample matrix and the required sensitivity of the assay.

Commonly employed techniques include:

  • Liquid-Liquid Extraction (LLE): A versatile method for separating D2-PDO from aqueous matrices. Efficiency can be enhanced by "salting out."

  • Solid-Phase Extraction (SPE): A technique for sample cleanup and concentration, offering high selectivity.

  • Derivatization: A crucial step to improve the chromatographic properties of the diol for GC analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. These values are based on published data for 1,3-Propanediol and are expected to be comparable for its deuterated analog.

ParameterLiquid-Liquid Extraction (LLE) with Phenylboronic Acid DerivatizationSolid-Phase Extraction (SPE) with SilylationDirect Injection (Aqueous Samples)
Analyte 1,3-Propanediol1,3-Propanediol1,3-Propanediol
Technique GC-MSGC-MSGC-FID
Limit of Detection (LOD) 0.11 mg/kg (cheese), 0.54 mg/kg (bacterial culture)[1]0.04 mg/kg[2]0.010 g/L[3]
Limit of Quantification (LOQ) 0.37 mg/kg (cheese), 1.8 mg/kg (bacterial culture) (calculated as LOD x 3.3)0.132 mg/kg (calculated as LOD x 3.3)0.02 g/L[3]
**Linearity (R²) **>0.9991[1]>0.990.9999[3]
Recovery 97 ± 6%[3]75.6–101.0%[2]Not Applicable
Precision (RSD) < 3%[3]3.3–8.4%[2]< 3%[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Phenylboronic Acid (PBA) Derivatization for GC-MS Analysis

This method is suitable for the analysis of D2-PDO in complex aqueous matrices such as fermentation broths and biological fluids. Derivatization with PBA forms a stable cyclic ester, which is amenable to GC-MS analysis.[1][4]

Materials:

  • Sample containing this compound

  • Internal Standard (e.g., 1,3-Butanediol)

  • Phenylboronic acid (PBA) solution (25% in a suitable solvent)

  • Sodium chloride (NaCl)

  • Hexane (B92381) (or other suitable organic solvent like ethyl ether)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To 1 g of the sample, add a known amount of the internal standard solution.

    • Add 100 µL of the 25% PBA solution.

  • Derivatization:

    • Vortex the mixture for 10 minutes at room temperature to facilitate the derivatization reaction.

  • Extraction:

    • Add 2 g of NaCl to the mixture to increase the ionic strength of the aqueous phase ("salting out").

    • Add 2 mL of hexane and vortex vigorously for 2 minutes.

    • Centrifuge at 3500 rpm for 10 minutes to separate the phases.

  • Purification:

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Add a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis:

    • Inject an aliquot of the dried hexane extract into the GC-MS system.

Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation & Derivatization cluster_extraction Liquid-Liquid Extraction cluster_purification Purification & Analysis Sample 1. Sample + Internal Standard PBA 2. Add Phenylboronic Acid Sample->PBA Vortex1 3. Vortex (10 min) PBA->Vortex1 NaCl 4. Add NaCl (Salting Out) Vortex1->NaCl Hexane 5. Add Hexane NaCl->Hexane Vortex2 6. Vortex (2 min) Hexane->Vortex2 Centrifuge 7. Centrifuge Vortex2->Centrifuge Collect 8. Collect Organic Layer Centrifuge->Collect Dry 9. Dry with Na₂SO₄ Collect->Dry GCMS 10. GC-MS Analysis Dry->GCMS

Caption: LLE with PBA Derivatization Workflow.

Protocol 2: Solid-Phase Extraction (SPE) with Silylation for GC-MS Analysis

This protocol is ideal for cleaning up complex samples and concentrating the analyte. Silylation is a common derivatization technique for compounds with active hydrogens, such as diols.

Materials:

  • Sample containing this compound

  • Internal Standard

  • SPE Cartridge (e.g., C18 for non-polar extraction or a polar sorbent depending on the matrix)

  • Conditioning, washing, and elution solvents

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with the elution solvent followed by the sample solvent.

  • Sample Loading:

    • Mix the sample with the internal standard and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a solvent that removes interferences but retains the D2-PDO.

  • Elution:

    • Elute the D2-PDO and internal standard with a suitable solvent.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Add the silylating agent (e.g., BSTFA) and incubate to complete the derivatization.

  • Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

Workflow Diagram:

SPE_Workflow cluster_spe Solid-Phase Extraction cluster_derivatization Derivatization cluster_analysis Analysis Condition 1. Condition SPE Cartridge Load 2. Load Sample + IS Condition->Load Wash 3. Wash Load->Wash Elute 4. Elute Wash->Elute Evaporate 5. Evaporate Eluate Elute->Evaporate Silylate 6. Add Silylating Agent Evaporate->Silylate GCMS 7. GC-MS Analysis Silylate->GCMS

Caption: SPE with Silylation Workflow.

Protocol 3: Direct Aqueous Injection for GC-FID Analysis

For relatively clean aqueous samples, such as supernatant from bacterial cultures, direct injection into a GC with a Flame Ionization Detector (FID) may be possible after minimal sample preparation.[3][5]

Materials:

  • Aqueous sample containing this compound

  • Centrifuge and filters (e.g., 0.22 µm)

  • GC-FID system with a suitable column (e.g., HP-INNOWAX)

Procedure:

  • Sample Clarification:

    • Centrifuge the sample to pellet any suspended solids.

    • Filter the supernatant through a 0.22 µm filter to remove fine particulates.

  • Analysis:

    • Directly inject an aliquot of the filtered supernatant into the GC-FID system.

Workflow Diagram:

Direct_Injection_Workflow cluster_prep Sample Clarification cluster_analysis Analysis Sample 1. Aqueous Sample Centrifuge 2. Centrifuge Sample->Centrifuge Filter 3. Filter (0.22 µm) Centrifuge->Filter GCFID 4. GC-FID Analysis Filter->GCFID

Caption: Direct Aqueous Injection Workflow.

Concluding Remarks

The choice of the most appropriate sample preparation method for this compound analysis will depend on the specific requirements of the study, including the nature of the sample matrix, the concentration of the analyte, and the available instrumentation. The protocols provided here offer robust and validated approaches that can be adapted to a wide range of research applications. For quantitative studies, the use of a suitable internal standard is highly recommended to ensure accuracy and precision.

References

Application Notes and Protocols for In Vivo Studies Using 1,3-Propanediol-d2 as a Metabolic Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of metabolic pathways and the quantification of flux through these pathways without the need for radioactive isotopes. 1,3-Propanediol-d2 is a deuterated analog of 1,3-propanediol (B51772), a molecule of interest in various industrial and biomedical fields. The low toxicity of 1,3-propanediol has been demonstrated in several in vivo studies.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a metabolic probe in preclinical in vivo studies, particularly in rodent models. These guidelines will facilitate the investigation of its absorption, distribution, metabolism, and excretion (ADME) profile, providing critical data for safety assessment and understanding its metabolic fate.

While the metabolism of 1,3-propanediol in mammals is not extensively documented, it is hypothesized to undergo oxidation to 3-hydroxypropionaldehyde and subsequently to 3-hydroxypropionic acid, analogous to the metabolism of other short-chain diols. A study on 2-methyl-1,3-propanediol (B1210203) showed its metabolism to 3-hydroxybutyrate.[4] Furthermore, glucuronidation is a potential metabolic pathway for propanediols, as observed with 2,2-bis(bromomethyl)-1,3-propanediol (B29016).[5]

Hypothesized Metabolic Pathway of this compound

The metabolic conversion of this compound is expected to proceed through sequential oxidation steps, primarily mediated by alcohol and aldehyde dehydrogenases in the liver. The deuterium (B1214612) label on the central carbon allows for the tracking of the propanediol (B1597323) backbone through these metabolic transformations.

1_3_Propanediol_d2 This compound 3_Hydroxypropionaldehyde_d2 3-Hydroxypropionaldehyde-d2 1_3_Propanediol_d2->3_Hydroxypropionaldehyde_d2 Alcohol Dehydrogenase Glucuronide_Conjugate This compound Glucuronide 1_3_Propanediol_d2->Glucuronide_Conjugate UGT Pathway Excretion Excretion (Urine, Bile) 1_3_Propanediol_d2->Excretion Unchanged 3_Hydroxypropionic_Acid_d2 3-Hydroxypropionic Acid-d2 3_Hydroxypropionaldehyde_d2->3_Hydroxypropionic_Acid_d2 Aldehyde Dehydrogenase Central_Carbon_Metabolism Central Carbon Metabolism 3_Hydroxypropionic_Acid_d2->Central_Carbon_Metabolism Further Oxidation Glucuronide_Conjugate->Excretion

Hypothesized metabolic pathway of this compound.

Experimental Workflow for In Vivo Metabolic Study

A typical workflow for an in vivo study using this compound as a metabolic probe in a rodent model is outlined below. This workflow ensures systematic data collection for a comprehensive pharmacokinetic and metabolic analysis.

G cluster_pre_administration Pre-Administration cluster_administration Administration cluster_sample_collection Sample Collection cluster_analysis Analysis acclimatization Animal Acclimatization (e.g., 1 week) fasting Overnight Fasting (optional, with access to water) acclimatization->fasting dosing Administration of This compound (e.g., oral gavage) fasting->dosing blood Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dosing->blood urine Urine Collection (Metabolic cages) dosing->urine tissue Tissue Harvesting (Terminal point; e.g., Liver, Kidney) dosing->tissue processing Sample Processing (e.g., Plasma separation, Tissue homogenization) blood->processing urine->processing tissue->processing extraction Metabolite Extraction processing->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Pharmacokinetics, Metabolite identification) lcms->data_analysis

Experimental workflow for in vivo metabolic studies.

Protocols

Animal Model and Housing
  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water, unless otherwise specified (e.g., fasting).

  • Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

Dosing Solution Preparation
  • Compound: this compound (ensure high isotopic purity, >98%).

  • Vehicle: Sterile water for injection or saline.

  • Preparation: Prepare the dosing solution fresh on the day of administration. For a 100 mg/kg dose in a 250g rat, dissolve 25 mg of this compound in a suitable volume of vehicle for oral gavage (e.g., 1 ml).

In Vivo Study Design
  • Groups:

    • Group 1: Vehicle control (n=5)

    • Group 2: this compound (100 mg/kg, oral gavage) (n=20, for serial blood sampling and terminal tissue collection at different time points)

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

Sample Collection
  • Blood: Collect blood samples (approximately 150 µL) via tail vein or saphenous vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Urine: House a subset of animals in metabolic cages for 24 hours post-dose for urine collection. Measure the total volume and store aliquots at -80°C.

  • Tissue Harvesting: At terminal time points (e.g., 4 and 24 hours), euthanize animals by an approved method. Perfuse the circulatory system with cold saline. Collect tissues of interest (e.g., liver, kidneys, brain, adipose tissue), weigh them, and flash-freeze in liquid nitrogen. Store at -80°C.

Sample Preparation for LC-MS/MS Analysis
  • Plasma:

    • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., 1,3-Propanediol-d6).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Tissue Homogenates:

    • Weigh approximately 100 mg of frozen tissue and homogenize in 500 µL of ice-cold phosphate-buffered saline (PBS).

    • Use a portion of the homogenate and proceed with the same protein precipitation and extraction protocol as for plasma.

LC-MS/MS Analytical Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (example):

    • Column: HILIC column (e.g., for separating polar analytes).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to resolve 1,3-propanediol and its more polar metabolites.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (example):

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wider range of metabolites.

    • MRM Transitions: Develop specific Multiple Reaction Monitoring (MRM) transitions for this compound and its putative deuterated metabolites.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the described in vivo study.

Table 1: Pharmacokinetic Profile of this compound in Rat Plasma

Time (hours)Mean Plasma Concentration (ng/mL) ± SD (n=5)
0Below Limit of Quantification
0.51250 ± 210
12800 ± 450
22100 ± 320
4950 ± 150
8300 ± 60
24Below Limit of Quantification

Table 2: Tissue Distribution of this compound at 4 Hours Post-Dose

TissueMean Concentration (ng/g tissue) ± SD (n=5)
Liver4500 ± 600
Kidney3200 ± 450
Brain500 ± 90
Adipose Tissue800 ± 120

Table 3: Putative Deuterated Metabolite Levels in Liver at 4 Hours Post-Dose

MetaboliteMean Concentration (ng/g tissue) ± SD (n=5)
3-Hydroxypropionic Acid-d2850 ± 130
This compound Glucuronide1200 ± 200

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for utilizing this compound as a metabolic probe in in vivo studies. By employing these methodologies, researchers can gain valuable insights into the ADME properties of 1,3-propanediol, which is crucial for its safety evaluation and for understanding its potential interactions with endogenous metabolic pathways. The use of stable isotope labeling combined with sensitive analytical techniques like LC-MS/MS allows for precise and quantitative assessment of the metabolic fate of this compound.

References

Synthesis of Labeled Compounds from 1,3-Propanediol-d2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various deuterium-labeled compounds starting from 1,3-Propanediol-d2. This versatile building block allows for the introduction of deuterium (B1214612) labels into a range of molecules, which are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry. The following sections detail the conversion of this compound into key synthetic intermediates: Malonic-d4 Acid, 1,3-Dihalopropane-d2, and 1,3-Diacetoxypropane-d2.

Introduction to Isotopic Labeling with this compound

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical process.[1] Deuterium (²H or D), a stable isotope of hydrogen, is a common label used in drug discovery and development to investigate absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[2] this compound, where the two methylene (B1212753) groups adjacent to the hydroxyl groups are deuterated, serves as a valuable starting material for synthesizing a variety of deuterated molecules. The presence of two primary hydroxyl groups offers reactive sites for various chemical transformations.[3]

Synthetic Pathways from this compound

The primary synthetic routes starting from this compound involve the transformation of its hydroxyl groups. Key transformations include oxidation to a dicarboxylic acid, conversion to dihalides, and esterification. These pathways yield versatile deuterated building blocks for further synthetic elaborations.

Synthesis_Pathways PD_d2 This compound MA_d4 Malonic-d4 Acid PD_d2->MA_d4 Oxidation DX_d2 1,3-Dihalopropane-d2 (X = Cl, Br, I) PD_d2->DX_d2 Halogenation DA_d2 1,3-Diacetoxypropane-d2 PD_d2->DA_d2 Esterification

Caption: Key synthetic transformations of this compound.

Experimental Protocols and Data

The following sections provide detailed protocols for the synthesis of key deuterated compounds from this compound. The protocols are adapted from established methods for the non-labeled analogues. All reactions involving deuterated reagents should be performed under anhydrous conditions where specified to prevent isotopic dilution.

Synthesis of Malonic-d4 Acid by Oxidation

The oxidation of this compound yields Malonic-d4 acid, a valuable precursor in the synthesis of more complex molecules, including specialty polyesters and barbiturates. A common method for this transformation is the oxidation with nitric acid.

Reaction Workflow:

Oxidation_Workflow start Start reagents This compound Nitric Acid (6M) start->reagents reaction Reaction with Reflux reagents->reaction evaporation Evaporation of Solvent and Excess Acid reaction->evaporation crystallization Crystallization evaporation->crystallization product Malonic-d4 Acid crystallization->product

Caption: Workflow for the synthesis of Malonic-d4 Acid.

Protocol: Oxidation of this compound with Nitric Acid

This protocol is adapted from a procedure for the oxidation of 1,3-propanediol.[3]

Materials:

  • This compound

  • 68% Nitric Acid

  • Distilled Water

  • 500 mL Round-Bottom Flask

  • Claisen Adapter

  • Reflux Condenser

  • Pressure-Equalizing Dropping Funnel

  • Heating Mantle or Bunsen Burner

  • Ice-water bath

  • Evaporating Dish

  • Steam Bath

Procedure:

  • Reagent Preparation: Prepare a 6M solution of nitric acid by carefully adding 66.8 mL of 68% nitric acid to 100 mL of distilled water in a beaker with stirring. Measure 14.4 mL (0.2 mole) of this compound.

  • Apparatus Setup: Assemble a 500 mL round-bottom flask with a Claisen adapter, a reflux condenser on the short neck, and a pressure-equalizing dropping funnel on the long neck. Ensure all ground-glass joints are lightly greased and clamped.

  • Reaction:

    • Add the prepared 6M nitric acid solution to the round-bottom flask.

    • Pour the this compound into the dropping funnel with the stopcock closed.

    • Begin circulating ice-water through the reflux condenser.

    • Gently heat the nitric acid solution.

    • Add a few drops of this compound from the dropping funnel. An active reaction should be observed.

    • Once the reaction initiates, remove the heat source and continue to add the this compound dropwise at a rate that maintains a steady reflux. Caution: The reaction is exothermic and produces toxic nitrogen oxides (NOx). This must be performed in a well-ventilated fume hood.

  • Work-up and Isolation:

    • After the addition is complete and the reaction subsides, heat the mixture to reflux for 1-2 hours to ensure complete reaction.

    • Pour the reaction mixture into an evaporating dish and place it on a steam bath to evaporate the water and excess nitric acid. This will take approximately 2 hours.

    • As the solution concentrates, it will turn brown with the evolution of NO2 gas.

    • Once the evolution of NO2 ceases, a white, syrupy mixture of malonic acid crystals will remain.

    • Allow the mixture to cool to room temperature and then in an ice bath to maximize crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold distilled water.

    • Dry the crystals in a desiccator to obtain Malonic-d4 Acid.

Quantitative Data (Expected):

ParameterValueReference
Starting MaterialThis compound (0.2 mole)Adapted from[3]
ProductMalonic-d4 Acid-
Expected Yield~10 grams[3]
Isotopic Purity>98% (dependent on starting material)-
Synthesis of 1,3-Dihalopropane-d2

1,3-Dihalopropanes are versatile synthetic intermediates used in the formation of C3-bridged compounds through reactions like C-N coupling.[4] The deuterated versions can be synthesized from this compound using appropriate halogenating agents.

Logical Relationship of Halogenation Reactions:

Halogenation PD_d2 This compound HBr_H2SO4 HBr / H2SO4 PD_d2->HBr_H2SO4 HCl_NH4Cl HCl / NH4Cl PD_d2->HCl_NH4Cl DBP_d2 1,3-Dibromopropane-d2 HBr_H2SO4->DBP_d2 Synthesis of Dibromide DCP_d2 1,3-Dichloropropane-d2 HCl_NH4Cl->DCP_d2 Synthesis of Dichloride

Caption: Pathways to deuterated 1,3-dihalopropanes.

Protocol: Synthesis of 1,3-Dibromopropane-d2

This protocol is based on a well-established method using hydrobromic acid and sulfuric acid.[5]

Materials:

  • This compound

  • 48% Hydrobromic Acid

  • Concentrated Sulfuric Acid

  • Concentrated Hydrochloric Acid (for washing)

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Calcium Chloride

  • 1-Liter Round-Bottom Flask

  • Reflux Condenser

  • Distillation Apparatus

Procedure:

  • Reaction Setup: In a 1-liter round-bottom flask fitted with a reflux condenser, place 338 mL of 48% hydrobromic acid.

  • Addition of Reagents:

    • Slowly add 82 mL of concentrated sulfuric acid in portions, with shaking and cooling.

    • Once the mixture is cool, slowly add 91 g of this compound in small portions.

    • Follow with the slow addition of 130.5 mL of concentrated sulfuric acid.

  • Reaction: Reflux the reaction mixture for 3-4 hours.

  • Distillation and Work-up:

    • After reflux, distill the 1,3-Dibromopropane-d2 from the reaction mixture. The boiling point of the non-deuterated compound is 162-165 °C.[5]

    • Wash the crude distillate with an equal volume of concentrated hydrochloric acid, followed by water, a 5% sodium bicarbonate solution, and finally with water.

    • Dry the product over anhydrous calcium chloride.

  • Purification: Purify the dried product by distillation, collecting the fraction boiling at the appropriate temperature for the deuterated compound.

Protocol: Synthesis of 1,3-Dichloropropane-d2

This protocol is adapted from a method utilizing hydrogen chloride gas.[3]

Materials:

  • This compound

  • Ammonium (B1175870) Chloride

  • Hydrogen Chloride (gas)

  • 1-Liter Reaction Flask with Oil-Water Separator and Condenser

Procedure:

  • Reaction Setup: In a 1000 mL reaction flask equipped with an oil-water separator and a condenser, add 400 g of water, 5 g of ammonium chloride, and 322 g of this compound.

  • Reaction:

    • Stir the mixture and heat to 60 °C.

    • Begin bubbling hydrogen chloride gas through the solution.

    • Continue passing HCl gas as the temperature is increased to 107 °C, at which point reflux and liquid separation will begin.

    • Continue the reflux for 3 hours. The molar ratio of this compound to HCl gas should be approximately 1:3.

  • Isolation: The upper oily layer in the separator is the 1,3-Dichloropropane-d2, which can be collected. The lower aqueous phase is returned to the reaction flask.

Quantitative Data (Expected):

ProductStarting MaterialReagentsExpected YieldReference
1,3-Dibromopropane-d2This compoundHBr, H₂SO₄~220 g (from 91 g starting material)[5]
1,3-Dichloropropane-d2This compoundHCl (gas), NH₄Cl97.2%[3]
Synthesis of 1,3-Diacetoxypropane-d2 by Esterification

Esterification of this compound provides a route to deuterated di-esters. A straightforward method involves the use of acetic anhydride (B1165640) with a catalyst.

Experimental Workflow for Esterification:

Esterification_Workflow start Start reagents This compound Acetic Anhydride Catalyst (e.g., VOSO4) start->reagents reaction Stirring at Room Temperature reagents->reaction quench Quench with Water reaction->quench extraction Extraction with Ethyl Acetate quench->extraction purification Purification (e.g., Chromatography) extraction->purification product 1,3-Diacetoxypropane-d2 purification->product

References

Application Notes and Protocols for Studying Microbial Metabolism Using 1,3-Propanediol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanediol (B51772) (1,3-PDO) is a valuable chemical intermediate used in the production of polymers, cosmetics, and other industrial products.[1][2] The microbial fermentation of substrates like glycerol (B35011) to produce 1,3-PDO is a well-established and environmentally friendly alternative to chemical synthesis.[1][2][3] Understanding the metabolic pathways and fluxes involved in both the production and consumption of 1,3-PDO by microorganisms is crucial for optimizing production strains and for elucidating novel metabolic capabilities.[4][5]

Stable isotope labeling is a powerful technique for investigating metabolic pathways without the need for radioactive materials.[6][7] By introducing a substrate labeled with a stable isotope, such as deuterium (B1214612) (²H), researchers can trace the path of the labeled atoms through the metabolic network.[8][9] 1,3-Propanediol-d2 (1,3-PDO-d2) is a deuterated isotopologue of 1,3-PDO that serves as an excellent tracer for studying its metabolic fate in various biological systems.[10] The deuterium label can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing insights into enzyme kinetics, pathway flux, and the interconnectivity of metabolic pathways.[10][11][12][13]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study microbial metabolism.

Principle of Application

When this compound is introduced to a microbial culture, it is taken up by the cells and metabolized by the same enzymes that act on unlabeled 1,3-PDO. The deuterium atoms serve as a stable isotopic signature, allowing for the differentiation between the administered tracer and the endogenous pool of related metabolites. By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate the metabolic pathways connected to 1,3-PDO, quantify metabolic fluxes, and assess the bidirectionality of enzymatic reactions.[10] This approach is particularly useful for metabolic engineering efforts aimed at improving the production of 1,3-PDO and for discovering novel biocatalytic transformations.[4]

Key Applications

  • Metabolic Pathway Elucidation: Tracing the flow of deuterium from 1,3-PDO-d2 to identify and confirm the enzymes and pathways involved in its catabolism or further conversion.

  • Metabolic Flux Analysis: Quantifying the rate of 1,3-PDO utilization and the flux through connected metabolic pathways.[5][14]

  • Enzyme Kinetics and Reversibility: Assessing the in vivo activity and potential reversibility of enzymes such as 1,3-propanediol oxidoreductase.

  • Substrate Contribution to Central Metabolism: Determining if and how carbon from 1,3-PDO enters central metabolic pathways.

  • Drug Metabolism and Xenobiotic Interactions: Investigating the influence of external compounds on the metabolism of 1,3-PDO.

Experimental Workflow

The general workflow for a microbial metabolic study using this compound involves several key stages, from experimental design to data analysis.

G cluster_design Experimental Design cluster_experiment Experimentation cluster_analysis Sample Analysis cluster_interpretation Data Interpretation A Select Microorganism & Growth Conditions B Define Labeling Strategy (this compound Concentration) A->B C Microbial Culturing B->C D Introduce this compound C->D E Time-Course Sampling D->E F Metabolite Extraction (Quenching) E->F G GC-MS or LC-MS Analysis F->G H NMR Spectroscopy F->H I Isotopologue Distribution Analysis G->I H->I J Metabolic Flux Calculation I->J K Pathway Mapping J->K

A generalized workflow for microbial metabolic studies using this compound.

Metabolic Pathway of 1,3-Propanediol Production

The microbial production of 1,3-propanediol from glycerol is a two-step enzymatic process. This pathway is of significant interest in metabolic engineering.[2][4]

G Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase H2O H₂O Glycerol->H2O PDO 1,3-Propanediol HPA->PDO 1,3-Propanediol Oxidoreductase NAD NAD+ NADH NADH + H+ NADH->NAD

The microbial pathway for the conversion of glycerol to 1,3-propanediol.

Protocols

Protocol 1: In Vitro Microbial Culture Labeling with this compound

This protocol describes the general procedure for labeling a microbial culture with this compound and preparing samples for analysis.

Materials:

  • Microorganism of interest (e.g., Clostridium butyricum, Lactobacillus reuteri)

  • Appropriate growth medium

  • This compound (isotopic purity > 98%)

  • Sterile culture flasks or bioreactor

  • Incubator or bioreactor control unit

  • Centrifuge

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile/water/chloroform mixture)

  • Lyophilizer or vacuum concentrator

Procedure:

  • Prepare Inoculum: Grow a seed culture of the microorganism in the appropriate medium to the desired growth phase (typically mid-exponential).

  • Main Culture Inoculation: Inoculate the main culture flasks or bioreactor with the seed culture to a starting OD600 of approximately 0.1.

  • Growth Phase: Allow the culture to grow under optimal conditions (temperature, pH, aeration) until it reaches the desired growth phase for the experiment (e.g., mid-exponential or stationary phase).

  • Tracer Administration: Add a sterile-filtered stock solution of this compound to the culture to a final concentration typically ranging from 1 to 10 g/L. The exact concentration should be optimized for the specific microorganism and experimental goals.

  • Time-Course Sampling: Collect samples at various time points after the addition of the tracer (e.g., 0, 5, 15, 30, 60, 120 minutes). The sampling frequency will depend on the expected metabolic rate of the organism.

  • Quenching: Immediately quench metabolic activity in the collected samples by mixing a defined volume of culture with a larger volume of cold quenching solution. This rapidly stops enzymatic reactions.

  • Cell Lysis and Metabolite Extraction: Centrifuge the quenched samples to pellet the cells. Discard the supernatant and add a cold extraction solvent to the cell pellet. Lyse the cells using methods such as bead beating or sonication.

  • Sample Preparation for Analysis: Centrifuge the lysate to remove cell debris. Collect the supernatant containing the metabolites. The extract can be partitioned into polar and non-polar fractions if desired. Evaporate the solvent to dryness using a lyophilizer or vacuum concentrator. The dried metabolite extract is now ready for derivatization (for GC-MS) or direct analysis (for LC-MS and NMR).

Protocol 2: GC-MS Analysis of Deuterated Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the analysis of volatile and semi-volatile metabolites.

Materials:

  • Dried metabolite extracts

  • Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270), N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • GC-MS system with an appropriate column (e.g., DB-5ms)

  • Autosampler vials

Procedure:

  • Derivatization:

    • Add methoxyamine hydrochloride in pyridine to the dried metabolite extract to protect carbonyl groups. Incubate at 37°C.

    • Add MSTFA for silylation of hydroxyl, carboxyl, and amine groups. Incubate at 60°C.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature gradient to separate the metabolites on the GC column.

    • The mass spectrometer will ionize the eluted compounds and separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify metabolites by comparing their retention times and mass spectra to a reference library.

    • Determine the isotopologue distribution for each metabolite by analyzing the relative abundances of the different mass isotopomers. The incorporation of deuterium will result in a mass shift in the corresponding fragment ions.

Protocol 3: NMR Spectroscopy for Positional Isotope Analysis

NMR spectroscopy can provide information about the specific position of the deuterium label within a molecule.[11][12][15][16]

Materials:

  • Dried metabolite extracts

  • NMR buffer (e.g., phosphate (B84403) buffer in D₂O with a known concentration of an internal standard like DSS)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extract in the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum to identify and quantify the major metabolites.

    • Acquire a two-dimensional spectrum, such as a ¹H-¹³C HSQC, to resolve overlapping signals.

    • Acquire a ²H NMR spectrum to directly observe the signals from the deuterated positions.[11][12]

  • Data Analysis:

    • Process the NMR spectra using appropriate software.

    • Integrate the signals corresponding to the labeled and unlabeled positions of the metabolites to determine the extent of deuterium incorporation.

Data Presentation

The quantitative data obtained from MS or NMR analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Isotopologue Distribution of Key Metabolites after Labeling with this compound

MetaboliteTime (min)M+0 (%)M+1 (%)M+2 (%)
1,3-Propanediol 02.50.597.0
6015.02.083.0
3-Hydroxypropionaldehyde 099.01.00.0
6085.05.010.0
Lactate 099.50.50.0
6098.01.50.5
Succinate 099.20.80.0
6098.51.00.5

M+n represents the fraction of the metabolite pool containing n deuterium atoms.

Table 2: Calculated Metabolic Fluxes

Metabolic ReactionFlux (mmol/gDCW/h) - ControlFlux (mmol/gDCW/h) - With 1,3-PDO-d2
1,3-PDO Uptake0.05.2
1,3-PDO -> 3-HPA0.04.8
3-HPA -> Central Metabolism0.00.5
Glycolysis10.510.2

Conclusion

The use of this compound as a stable isotope tracer offers a robust and safe method for detailed investigations into microbial metabolism.[10] The protocols and applications outlined here provide a framework for researchers to elucidate metabolic pathways, quantify fluxes, and gain a deeper understanding of the physiological roles of 1,3-propanediol in microorganisms. This knowledge is invaluable for applications in metabolic engineering, synthetic biology, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Propanediol-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Propanediol-d2 synthesis. The primary synthesis route discussed is the reduction of diethyl malonate-d2.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective method for synthesizing this compound?

A common and effective method for synthesizing this compound is the reduction of diethyl malonate-d2 using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄). This method is widely used for the reduction of esters to primary alcohols.

Q2: Where can I obtain the starting material, diethyl malonate-d2?

Diethyl malonate-d2 is a commercially available deuterated compound. It can be sourced from various chemical suppliers that specialize in stable isotope-labeled compounds.

Q3: What are the main challenges in the synthesis of this compound via the reduction of diethyl malonate-d2?

The main challenges include ensuring the complete reduction of both ester groups, preventing side reactions, and safely handling the highly reactive reducing agent, LiAlH₄. Proper control of reaction conditions and a careful work-up procedure are crucial for a high yield and purity.

Q4: What is a typical yield for the reduction of a malonate ester to a 1,3-diol?

While the yield can vary depending on the specific substrate and reaction conditions, the reduction of diethyl cyclohexylmalonate with lithium aluminum hydride has been reported to afford 2-cyclohexylpropane-1,3-diol (B3050461) in a 95% yield.[1] This suggests that high yields are achievable for the reduction of malonate esters.

Q5: How can I purify the final product, this compound?

Purification of 1,3-Propanediol (B51772) can be achieved through several methods, including distillation (atmospheric or vacuum), chromatography, and extraction.[2] For laboratory scale, vacuum distillation is often employed to purify the diol from non-volatile impurities. Molecular distillation is another effective method for separating 1,3-propanediol from by-products.[2][3] Additionally, chromatographic techniques using silica (B1680970) gel or ion exchange resins can be utilized for high-purity isolation.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no yield of this compound Inactive LiAlH₄: LiAlH₄ is highly reactive with moisture and can be deactivated if not handled under anhydrous conditions.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a fresh, unopened container of LiAlH₄ or a freshly prepared solution in a dry solvent.
Incomplete Reaction: Insufficient reducing agent or reaction time.- Use a molar excess of LiAlH₄ (typically 2-3 equivalents per mole of diethyl malonate-d2).- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
Presence of partially reduced intermediates (e.g., hydroxy ester) Insufficient LiAlH₄: Not enough reducing agent to completely reduce both ester functionalities.- Increase the molar equivalents of LiAlH₄.- Ensure slow and controlled addition of the diethyl malonate-d2 to the LiAlH₄ solution to maintain a sufficient excess of the reducing agent throughout the reaction.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.- The reaction is typically carried out in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at reflux to ensure completion.
Formation of side products Reaction with solvent: LiAlH₄ can react with certain solvents.- Use anhydrous, non-protic solvents such as diethyl ether or THF.[5]
Cleavage of C-C bond: While less common for this specific reduction, highly energetic conditions can lead to undesired bond cleavages.- Maintain controlled reaction temperatures and avoid excessive heating.
Difficult work-up and product isolation Formation of gelatinous aluminum salts: The quenching of excess LiAlH₄ can produce aluminum hydroxides that are difficult to filter.- Employ a careful work-up procedure. A common method is the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water. This procedure helps to form granular precipitates that are easier to filter.[6]
Emulsion formation during extraction: The product may be difficult to separate from the aqueous layer.- After quenching, acidification of the aqueous layer with dilute sulfuric acid can help to dissolve the aluminum salts, leading to better phase separation.[7]

Experimental Protocols

Synthesis of this compound from Diethyl Malonate-d2

This protocol is adapted from standard procedures for the reduction of esters with LiAlH₄.

Materials:

  • Diethyl malonate-d2

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.

  • LiAlH₄ Suspension: In the reaction flask, place a calculated amount of LiAlH₄ (2.0-2.5 molar equivalents) and suspend it in anhydrous diethyl ether or THF.

  • Addition of Diethyl Malonate-d2: Dissolve diethyl malonate-d2 (1.0 molar equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or gently heat to reflux for 1 hour to ensure the reaction goes to completion. Monitor the reaction by TLC.

  • Work-up (Quenching):

    • Cool the reaction flask in an ice bath.

    • Caution: The following steps are highly exothermic and produce hydrogen gas. Perform in a well-ventilated fume hood.

    • Slowly and dropwise, add distilled water (x mL, where x is the number of grams of LiAlH₄ used).

    • Next, add 15% aqueous NaOH solution (x mL).

    • Finally, add distilled water (3x mL).

    • Stir the resulting mixture vigorously for 15-30 minutes until a white, granular precipitate forms.

  • Isolation:

    • Filter the granular precipitate and wash it thoroughly with diethyl ether or THF.

    • Combine the filtrate and the washings.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Purify the resulting crude this compound by vacuum distillation.

Visualizations

Synthesis_Pathway Diethyl Malonate-d2 Diethyl Malonate-d2 Intermediate_Aldehyde-d2 Intermediate Aldehyde-d2 Diethyl Malonate-d2->Intermediate_Aldehyde-d2 1. LiAlH4 2. H2O workup LiAlH4 LiAlH4 This compound This compound Intermediate_Aldehyde-d2->this compound LiAlH4

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_reagent Is LiAlH4 active? start->check_reagent check_conditions Were reaction conditions anhydrous? check_reagent->check_conditions Yes solution1 Use fresh LiAlH4 check_reagent->solution1 No check_equivalents Were sufficient equivalents of LiAlH4 used? check_conditions->check_equivalents Yes solution2 Ensure anhydrous conditions check_conditions->solution2 No check_time Was the reaction time adequate? check_equivalents->check_time Yes solution3 Increase equivalents of LiAlH4 check_equivalents->solution3 No solution4 Increase reaction time and monitor by TLC check_time->solution4 No

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: High-Purity 1,3-Propanediol-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity 1,3-Propanediol-d2. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Disclaimer: Specific purification protocols for this compound are not widely published. The methods described below are based on established procedures for the purification of non-deuterated 1,3-Propanediol, primarily from fermentation broths. These techniques are generally applicable to the deuterated analogue; however, specific considerations for maintaining isotopic purity are also addressed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude 1,3-Propanediol, particularly when produced via fermentation, can contain a variety of impurities.[1][2][3] For the deuterated analogue, these may also include isotopic variants. Common chemical and particulate impurities include:

  • Biomass: Cells and cell debris from the fermentation process.[4][5]

  • Proteins: Soluble proteins from the microorganisms.

  • Salts: Inorganic and organic salts from the fermentation medium and pH adjustments.[3][4]

  • Organic Acids: By-products such as lactic, acetic, and succinic acids.[4][6]

  • Other Alcohols: Residual glycerol (B35011) and other diols like 2,3-butanediol.[4][7]

  • Color and Odor Compounds: Residual organic impurities that can affect the final product's quality.[5][8]

  • Isotopic Impurities: Partially deuterated or non-deuterated (d0) 1,3-Propanediol.

Q2: Which purification methods are most effective for achieving high-purity this compound?

A2: A multi-step purification process is typically required to achieve high purity.[3] The most effective methods include:

  • Filtration (Microfiltration): To remove biomass and other particulates.[5][9]

  • Activated Charcoal Treatment: For the removal of proteins and color impurities.[9]

  • Ion Exchange Chromatography: To remove salts and charged organic molecules.[4][5][10]

  • Vacuum or Molecular Distillation: To separate this compound from water, less volatile impurities (like glycerol), and more volatile impurities.[7][8][9]

  • Silica (B1680970) Gel Chromatography: As a final polishing step to separate structurally similar compounds and potentially different isotopologues.[1][9]

Q3: How can I assess the chemical and isotopic purity of my final this compound product?

A3: Assessing both chemical and isotopic purity is crucial. The following analytical techniques are recommended:

  • High-Resolution Mass Spectrometry (HR-MS): To determine the isotopic enrichment and identify any non-deuterated or partially deuterated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structural integrity and the specific positions of the deuterium (B1214612) labels.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the chemical purity and separate the deuterated compound from other organic impurities. Due to the deuterium isotope effect, it may also be possible to separate different isotopologues under optimized conditions.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Product loss during activated charcoal treatment.[3]2. Inefficient separation during distillation.3. Co-elution with impurities during chromatography.1. Optimize the concentration of activated charcoal; concentrations between 20-30 g/L are often recommended to minimize product loss.[3]2. Adjust distillation parameters (vacuum pressure, temperature). A multi-column distillation approach can improve separation.[8]3. Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, stationary phase) to improve resolution.
Final Product is Colored or Has an Odor 1. Incomplete removal of organic impurities.[5][8]2. Thermal degradation during distillation.1. Repeat the activated charcoal treatment or ion exchange chromatography.2. Use a lower distillation temperature under a higher vacuum (molecular distillation). Consider a chemical reduction step (e.g., hydrogenation) before final distillation to convert problematic impurities.[8]
Presence of Residual Salts Incomplete removal by ion exchange chromatography.Pass the product through a series of strong acid cation and weak base anion exchange resins again.[5]
Isotopic Purity is Lower Than Expected 1. Incomplete deuteration during synthesis.2. Presence of non-deuterated starting materials.3. Back-exchange of deuterium with hydrogen from protic solvents or moisture.1. Review and optimize the synthesis protocol.2. Use chromatographic methods (e.g., HPLC, silica gel chromatography) to separate the deuterated product from non-deuterated impurities. The deuterium isotope effect can lead to differences in retention times.3. Handle the compound under anhydrous conditions and use deuterated solvents where possible.
Chromatographic Peaks for d2 and d0/d1 Species Overlap Insufficient resolution of the chromatographic method.1. Modify the mobile phase composition or gradient.2. Use a longer column or a column with a smaller particle size for better separation.[10]3. Experiment with different stationary phases, as the nature of the stationary phase can influence the magnitude of the isotope effect.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the purification of non-deuterated 1,3-Propanediol. These values can serve as a benchmark for optimizing the purification of the deuterated analogue.

Table 1: Efficiency of Activated Charcoal Treatment

Activated Charcoal Concentration (g/L)Protein Removal (%)1,3-Propanediol Loss (%)Reference
2088.41.1 - 7.0[3]
3096.0Not specified[9]
8098.059.1[3]

Table 2: Overall Purification Yield and Purity

Purification MethodOverall Yield (%)Final Purity (%)Reference
Microfiltration, Charcoal, Vacuum Distillation, Silica Gel Chromatography75.47Not specified[9]
Phase Separation and Chromatography8298[1]
Molecular Distillation87.6 (Recovery)Not specified[7]

Experimental Protocols

Protocol 1: General Multi-Step Purification from a Fermentation Broth

This protocol outlines a general workflow for purifying this compound from a fermentation broth, adapted from several sources.[3][5][9]

  • Biomass Removal (Microfiltration):

    • Filter the fermentation broth through a crossflow microfiltration system with ceramic elements to remove cells and other particulate matter.

  • Protein and Color Removal (Activated Charcoal Treatment):

    • To the filtered broth, add activated charcoal to a final concentration of 20-30 g/L.

    • Stir the mixture for a specified time (e.g., 1-2 hours) at room temperature.

    • Remove the charcoal by filtration.

  • Desalination (Ion Exchange Chromatography):

    • Pass the treated broth through a column packed with a strong acid cation exchange resin.

    • Subsequently, pass the eluate through a column packed with a weak base anion exchange resin.

    • This two-step process can be repeated for higher purity.[5]

  • Concentration and Initial Purification (Vacuum Distillation):

    • Concentrate the desalted solution using a rotary evaporator under vacuum to remove the bulk of the water.

    • Perform a fractional vacuum distillation to separate the this compound from less volatile impurities (e.g., glycerol) and more volatile impurities.

  • Final Polishing (Silica Gel Chromatography):

Protocol 2: Purity Assessment by HPLC
  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., water or acetonitrile).

    • Create a series of dilutions for calibration.

  • HPLC Analysis:

    • Use an HPLC system with a suitable detector (e.g., Refractive Index Detector).

    • Employ a column appropriate for the separation of small polar molecules (e.g., a C18 column or a specific column for organic acids/alcohols).

    • Develop a mobile phase and gradient that provides good separation of this compound from potential impurities.

  • Data Analysis:

    • Integrate the peak areas to determine the chemical purity of the sample.

    • If isotopic separation is achieved, the relative peak areas can provide an estimate of isotopic purity, though MS is preferred for this.

Visualizations

PurificationWorkflow start Crude this compound (e.g., from Fermentation) mf Microfiltration start->mf Remove Biomass ac Activated Charcoal Treatment mf->ac Remove Proteins/Color ie Ion Exchange Chromatography ac->ie Remove Salts vd Vacuum Distillation ie->vd Separate by Boiling Point final High-Purity This compound vd->final

Caption: A typical workflow for the purification of 1,3-Propanediol.

TroubleshootingLogic start Low Isotopic Purity Detected cause1 Incomplete Deuteration start->cause1 cause2 Isotopic Exchange start->cause2 cause3 d0/d1 Impurities start->cause3 sol1 Optimize Synthesis cause1->sol1 sol2 Use Anhydrous Conditions cause2->sol2 sol3 Chromatographic Separation (HPLC/Silica Gel) cause3->sol3

Caption: Troubleshooting logic for low isotopic purity issues.

References

Technical Support Center: Isotopic Exchange Issues with 1,3-Propanediol-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Propanediol-d2. The following sections address common issues related to isotopic exchange, sample handling, and analytical characterization.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of deuterium (B1214612) loss in my this compound sample?

The most frequent cause of deuterium loss, also known as back-exchange, is exposure to protic solvents or atmospheric moisture.[1][2] The deuterium atoms on the hydroxyl (-OD) groups of this compound are labile and can readily exchange with protons (H+) from sources like water, alcohols, or acidic functional groups in other molecules.[3]

Q2: How can I prevent back-exchange of deuterium in this compound?

To minimize back-exchange, it is crucial to handle and store the compound under anhydrous and inert conditions.[4] Use dry glassware, handle the compound in a glovebox or under an inert atmosphere (e.g., argon or nitrogen), and use anhydrous, aprotic solvents for your experiments whenever possible.[1][4] Opened containers should be carefully resealed and stored in a dry environment.[5][6]

Q3: My NMR spectrum shows a significant -OH peak instead of the expected -OD signal. What should I do?

The presence of a prominent -OH peak in the 1H NMR spectrum indicates significant deuterium exchange with residual water or other protic impurities in your NMR solvent or sample tube.[3] To confirm this, you can add a drop of deuterium oxide (D2O) to your NMR tube; if the peak disappears or diminishes, it confirms it is an exchangeable proton.[3] To avoid this, ensure your NMR solvent is of high purity and sufficiently dry, and that your NMR tube is properly dried before use.[1]

Q4: Can the deuterium on the carbon backbone of this compound also exchange?

While the hydroxyl deuterons are the most labile, the deuterons on the carbon backbone can also exchange under certain conditions, although this is much less common. This can be facilitated by acid or base catalysis, or in the presence of certain metal catalysts, often requiring elevated temperatures.[2][7] For most standard laboratory conditions, the carbon-bound deuterons are considered stable.

Q5: How does pH affect the stability of this compound?

Both acidic and basic conditions can catalyze the exchange of the hydroxyl deuterons.[2][7][8] It is advisable to avoid storing or handling this compound in strongly acidic or basic solutions to maintain its isotopic purity.[8] The minimum exchange rate for amide protons in proteins, a comparable system, occurs at a pH of approximately 2.6.[2] While the optimal pH for diol stability is not as well-defined in the literature, maintaining a near-neutral pH is a safe practice.

Troubleshooting Guides

Issue 1: Unexpected Loss of Deuterium Label (Back-Exchange)

Symptoms:

  • NMR spectroscopy shows a decrease in the expected deuterium signal and/or the appearance of a proton signal at the corresponding chemical shift.

  • Mass spectrometry data indicates a lower molecular weight than expected for the deuterated compound.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Contaminated Solvents Use fresh, high-purity, anhydrous aprotic solvents. Consider using solvents from a freshly opened bottle or those stored over molecular sieves.
Atmospheric Moisture Handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).[4] Minimize the time the container is open to the air.
Improperly Dried Glassware Dry all glassware in an oven at a high temperature (e.g., 150 °C) for several hours and cool under an inert atmosphere before use.[1]
Acidic or Basic Conditions Ensure all reagents and solutions are at a neutral pH unless the experimental protocol requires otherwise. Be aware that acidic or basic impurities in other reagents can catalyze exchange.[7][8]
Repeated Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles of solutions containing the deuterated compound, as this can introduce moisture. Prepare fresh solutions when possible.[9]
Issue 2: Inaccurate Quantification in Mass Spectrometry

Symptoms:

  • Poor reproducibility of quantitative results when using this compound as an internal standard.

  • The ratio of the analyte to the internal standard changes over time in prepared samples.[10]

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
In-source Back-Exchange Isotopic exchange can sometimes occur in the ion source of the mass spectrometer. Optimize ion source parameters such as temperature and gas flow.
Chromatographic Issues Ensure co-elution of the analyte and the deuterated internal standard. Modify the chromatographic gradient or mobile phase composition if necessary.[10]
Degradation of the Standard The deuterated standard might be degrading at a different rate than the analyte.[11] Assess the stability of the standard in the sample matrix over time.
Isotopic Impurity The deuterated standard may contain a significant amount of the unlabeled analyte.[10] Check the certificate of analysis for isotopic purity and correct calculations accordingly.

Data Presentation

Table 1: Physical and Chemical Properties of 1,3-Propanediol (B51772)

PropertyValue
Chemical Formula C3H8O2
Molar Mass 76.09 g/mol
Appearance Colorless, viscous liquid[12]
Density 1.053 g/cm³ at 20 °C
Boiling Point 213.5 °C
Melting Point -26.7 °C
Solubility in Water Miscible[12]
pKa ~15

Table 2: Typical ¹H NMR Chemical Shifts for 1,3-Propanediol

ProtonsChemical Shift (ppm)Multiplicity
HO-CH₂ -~3.83Triplet
-CH₂-CH₂ -CH₂-~1.81Quintet
HO -Variable (typically 2-5)Singlet (broad)

Note: Chemical shifts can vary depending on the solvent and concentration.[13] In this compound where the hydroxyl protons are replaced by deuterium, the HO- signal would be absent, and the adjacent -CH₂ - signal may appear as a sharper triplet.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis to Minimize Back-Exchange

Objective: To prepare a sample of this compound for NMR analysis while minimizing the risk of deuterium back-exchange.

Materials:

  • This compound

  • High-purity deuterated aprotic solvent (e.g., CDCl3, Acetone-d6)

  • NMR tube and cap

  • Glass vials and pipettes

  • Oven

  • Inert gas source (e.g., nitrogen or argon)

Methodology:

  • Dry all glassware, including the NMR tube, vials, and pipette tips, in an oven at 150°C for at least 4 hours.[1]

  • Allow the glassware to cool to room temperature under a stream of inert gas or in a desiccator.

  • In a glovebox or under a positive pressure of inert gas, transfer the desired amount of this compound into a clean, dry vial.

  • Add the appropriate volume of the anhydrous deuterated solvent to the vial to dissolve the sample.

  • Using a dry pipette, transfer the solution into the dried NMR tube.

  • Cap the NMR tube securely. For long-term storage or sensitive experiments, consider using a flame-sealed NMR tube.

  • Acquire the NMR spectrum as soon as possible after sample preparation.

Protocol 2: Assessing the Isotopic Purity of this compound by Mass Spectrometry

Objective: To determine the isotopic purity of a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., LC-MS or GC-MS)

Methodology:

  • Prepare a dilute solution of the this compound in a high-purity solvent.

  • Infuse the solution directly into the mass spectrometer or inject it onto a chromatographic column.

  • Acquire the mass spectrum in a suitable ionization mode (e.g., ESI or CI).

  • Analyze the mass spectrum to identify the molecular ion peaks corresponding to the deuterated and any unlabeled 1,3-Propanediol.

  • Calculate the isotopic purity by comparing the peak intensities of the labeled and unlabeled species.[9]

Visualizations

TroubleshootingWorkflow start Problem: Isotopic Exchange Suspected check_nmr Analyze by 1H NMR start->check_nmr check_ms Analyze by Mass Spectrometry start->check_ms oh_peak Prominent -OH peak observed? check_nmr->oh_peak mw_low Molecular weight lower than expected? check_ms->mw_low back_exchange Conclusion: Back-exchange has occurred oh_peak->back_exchange Yes no_issue Conclusion: Isotopic purity is likely high. Consider other experimental variables. oh_peak->no_issue No mw_low->back_exchange Yes mw_low->no_issue No review_handling Action: Review handling and storage procedures. Use anhydrous solvents and inert atmosphere. back_exchange->review_handling

Caption: A logical workflow for troubleshooting suspected isotopic exchange issues.

IsotopicExchangePathway cluster_diol This compound cluster_protic Protic Source cluster_exchanged_diol Exchanged Propanediol cluster_deuterated_source Deuterated Byproduct diol_d R-OD exchange Isotopic Exchange (Equilibrium) diol_d->exchange protic_h H-X (e.g., H₂O) protic_h->exchange diol_h R-OH exchange->diol_h protic_d D-X (e.g., HOD) exchange->protic_d

References

Technical Support Center: Optimizing Mass Spectrometry for 1,3-Propanediol-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Propanediol-d2.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for this compound?

A1: For a small, polar molecule like this compound, Electrospray Ionization (ESI) is generally the preferred method due to its high sensitivity for polar compounds.[1][2] Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, especially for less polar analytes or if ESI performance is suboptimal.[3][4][5] Both are considered "soft" ionization techniques that minimize fragmentation.[4][6]

Q2: What are the expected ions for this compound in positive and negative ion modes?

A2: this compound has a molecular weight of approximately 78.11 g/mol . Depending on the mobile phase composition and ionization source conditions, you can expect to see several different ions.

Table 1: Predicted m/z for this compound Adducts and Fragments

Ion TypeFormulaPredicted m/z (Positive Mode)Predicted m/z (Negative Mode)Notes
Protonated Molecule[M+H]+79.1-Common in ESI with acidic mobile phases (e.g., 0.1% formic acid).[1]
Sodiated Adduct[M+Na]+101.1-Common adduct, especially if glassware or solvents are not meticulously clean.
Ammoniated Adduct[M+NH4]+96.1-Can be intentionally formed by using ammonium (B1175870) formate (B1220265) or acetate (B1210297) in the mobile phase to improve ionization efficiency.[7]
Deprotonated Molecule[M-H]--77.1Common in ESI with basic mobile phases (e.g., 0.1% ammonium hydroxide).
Formate Adduct[M+HCOO]--123.1Can be observed when using formic acid in the mobile phase.
Water Loss Fragment[M+H-H2O]+61.1-In-source fragmentation can occur, leading to the loss of a water molecule.

Q3: Should I use a derivatizing agent for diols like this compound?

A3: While not always necessary, derivatization can significantly enhance sensitivity for diols, which sometimes exhibit poor ionization efficiency.[8] Reagents like boronic acids can react with the diol group to create a derivative that is more readily ionized in ESI mode.[8][9][10] This is an advanced technique to consider if you are struggling with low signal intensity.

Troubleshooting Guide

Problem 1: Low or No Signal Intensity

Q: I am not seeing any peak for my this compound standard. What should I check first?

A: Low signal intensity is a common issue that can stem from several sources.[11][12] Follow a systematic approach to diagnose the problem.

Troubleshooting Steps for Low Signal Intensity:

  • Verify Compound Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to bypass the LC system. If you see a signal, the problem is likely with your chromatography. If there is still no signal, the issue lies with the mass spectrometer settings or the compound's ionization behavior.

  • Check Ionization Mode: Confirm you are in the correct polarity mode. For this compound, positive mode ESI is a good starting point, looking for the [M+H]+ or [M+Na]+ ions.

  • Optimize Source Parameters: Ion source parameters are critical for efficient desolvation and ionization.[1] Ensure your gas flows, temperatures, and capillary voltage are optimized.[1]

  • Mobile Phase Composition: The addition of a small amount of acid (e.g., 0.1% formic acid) or a salt (e.g., ammonium formate) can dramatically improve protonation and signal intensity in positive mode.[1][7]

  • Clean the Ion Source: Contamination of the ion source or interface is a frequent cause of poor signal strength.[11] Follow your instrument manufacturer's protocol for cleaning the ion transfer tube and other source components.[12]

Workflow for Troubleshooting Low Signal Intensity

LowSignalWorkflow start Low Signal Intensity Detected infuse_std Directly Infuse Standard start->infuse_std check_signal Signal Observed? infuse_std->check_signal ms_problem Issue is with MS/Ionization check_signal->ms_problem No lc_problem Issue is with LC System check_signal->lc_problem Yes check_polarity Check Polarity Mode (Positive/Negative) ms_problem->check_polarity optimize_source Optimize Source Parameters (e.g., Gas, Temp, Voltage) check_polarity->optimize_source modify_mp Modify Mobile Phase (e.g., Add Formic Acid) optimize_source->modify_mp clean_source Clean Ion Source modify_mp->clean_source end_good Problem Resolved clean_source->end_good check_column Check Column Integrity & Elution lc_problem->check_column check_tubing Check for Leaks/Blockages check_column->check_tubing check_tubing->end_good

Caption: A logical workflow for diagnosing the cause of low signal intensity.

Problem 2: High Background Noise or Poor Signal-to-Noise Ratio

Q: I see my peak, but the baseline is very noisy, making integration difficult. What can I do?

A: High background noise can mask your analyte's signal and is often due to contamination.[11]

Troubleshooting Steps for High Background Noise:

  • Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents and additives.[1][11] Lower grade solvents can introduce significant chemical noise.

  • System Contamination: Contaminants can build up from previous samples, mobile phases, or column bleed.[11] Flush the entire LC system thoroughly. When switching between buffered and non-buffered mobile phases, flush with high-purity water to prevent salt precipitation.[11]

  • Mobile Phase Additives: Use the lowest concentration of additives (like formic acid or ammonium formate) necessary for good chromatography and ionization.[11]

Problem 3: Inconsistent Results or Retention Time Shifts

Q: My retention time for this compound is shifting between injections. Why is this happening?

A: Retention time instability points to issues with the LC system's stability.

Troubleshooting Steps for Inconsistent Results:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. Small, polar molecules are sensitive to changes in mobile phase composition.

  • Pump Performance: Check for pressure fluctuations in your LC pumps, which could indicate a leak or a failing pump seal.

  • Sample Matrix Effects: If analyzing complex samples, co-eluting substances can interfere with the ionization of your target analyte, a phenomenon known as matrix effects.[11] Proper sample preparation is key to mitigating this.[7]

Experimental Protocols

Protocol 1: Basic Infusion Analysis for Parameter Optimization

This protocol is for determining the optimal ion source parameters without an LC column.

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • System Setup:

    • Disconnect the LC from the mass spectrometer.

    • Use a syringe pump to deliver the sample solution directly to the ESI source at a flow rate of 5-10 µL/min.

  • Parameter Optimization:

    • Set the mass spectrometer to scan a range that includes the expected ions (e.g., m/z 50-150).

    • Systematically adjust one parameter at a time to maximize the signal intensity of the target ion (e.g., [M+H]+ at m/z 79.1).

Table 2: Suggested Starting MS Parameters (ESI)

ParameterTypical Starting Value (Positive Mode)Purpose
Capillary Voltage3.0 - 4.5 kVPromotes the formation of charged droplets.
Cone/Nozzle Voltage20 - 40 VAssists in desolvation and ion sampling; can induce fragmentation if too high.
Nebulizing Gas FlowInstrument DependentCreates the aerosol spray.
Drying Gas FlowInstrument Dependent (e.g., 8-12 L/min)Aids in solvent evaporation from droplets.[1]
Drying Gas Temperature300 - 400 °CHeats the drying gas to facilitate desolvation.[1]

Diagram of Method Development Logic

MethodDev start Define Analyte (this compound) choose_ion Select Ionization Mode (ESI Positive/Negative) start->choose_ion infusion Direct Infusion Analysis choose_ion->infusion optimize_ms Optimize MS Parameters (Voltage, Gas, Temp) infusion->optimize_ms develop_lc Develop LC Method (Column, Mobile Phase) optimize_ms->develop_lc lc_ms_run Perform LC-MS Analysis develop_lc->lc_ms_run validate Validate Method (Sensitivity, Linearity, etc.) lc_ms_run->validate

References

Technical Support Center: Stability of 1,3-Propanediol-d2 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,3-Propanediol-d2 in aqueous solutions. Below, you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the isotopic integrity of your compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The main concern is the potential for hydrogen-deuterium (H/D) exchange, where deuterium (B1214612) atoms on the molecule are replaced by hydrogen atoms from the aqueous solvent.[1] This can lead to a loss of isotopic enrichment and affect the accuracy of experimental results where isotopic labeling is critical. The rate of this exchange is influenced by factors such as pH and temperature.[1][2]

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can catalyze H/D exchange.[1] For similar deuterated compounds, stability is often greatest in a neutral to slightly acidic pH range. For instance, the minimum rate of H/D exchange for Butyric-3,3-D2 acid is observed between pH 2 and 3.[2] It is advisable to buffer your aqueous solution to a neutral pH if the compound is susceptible to acid- or base-catalyzed exchange.[1]

Q3: What is the effect of temperature on the stability of this compound solutions?

A3: Elevated temperatures increase the rate of chemical degradation and H/D exchange.[3] For optimal stability, it is recommended to prepare solutions at ambient temperature and store them at low temperatures (e.g., 4°C or frozen) when not in use.[1]

Q4: How should I store aqueous solutions of this compound?

A4: To minimize degradation and H/D exchange, aqueous solutions of this compound should be stored at low temperatures, such as in a refrigerator at 4°C or frozen.[1] It is also crucial to refer to the manufacturer's specific storage recommendations. Avoid repeated freeze-thaw cycles.[1]

Q5: Can the position of the deuterium labels in this compound affect its stability?

A5: Yes, the position of deuterium labeling is critical to the compound's stability. Deuterium atoms attached to heteroatoms (like oxygen in the hydroxyl groups, O-D) are highly susceptible to rapid exchange with protons from water. However, if the deuterium atoms are on the carbon backbone (C-D), they are generally more stable. This guide assumes that the deuteration is on the carbon backbone.

Q6: How can I monitor the isotopic purity of my this compound solution over time?

A6: The isotopic enrichment of this compound can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ²H-NMR) and mass spectrometry.[1] A decrease in the deuterium signal in ²H-NMR or a change in the isotopic distribution in the mass spectrum would indicate a loss of isotopic enrichment.[1]

Troubleshooting Guide

Issue 1: Loss of Isotopic Enrichment Detected

  • Symptoms: Mass spectrometry analysis shows a lower-than-expected molecular weight, or ²H-NMR indicates a reduced deuterium signal.[1]

  • Possible Cause: H/D exchange is occurring with the aqueous solvent. This is likely accelerated by suboptimal pH or elevated temperature.[1]

  • Solution:

    • Verify the pH of your aqueous solution. If necessary, adjust to a neutral pH using a suitable buffer system.[1]

    • Ensure that the solution is stored at the recommended low temperature and protected from excessive heat during experiments.

    • If using a buffer, consider preparing it with deuterated solvents to minimize the source of protons.

Issue 2: Unexpected Peaks Appear in Chromatographic Analysis (HPLC, GC)

  • Symptoms: New peaks are observed in your chromatograms, suggesting the presence of degradation products.[1]

  • Possible Cause: The compound may be undergoing chemical degradation through pathways such as oxidation.[3] Impurities in the solvent or reagents could also be catalyzing this degradation.[1]

  • Solution:

    • Conduct forced degradation studies by exposing the compound to stress conditions (e.g., strong acid, strong base, oxidizing agents, light, heat) to understand its intrinsic stability and identify potential degradation products.[1]

    • Ensure the purity of all solvents and reagents used in your experiments.[1]

    • Use high-resolution mass spectrometry to identify the structure of the unknown peaks.[1]

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Aqueous Solutions

ParameterConditionImpact on StabilityRecommendations
pH Acidic or BasicIncreases the rate of H/D exchange.[1]Maintain a neutral pH; use buffered solutions if necessary.[1]
Temperature ElevatedIncreases the rate of chemical degradation and H/D exchange.[3]Store solutions at low temperatures (e.g., 4°C) and avoid heat.[1]
Solvent Protic (e.g., H₂O)Can act as a source of protons for H/D exchange.[2]If possible, use deuterated solvents for buffer preparation.
Light Exposure to UV/Visible LightMay induce photolytic degradation.[3]Store solutions in amber vials or protected from light.
Oxygen Presence of dissolved oxygenMay lead to oxidative degradation.[3]For long-term storage, consider degassing the solvent.

Experimental Protocols

Protocol: Assessment of this compound Stability in an Aqueous Solution

Objective: To determine the stability of this compound under specific aqueous conditions (e.g., a particular buffer or biological matrix) over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired aqueous medium (e.g., phosphate-buffered saline, cell culture media) at a known concentration.

    • Divide the solution into multiple aliquots in appropriate storage vials.

  • Time-Point Analysis:

    • Analyze one aliquot immediately after preparation (T=0) to establish a baseline for isotopic enrichment and purity.

    • Store the remaining aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).

    • At predetermined time points (e.g., 1, 3, 7, and 14 days), retrieve an aliquot for analysis.

  • Analytical Techniques:

    • Mass Spectrometry (LC-MS or GC-MS):

      • Dilute the sample to an appropriate concentration for analysis.

      • Acquire the mass spectrum and determine the isotopic distribution of the molecular ion peak for this compound.

      • Calculate the percentage of isotopic enrichment at each time point relative to T=0.

    • NMR Spectroscopy (¹H-NMR and/or ²H-NMR):

      • Analyze the sample to observe any changes in the proton and deuterium signals. A decrease in the integral of the deuterium signal relative to an internal standard would indicate H/D exchange.

  • Data Analysis:

    • Plot the percentage of isotopic enrichment or the relative abundance of the deuterated compound as a function of time.

    • Determine the rate of degradation or H/D exchange under the tested conditions.

Mandatory Visualization

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Time-Point Incubation & Analysis cluster_methods 3. Analytical Methods cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution of This compound in Aqueous Medium aliquot Aliquot Samples for Different Time Points prep_stock->aliquot t0 T=0 Analysis (Baseline) aliquot->t0 storage Store Aliquots under Experimental Conditions analysis Analyze Aliquots at Predetermined Time Points storage->analysis lcms LC-MS / GC-MS (Isotopic Enrichment) analysis->lcms nmr NMR Spectroscopy (H/D Exchange) analysis->nmr plot Plot Isotopic Purity vs. Time lcms->plot nmr->plot rate Determine Rate of Degradation/Exchange plot->rate

Caption: Experimental workflow for assessing the stability of this compound.

hd_exchange_pathway cluster_main Potential H/D Exchange Mechanism at a Carbon Atom start HO-CH₂-CD₂-CH₂-OH (this compound) enol_base Enolate Intermediate start->enol_base Base (OH⁻) enol_acid Enol Intermediate start->enol_acid Acid (H₃O⁺) end HO-CH₂-CHD-CH₂-OH (Loss of one D) enol_base->end H₂O enol_acid->end -H⁺

References

how to avoid contamination in 1,3-Propanediol-d2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during experiments with 1,3-Propanediol-d2.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound experiments?

The primary sources of contamination are isotopic and chemical impurities. Isotopic contamination, or Hydrogen-Deuterium (H/D) exchange, occurs when deuterium (B1214612) atoms on the this compound molecule are replaced by hydrogen atoms from the environment.[1] Chemical contamination can be introduced from solvents, reagents, or experimental apparatus.

Q2: How can I prevent isotopic exchange (H/D exchange)?

Preventing isotopic exchange is critical for maintaining the isotopic purity of this compound. Key prevention strategies include:

  • Using aprotic solvents: When possible, use aprotic solvents to minimize the presence of exchangeable protons.[2]

  • Controlling pH: Avoid acidic or basic conditions, which can catalyze H/D exchange.[1][2] Maintain solutions at a neutral pH.

  • Working under an inert atmosphere: Handling the compound under a dry, inert atmosphere, such as nitrogen or argon, prevents exposure to atmospheric moisture.[3][4]

  • Proper storage: Store this compound in a tightly sealed container, in a desiccator, or under an inert atmosphere to protect it from moisture.[1]

Q3: What are the best practices for storing this compound?

Proper storage is crucial to maintain the integrity of the compound. General recommendations include:

  • Temperature: For long-term storage, temperatures of -20°C are often recommended.[2] Always refer to the manufacturer's certificate of analysis for specific temperature requirements.

  • Protection from Light: Store in amber vials or in the dark to prevent potential photodegradation.[2]

  • Inert Atmosphere: To prevent oxidation and contamination, store under a dry inert atmosphere like nitrogen or argon.[2]

Q4: Can the choice of solvent affect the stability of this compound?

Yes, the choice of solvent is critical. Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate H/D exchange.[1] Whenever the experimental conditions allow, prefer aprotic solvents. If a protic solvent must be used, it should be of the highest purity and anhydrous.

Troubleshooting Guides

Issue 1: Loss of Isotopic Enrichment Detected by Mass Spectrometry or NMR

  • Symptom: Mass spectrometry analysis shows a lower-than-expected molecular weight, or ¹H-NMR shows an increase in proton signals at positions that should be deuterated.[1]

  • Possible Cause: Hydrogen-Deuterium (H/D) exchange with moisture or protic solvents.[1] Acidic or basic residues on glassware can also catalyze this exchange.[5]

  • Solution:

    • Glassware Preparation: Ensure all glassware is thoroughly dried by oven-drying at ~150 °C for 24 hours and cooled under an inert atmosphere.[6]

    • Solvent Purity: Use high-purity, anhydrous, and aprotic solvents whenever possible.[5]

    • Inert Atmosphere: Handle the compound and prepare solutions under a dry, inert atmosphere (e.g., in a glove box).[3][4]

    • pH Control: Neutralize any reaction mixtures before workup and avoid acidic or basic conditions during purification and analysis.[5]

Issue 2: Presence of Chemical Impurities in Analytical Results

  • Symptom: Unexpected peaks are observed in GC-MS or NMR spectra.

  • Possible Cause: Contamination from solvents, reagents, or unclean glassware. Residual chemical vapor from equipment, such as acetone (B3395972) from pipette bulbs, can also be a source.[6]

  • Solution:

    • Use High-Purity Reagents: Ensure all solvents and reagents are of the highest possible purity.

    • Thoroughly Clean Glassware: Use clean, dry glassware and PTFE accessories.[6]

    • Proper Sample Handling: Use a vortex mixer instead of shaking the sample, as shaking can introduce contaminants from the tube cap.[6]

    • Purification: If contamination is suspected in the starting material, consider purification by vacuum distillation or chromatography.[7]

Data Presentation

Table 1: Factors Influencing the Stability of Deuterated Compounds

FactorCondition to AvoidRecommended ConditionRationale
pH Acidic or BasicNeutral (pH ~7)Acidic and basic conditions can catalyze H/D exchange.[1][2]
Temperature Elevated TemperaturesLow Temperatures (e.g., 4°C or -20°C for storage)Higher temperatures can increase the rate of degradation and H/D exchange.[1]
Solvent Protic Solvents (e.g., water, methanol)Aprotic Solvents (e.g., dichloromethane, ethyl acetate)Protic solvents are a source of protons for H/D exchange.[2][5]
Atmosphere Ambient Air (contains moisture)Dry, Inert Atmosphere (Nitrogen or Argon)Minimizes exposure to atmospheric moisture, a key contributor to H/D exchange.[3][4]

Table 2: Overview of Purification Methods for 1,3-Propanediol (B51772)

Purification MethodPrincipleTypical Yield/PurityReference
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.-[7]
Silica Gel Chromatography Separation based on polarity differences between the compound and impurities.89% yield[7]
Activated Charcoal Treatment Adsorption of soluble proteins and color impurities.96% protein loss[7]
Microfiltration Removal of biomass and particulate matter.98.7% biomass removal[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Sample for NMR Analysis

  • Glassware Preparation: Dry an NMR tube and all necessary glassware (e.g., pipettes, vials) in an oven at 150 °C for at least 24 hours. Allow to cool to room temperature in a desiccator or under a stream of dry nitrogen.[6]

  • Inert Atmosphere Setup: If available, perform all subsequent steps in a glove box with a dry, inert atmosphere. If a glove box is not available, use a nitrogen blanket over the sample preparation setup.[6]

  • Solvent Preparation: Use a high-purity, anhydrous deuterated solvent. To minimize water contamination, consider using a single-use ampoule of the solvent.[3]

  • Sample Preparation: a. Accurately weigh the desired amount of this compound in a clean, dry vial. b. Using a dry syringe or pipette, add the required volume of the deuterated solvent to the vial. c. Cap the vial and gently mix using a vortex mixer until the sample is fully dissolved. Avoid shaking to prevent contamination from the cap liner.[6] d. Transfer the solution to the dried NMR tube. e. Cap the NMR tube securely.

  • Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.

Mandatory Visualization

Experimental_Workflow Workflow for Minimizing Contamination in this compound Experiments cluster_prep Preparation cluster_handling Sample Handling & Preparation cluster_analysis_storage Analysis & Storage start Start dry_glassware Oven-dry all glassware (~150°C, 24h) start->dry_glassware cool_inert Cool glassware under inert atmosphere dry_glassware->cool_inert glove_box Work in a glove box or under inert atmosphere cool_inert->glove_box prep_solvent Select high-purity, anhydrous, aprotic solvent dissolve Dissolve in solvent prep_solvent->dissolve weigh_sample Weigh this compound glove_box->weigh_sample weigh_sample->dissolve mix Mix using vortex mixer dissolve->mix analysis Perform analysis (e.g., NMR, GC-MS) mix->analysis storage Store under inert atmosphere at recommended temperature analysis->storage end End storage->end Contamination_Sources Sources of Contamination and Mitigation Strategies cluster_sources Contamination Sources cluster_causes Primary Causes cluster_mitigation Mitigation Strategies isotopic Isotopic Contamination (H/D Exchange) moisture Atmospheric Moisture isotopic->moisture protic_solvents Protic Solvents isotopic->protic_solvents ph Acidic/Basic Conditions isotopic->ph chemical Chemical Contamination impure_reagents Impure Solvents/Reagents chemical->impure_reagents glassware Unclean Glassware chemical->glassware inert_atmosphere Use Inert Atmosphere moisture->inert_atmosphere aprotic_solvents Use Aprotic Solvents protic_solvents->aprotic_solvents neutral_ph Maintain Neutral pH ph->neutral_ph high_purity Use High-Purity Reagents impure_reagents->high_purity dry_glassware Use Clean, Dry Glassware glassware->dry_glassware

References

Technical Support Center: Downstream Processing of 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the downstream processing of 1,3-propanediol (B51772) (1,3-PDO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of 1,3-PDO from fermentation broths.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the downstream processing of 1,3-propanediol?

A1: The primary challenges in purifying bio-based 1,3-PDO stem from the complexity of the fermentation broth and the physicochemical properties of 1,3-PDO itself. The downstream process can account for 50-70% of the total production cost.[1][2] Key challenges include:

  • Complex Feedstock: The fermentation broth is a complex aqueous mixture containing the target 1,3-PDO, as well as a variety of impurities such as microbial cells, proteins, polysaccharides, pigments, organic acids (e.g., acetic, butyric, lactic), other alcohols (e.g., 2,3-butanediol, glycerol), and inorganic salts.[3][4][5]

  • Physicochemical Properties of 1,3-PDO: 1,3-PDO is highly hydrophilic and has a low volatility and a high boiling point (214 °C), making its separation from water and other hydrophilic impurities energy-intensive.[2][6]

  • High Purity Requirements: Many applications, particularly in the polymer industry, require 1,3-PDO with a purity exceeding 99.5%.[5]

  • Process Costs: The multi-step nature of the purification process, often involving expensive materials like chromatography resins, contributes significantly to the overall cost.[2]

Q2: What is a typical multi-step purification process for 1,3-propanediol?

A2: A common downstream processing workflow for 1,3-PDO involves several stages to progressively remove impurities.[2] A typical sequence includes:

  • Solids Removal: Initial separation of microbial biomass and other suspended solids.

  • Removal of Soluble Impurities: Flocculation and/or adsorption to remove proteins, pigments, and other macromolecules.

  • Desalination: Removal of inorganic and organic salts.

  • Primary Recovery and Concentration: Separation of 1,3-PDO from the bulk of the water and other components.

  • Final Purification/Polishing: High-resolution separation to achieve the desired purity.

The following diagram illustrates a general workflow for the downstream processing of 1,3-propanediol.

G cluster_0 Upstream cluster_1 Downstream Processing cluster_2 Final Product Fermentation Fermentation Broth (1,3-PDO, Cells, Proteins, Salts, Byproducts) Solids_Removal Step 1: Solids Removal (Microfiltration/Centrifugation) Fermentation->Solids_Removal Soluble_Impurity_Removal Step 2: Soluble Impurity Removal (Flocculation/Activated Carbon) Solids_Removal->Soluble_Impurity_Removal Desalination Step 3: Desalination (Ion Exchange/Electrodialysis) Soluble_Impurity_Removal->Desalination Recovery_Concentration Step 4: Recovery & Concentration (Evaporation/Reactive Extraction) Desalination->Recovery_Concentration Final_Purification Step 5: Final Purification (Vacuum Distillation/Chromatography) Recovery_Concentration->Final_Purification Pure_PDO High-Purity 1,3-PDO (>99.5%) Final_Purification->Pure_PDO

General workflow for 1,3-propanediol downstream processing.

Troubleshooting Guides

Section 1: Membrane Filtration Issues

Q: My permeate flux is significantly lower than expected during microfiltration/ultrafiltration. What could be the cause and how can I fix it?

A: Low permeate flux is a common issue, primarily caused by membrane fouling. The main foulant in 1,3-PDO fermentation broth is often proteinaceous substances that form a cake layer on the membrane surface.[4][7]

Potential Cause Troubleshooting Step
Concentration Polarization Increase the cross-flow velocity (shear rate) to help sweep away accumulated solutes from the membrane surface.[7][8]
Reversible Fouling (Cake Layer) Perform a clean-in-place (CIP) procedure. A common method involves rinsing with distilled water followed by a chemical cleaning with a 1% w/w NaOH solution.[1]
Irreversible Fouling This is more difficult to resolve and may require more aggressive cleaning protocols or membrane replacement. Consider optimizing pre-treatment steps (e.g., flocculation) to reduce the load of foulants on the membrane.
Incorrect Operating Parameters Ensure the transmembrane pressure (TMP) and feed flow rate are within the optimal range for your specific membrane and system. For some ceramic UF membranes, a higher TMP (e.g., 0.4 MPa) and flow rate (e.g., 400 dm³/h) can provide a more stable flux.[8]

The following diagram illustrates the decision-making process for troubleshooting low permeate flux.

G Start Low Permeate Flux Detected Check_Params Are operating parameters (TMP, Flow Rate) optimal? Start->Check_Params Adjust_Params Adjust to optimal TMP and flow rate Check_Params->Adjust_Params No Check_Fouling Is membrane fouling suspected? Check_Params->Check_Fouling Yes Monitor_Flux Monitor permeate flux Adjust_Params->Monitor_Flux CIP Perform Clean-in-Place (CIP) with NaOH solution Check_Fouling->CIP Yes Pre_Treatment Optimize pre-treatment (e.g., flocculation) Check_Fouling->Pre_Treatment Persistent Issue CIP->Monitor_Flux Pre_Treatment->Monitor_Flux

References

minimizing background noise in 1,3-Propanediol-d2 measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in measurements involving 1,3-Propanediol-d2.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise when analyzing this compound?

Background noise in analytical measurements can originate from several sources, broadly categorized as chemical, electronic, and environmental noise.

  • Chemical Noise: This is often the most significant contributor and arises from unwanted chemical species in your sample or analytical system. Common sources include:

    • Impurities in deuterated solvents.[1][2][3][4][5]

    • Contaminants from laboratory equipment, such as plasticizers (e.g., phthalates) from plasticware or polymers like polyethylene (B3416737) glycol (PEG).[6]

    • Residual solvents from synthesis or purification steps.

    • Contamination from the mobile phase in liquid chromatography-mass spectrometry (LC-MS).[7]

  • Electronic Noise: This is inherent to the electronic components of the spectrometer and detector. While it cannot be entirely eliminated, it is typically less problematic than chemical noise in modern instruments.[6]

  • Environmental Noise: This can stem from volatile organic compounds in the lab atmosphere, dust particles, or electromagnetic interference from nearby instruments.[8]

Q2: How can I differentiate between a true signal from my this compound sample and background noise?

Distinguishing a genuine signal from noise is crucial for accurate data interpretation. Here are some strategies:

  • Blank Analysis: Run a blank sample containing only the deuterated solvent. Any peaks observed in the blank run are likely due to solvent impurities or system contamination.

  • Isotopic Pattern Analysis (Mass Spectrometry): For mass spectrometry, true signals from your deuterated compound will exhibit a predictable isotopic pattern.

  • Characteristic Chemical Shifts (NMR): In NMR spectroscopy, signals from this compound will have specific chemical shifts. Compendiums of chemical shifts for common laboratory solvents and impurities can help identify background peaks.[1][2][3][4][5]

  • Signal-to-Noise Ratio: True signals should have a significantly higher signal-to-noise ratio (S/N) compared to the baseline noise. Techniques like increasing the number of scans in NMR can improve the S/N.[9]

Troubleshooting Guides

Issue 1: Unexpected Peaks in my 1H NMR Spectrum

Symptoms: You observe peaks in your 1H NMR spectrum that do not correspond to your this compound analyte.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Solvent Impurities Run a 1H NMR spectrum of the deuterated solvent alone. Compare the observed peaks to published data on common solvent impurities.[1][2][3][4][5] Use high-purity deuterated solvents.Identification and subtraction of impurity peaks from your sample spectrum.
Contamination from Glassware Ensure all NMR tubes and glassware are thoroughly cleaned and dried. Avoid using plastic containers that can leach plasticizers.[6]Reduction or elimination of contaminant peaks.
Residual Solvents If your sample was synthesized or purified using other solvents, residual amounts may be present. Compare the chemical shifts of the unexpected peaks to those of common laboratory solvents.Identification of residual solvent peaks.
Grease Contamination If using greased joints in your experimental setup, small amounts of grease can contaminate the sample.Reduction of broad, uncharacteristic signals.
Issue 2: High Baseline Noise in my Mass Spectrum

Symptoms: The baseline of your total ion chromatogram (TIC) in a mass spectrometry experiment is high and noisy, making it difficult to detect low-level analytes.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Contaminated Mobile Phase Use fresh, high-purity, LC-MS grade solvents and additives.[6] Filter all mobile phases before use.A noticeable reduction in baseline noise.
Contaminated LC System Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol (B130326), acetonitrile (B52724), water).[6]A cleaner baseline in subsequent blank runs.
Leaking System Check all fittings and connections for leaks.Elimination of air leaks that can contribute to background ions.
Suboptimal Instrument Parameters Optimize parameters such as cone gas flow and cone voltage to reduce the presence of solvent clusters and other interfering ions.Significant improvement in the signal-to-noise ratio.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Minimizing Background Noise
  • Select a High-Purity Deuterated Solvent: Choose a deuterated solvent that is compatible with your sample and has a low residual proton signal.

  • Use Clean Glassware: Thoroughly clean NMR tubes and any glassware used for sample preparation to remove any potential contaminants.[10]

  • Determine Optimal Concentration: For 1H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient.[11][12] For 13C NMR, a higher concentration of 50-100 mg may be needed.[12] Avoid overly concentrated samples, as this can lead to line broadening.[11]

  • Filter the Sample: To remove any solid particles that can distort the magnetic field homogeneity and cause broad lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]

  • Use an Internal Standard (Optional): For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) for organic solvents can be added.[12]

Protocol 2: LC-MS System Flushing to Reduce Chemical Noise
  • Prepare High-Purity Solvents: Use fresh, LC-MS grade solvents such as water, acetonitrile, isopropanol, and methanol.

  • Disconnect the Column: Disconnect the analytical column to prevent damage during the high-flow flushing.

  • Flush with Isopropanol: Flush the system with 100% isopropanol for at least 30 minutes at a high flow rate.

  • Flush with Acetonitrile: Switch to 100% acetonitrile and flush for another 30 minutes.

  • Flush with Water: Flush the system with 100% LC-MS grade water for 30 minutes.

  • Equilibrate with Initial Mobile Phase: Reconnect the column and equilibrate the system with your initial mobile phase conditions until a stable baseline is achieved.

Visualizations

experimental_workflow cluster_sample_prep NMR Sample Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions A Select High-Purity Deuterated Solvent B Use Clean Glassware A->B C Weigh this compound B->C D Dissolve in Solvent C->D E Filter into NMR Tube D->E F Acquire NMR Spectrum E->F G Unexpected Peaks? F->G H High Baseline Noise? F->H I Identify Solvent Impurities G->I J Check for Contamination G->J K Run Blank Analysis H->K L Optimize MS Parameters H->L

Caption: Workflow for NMR analysis and troubleshooting background noise.

logical_relationship cluster_sources Sources of Noise cluster_mitigation Mitigation Strategies High Background Noise High Background Noise Solvent Impurities Solvent Impurities High Background Noise->Solvent Impurities System Contamination System Contamination High Background Noise->System Contamination Environmental Factors Environmental Factors High Background Noise->Environmental Factors Use High-Purity Reagents Use High-Purity Reagents Use High-Purity Reagents->High Background Noise Proper Sample Preparation Proper Sample Preparation Proper Sample Preparation->High Background Noise Instrument Optimization Instrument Optimization Instrument Optimization->High Background Noise System Maintenance System Maintenance System Maintenance->High Background Noise

Caption: Relationship between noise sources and mitigation strategies.

References

Technical Support Center: Optimization of Fermentation Conditions for 1,3-Propanediol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for 1,3-propanediol (B51772) (1,3-PDO) production.

Troubleshooting Guide

This guide addresses common issues encountered during 1,3-propanediol fermentation experiments.

Issue 1: Low 1,3-Propanediol Yield

Question: My fermentation is resulting in a significantly lower than expected yield of 1,3-propanediol. What are the potential causes and how can I troubleshoot this?

Answer: Low 1,3-PDO yield is a common challenge that can stem from several factors. Systematically investigating the following aspects can help identify and resolve the issue.

  • Sub-optimal Fermentation Parameters: Temperature, pH, and substrate concentration are critical for efficient 1,3-PDO production.

    • Solution: Review and optimize these parameters for your specific microbial strain. Consult the literature for recommended ranges for your chosen microorganism (e.g., Klebsiella pneumoniae, Clostridium butyricum).[1][2][3] A two-phase pH-controlled strategy, where the pH is shifted during fermentation, has been shown to improve yields.[3]

  • Inhibitory Byproduct Accumulation: The accumulation of byproducts such as organic acids (e.g., lactate (B86563), acetate) can inhibit cell growth and enzyme activity, thereby reducing 1,3-PDO production.[2][4]

    • Solution: Employ metabolic engineering strategies to eliminate or reduce the formation of major byproducts. For instance, deleting the lactate dehydrogenase gene (ldhA) can eliminate lactate formation.[5][6]

  • Substrate Inhibition: High concentrations of glycerol (B35011) can be inhibitory to some microbial strains.[7]

    • Solution: Implement a fed-batch fermentation strategy to maintain the glycerol concentration at a non-inhibitory level.[3][7]

  • Crude Glycerol Impurities: If using crude glycerol from biodiesel production, impurities like methanol, salts, and residual fatty acids can inhibit microbial growth and 1,3-PDO formation.[7]

    • Solution: Pretreat the crude glycerol to remove inhibitors or use a microbial strain that is more tolerant to these impurities.

Issue 2: High Levels of Undesired Byproducts

Question: My fermentation is producing high concentrations of byproducts like 2,3-butanediol (B46004) or lactic acid, which complicates downstream processing and reduces the 1,3-propanediol yield. How can I minimize their formation?

Answer: The formation of byproducts is a result of metabolic flux being diverted to competing pathways. The following strategies can help redirect metabolism towards 1,3-PDO production:

  • Metabolic Engineering: This is a highly effective approach to specifically target and eliminate byproduct pathways.

    • Solution: For reducing 2,3-butanediol, consider deleting genes in its biosynthetic pathway, such as the acetolactate synthase gene.[5] To eliminate lactic acid, knocking out the lactate dehydrogenase gene (ldhA) is a common strategy.[5][6]

  • Optimization of Fermentation Conditions: The culture environment can influence the metabolic state of the cells.

    • Solution: Adjusting the pH and aeration can sometimes shift the metabolic flux away from byproduct formation. For example, maintaining a specific pH range can favor 1,3-PDO production over other organic acids.

  • Co-cultivation: Using a combination of microorganisms can sometimes lead to a more efficient conversion of the substrate with fewer byproducts.

Issue 3: Poor Cell Growth or Premature Cessation of Fermentation

Question: My microbial culture is exhibiting poor growth, or the fermentation stops before the substrate is fully consumed. What could be the reasons for this?

Answer: Insufficient biomass or premature termination of the fermentation process directly impacts the overall productivity. Here are some common causes and their solutions:

  • Nutrient Limitation: The fermentation medium may be deficient in essential nutrients required for robust cell growth.

    • Solution: Ensure the medium is well-balanced with necessary carbon, nitrogen, phosphorus, and trace elements. For some strains, the addition of specific vitamins may be required.[7]

  • Inhibitory Substance in the Medium: As mentioned earlier, impurities in crude glycerol or high initial substrate concentrations can be toxic to the cells.[7]

    • Solution: Refer to the solutions for "Substrate Inhibition" and "Crude Glycerol Impurities" in Issue 1.

  • Accumulation of Toxic Intermediates: The intermediate in the 1,3-PDO pathway, 3-hydroxypropionaldehyde (3-HPA), can be toxic to cells at high concentrations.[4]

    • Solution: Optimizing fermentation conditions, such as pH and temperature, can help balance the production and consumption of 3-HPA, preventing its accumulation.[2] Using a fed-batch strategy can also help control the rate of glycerol conversion and prevent the buildup of toxic intermediates.

  • Phage Contamination: Bacteriophage infection can lead to rapid cell lysis and a halt in fermentation.

    • Solution: Implement strict aseptic techniques throughout the entire fermentation process. If phage contamination is suspected, thorough sterilization of the bioreactor and all associated equipment is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the typical microorganisms used for 1,3-propanediol production?

A1: Several microorganisms are known to naturally produce 1,3-propanediol from glycerol. The most commonly studied and used are bacteria from the genera Klebsiella, Clostridium, Citrobacter, Enterobacter, and Lactobacillus.[2][7] Genetically engineered strains of Escherichia coli are also widely used in industrial processes.[5][6]

Q2: What is the main metabolic pathway for 1,3-propanediol production from glycerol?

A2: The microbial conversion of glycerol to 1,3-propanediol involves a two-step enzymatic process. First, glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase. Subsequently, 3-HPA is reduced to 1,3-propanediol by 1,3-propanediol dehydrogenase (oxidoreductase).[5][6]

Q3: What are the advantages of using a fed-batch fermentation strategy?

A3: Fed-batch fermentation offers several advantages for 1,3-propanediol production. It allows for the maintenance of a low and non-inhibitory concentration of the glycerol substrate, which can be toxic at high levels.[7] This strategy can lead to higher cell densities and, consequently, higher product titers and productivities.[3]

Q4: Can I use crude glycerol from biodiesel production as a substrate?

A4: Yes, crude glycerol is a cost-effective and abundant substrate for 1,3-propanediol production. However, it often contains impurities such as methanol, salts, soaps, and free fatty acids that can inhibit microbial growth.[7] Therefore, it may require pretreatment to remove these inhibitors, or the use of a microbial strain that is tolerant to these impurities.

Q5: How can I reduce the formation of byproducts like lactate and 2,3-butanediol?

A5: Minimizing byproduct formation is crucial for improving the yield and simplifying the purification of 1,3-propanediol. Metabolic engineering is a powerful tool for this purpose. By deleting the genes responsible for the synthesis of these byproducts (e.g., ldhA for lactate, and genes in the 2,3-butanediol pathway), the metabolic flux can be redirected towards 1,3-PDO production.[5][6]

Data Presentation

Table 1: Comparison of Different Fermentation Strategies for 1,3-Propanediol Production

MicroorganismFermentation StrategySubstrate1,3-PDO Titer (g/L)Productivity (g/L·h)Yield (g/g)Reference
Klebsiella pneumoniaeBatchCrude Glycerol (60 g/L)201.250.34[3]
Klebsiella pneumoniaeFed-batch (two-phase pH)Crude Glycerol45.351.940.44[3]
Citrobacter freundiiFed-batchGlycerol53.440.44-[2]
Clostridium butyricumCo-culture with K. pneumoniae & E. coliCrude Glycerol81.39-0.49-0.51[8]
Bacillus pumilus (immobilized)Optimized BatchCrude Glycerol (60 g/L)44.12--[1]

Experimental Protocols

Protocol 1: Quantification of 1,3-Propanediol and Related Metabolites by HPLC

This protocol provides a general method for the simultaneous analysis of glycerol, 1,3-propanediol, and major organic acid byproducts.

  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • Column: A suitable ion-exclusion column (e.g., Aminex HPX-87H).[8]

    • Mobile Phase: A dilute acid solution, typically 5 mM H₂SO₄.[8]

    • Flow Rate: A constant flow rate, for example, 0.6 mL/min.[8]

    • Column Temperature: Maintain a constant temperature, for instance, 65°C.[8]

    • Detector: A Refractive Index (RI) detector is commonly used for these compounds.

    • Injection Volume: Typically 10-20 µL.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of known concentrations for 1,3-propanediol, glycerol, and the expected byproducts (e.g., lactic acid, acetic acid) in the same matrix as the fermentation medium.

    • Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration for each compound.

  • Analysis and Quantification:

    • Inject the prepared fermentation samples.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the concentration of each compound in the samples by using the standard curves.

Protocol 2: Determination of Cell Density (Optical Density at 600 nm)

This protocol describes a common and rapid method for estimating cell density in a liquid culture.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength to 600 nm (OD₆₀₀).

  • Blanking the Spectrophotometer:

    • Fill a cuvette with the sterile fermentation medium (without cells).

    • Place the cuvette in the spectrophotometer and zero the absorbance (set to 0.000).

  • Sample Measurement:

    • Thoroughly mix the fermentation culture to ensure a uniform cell suspension.

    • If the culture is very dense (OD₆₀₀ > 0.8), dilute a small volume of the culture with a known volume of fresh sterile medium to bring the absorbance into the linear range of the spectrophotometer. Keep track of the dilution factor.

    • Transfer the (diluted) culture to a clean cuvette.

    • Place the cuvette in the spectrophotometer and record the absorbance reading.

  • Calculation:

    • If the sample was diluted, multiply the measured OD₆₀₀ value by the dilution factor to obtain the actual OD₆₀₀ of the culture.

Note: For a more accurate determination of cell biomass, a correlation between OD₆₀₀ and dry cell weight should be established for the specific microorganism and growth conditions.

Mandatory Visualization

Metabolic Pathway of 1,3-Propanediol Production Glycerol Glycerol 3-Hydroxypropionaldehyde (3-HPA) 3-Hydroxypropionaldehyde (3-HPA) Glycerol->3-Hydroxypropionaldehyde (3-HPA) Glycerol Dehydratase Byproducts Lactate, Acetate, 2,3-Butanediol, etc. Glycerol->Byproducts Oxidative Pathway Biomass Biomass Glycerol->Biomass 1,3-Propanediol (1,3-PDO) 1,3-Propanediol (1,3-PDO) 3-Hydroxypropionaldehyde (3-HPA)->1,3-Propanediol (1,3-PDO) 1,3-Propanediol Dehydrogenase Troubleshooting Workflow for Low 1,3-PDO Yield Start Low 1,3-PDO Yield CheckParams Check Fermentation Parameters (pH, Temp) Start->CheckParams ParamsOK Parameters Optimal? CheckParams->ParamsOK AdjustParams Adjust Parameters ParamsOK->AdjustParams No CheckByproducts Analyze for Inhibitory Byproducts ParamsOK->CheckByproducts Yes AdjustParams->CheckParams ByproductsHigh Byproducts High? CheckByproducts->ByproductsHigh MetabolicEng Metabolic Engineering (e.g., knockout ldhA) ByproductsHigh->MetabolicEng Yes CheckSubstrate Check for Substrate Inhibition ByproductsHigh->CheckSubstrate No End Yield Improved MetabolicEng->End SubstrateHigh High Glycerol Conc.? CheckSubstrate->SubstrateHigh FedBatch Implement Fed-Batch Strategy SubstrateHigh->FedBatch Yes CheckCrudeGlycerol Using Crude Glycerol? SubstrateHigh->CheckCrudeGlycerol No FedBatch->End PretreatGlycerol Pretreat Glycerol or Use Tolerant Strain CheckCrudeGlycerol->PretreatGlycerol Yes CheckCrudeGlycerol->End No PretreatGlycerol->End Experimental Workflow for 1,3-PDO Fermentation Analysis Inoculation Inoculate Fermentation Medium Fermentation Run Fermentation (Monitor pH, Temp, etc.) Inoculation->Fermentation Sampling Periodic Sampling Fermentation->Sampling CellDensity Measure Cell Density (OD600) Sampling->CellDensity HPLC_Prep Prepare Sample for HPLC Analysis Sampling->HPLC_Prep DataAnalysis Data Analysis and Yield Calculation CellDensity->DataAnalysis HPLC_Analysis HPLC Analysis (1,3-PDO, Glycerol, Byproducts) HPLC_Prep->HPLC_Analysis HPLC_Analysis->DataAnalysis

References

Validation & Comparative

A Comparative Guide to Metabolic Tracers: 13C-Labeled Glucose vs. 1,3-Propanediol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for delineating the complex network of biochemical pathways. The selection of an appropriate tracer is paramount to the success of metabolic flux analysis (MFA) and related studies. This guide provides a comprehensive comparison of the well-established tracer, 13C-labeled glucose, with the less conventional 1,3-Propanediol-d2, offering insights into their respective applications, methodologies, and data interpretation.

Introduction to Metabolic Tracers

Stable isotope tracing involves the introduction of molecules enriched with heavy, non-radioactive isotopes (like 13C or 2H) into a biological system. By tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate the flow of atoms through metabolic pathways. This technique provides a dynamic view of cellular metabolism that is unattainable with traditional biochemical assays.

13C-Labeled Glucose: A cornerstone of metabolic research, 13C-labeled glucose is used to trace the path of glucose-derived carbon atoms through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. Its versatility and the wealth of historical data make it the gold standard for many metabolic studies.

This compound: This deuterated version of 1,3-propanediol (B51772) is a less common tracer. While commercially available as a stable isotope-labeled compound, its application in metabolic tracing is not well-documented in scientific literature.[1] Its utility as a tracer would depend on its specific metabolic fate in the system under investigation.

Comparative Analysis of Tracer Performance

The choice between 13C-labeled glucose and this compound hinges on the specific metabolic questions being addressed. The following table summarizes their key characteristics and potential applications.

Feature13C-Labeled GlucoseThis compound
Primary Isotope Carbon-13 (13C)Deuterium (2H)
Metabolic Pathways Traced Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Biosynthesis, Fatty Acid Synthesis, etc.Primarily pathways involved in the metabolism of propanediols. Its entry into central carbon metabolism is not well-defined in mammalian systems.
Key Applications - Quantifying metabolic fluxes in central carbon metabolism. - Identifying metabolic reprogramming in disease states (e.g., cancer). - Assessing the efficacy of drugs targeting metabolic pathways.- Potentially tracing pathways of xenobiotic or microbial metabolism. - Could serve as a tracer for specific enzymatic reactions involving propanediol (B1597323) dehydrogenases.
Advantages - Well-established protocols and extensive literature. - Traces a wide range of central metabolic pathways. - Various isotopologues available for tracing specific pathways (e.g., [1,2-13C2]glucose for PPP).- Deuterium label can provide information on redox reactions (NADH/NADPH utilization). - Lower natural abundance of 2H can lead to a clearer signal.
Limitations - Can be costly, especially for in vivo studies. - Complex labeling patterns can be challenging to interpret.- Lack of established protocols and literature for use as a metabolic tracer. - Metabolic fate in many biological systems is not well-characterized. - May not be significantly metabolized by some organisms or cell types.
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols and Methodologies

Detailed experimental design is crucial for successful stable isotope tracing studies. Below are generalized protocols for in vitro cell culture experiments.

13C-Labeled Glucose Tracing Experiment

Objective: To determine the contribution of glucose to the TCA cycle in cultured cancer cells.

Materials:

  • Cancer cell line of interest

  • Glucose-free cell culture medium

  • [U-13C6]glucose (uniformly labeled glucose)

  • Standard cell culture reagents and equipment

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare labeling medium by supplementing glucose-free medium with [U-13C6]glucose to the desired final concentration (e.g., 10 mM).

  • Isotope Labeling: Once cells reach the desired confluency, replace the standard growth medium with the prepared 13C-labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites and to approach isotopic steady state. This time can range from a few hours to over 24 hours depending on the cell type and pathways of interest.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

  • Sample Preparation: Centrifuge the lysate to pellet protein and cellular debris. Collect the supernatant containing the polar metabolites.

  • LC-MS Analysis: Analyze the metabolite extracts using LC-MS to determine the mass isotopologue distribution (MID) of TCA cycle intermediates.

  • Data Analysis: Correct the raw data for the natural abundance of 13C and calculate the fractional contribution of glucose to each TCA cycle intermediate.

Hypothetical this compound Tracing Experiment

Objective: To investigate the catabolism of 1,3-propanediol in a specific microorganism.

Materials:

  • Microorganism capable of metabolizing 1,3-propanediol

  • Defined culture medium

  • This compound

  • Standard microbiology and analytical equipment

Protocol:

  • Culture Preparation: Grow the microorganism in a defined medium to a specific growth phase.

  • Tracer Introduction: Introduce a known concentration of this compound into the culture.

  • Time-Course Sampling: Collect samples of the culture medium and cell pellets at various time points.

  • Metabolite Extraction:

    • Separate the cells from the medium by centrifugation.

    • Extract intracellular metabolites from the cell pellets using an appropriate solvent.

  • Sample Analysis: Analyze both the extracellular medium and intracellular extracts by GC-MS or LC-MS to identify and quantify deuterated metabolites.

  • Pathway Elucidation: Based on the identified deuterated products, infer the metabolic pathway of 1,3-propanediol in the organism.

Visualization of Metabolic Pathways and Workflows

Visualizing the flow of isotopes and the experimental process is crucial for understanding and communicating the results of tracer studies.

Metabolic Fate of 13C-Labeled Glucose

Glucose_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle [U-13C6]Glucose [U-13C6]Glucose G6P [13C6]G6P [U-13C6]Glucose->G6P F6P [13C6]F6P G6P->F6P F16BP [13C6]F1,6BP F6P->F16BP DHAP [13C3]DHAP F16BP->DHAP G3P [13C3]G3P F16BP->G3P DHAP->G3P Pyruvate [13C3]Pyruvate G3P->Pyruvate AcetylCoA [13C2]Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate [13C2]Citrate alphaKG [13C2]α-KG Citrate->alphaKG Isocitrate Dehydrogenase Succinate [13C2]Succinate alphaKG->Succinate α-KG Dehydrogenase Malate [13C2]Malate Succinate->Malate Succinate Dehydrogenase, Fumarase

Caption: Fate of 13C atoms from [U-13C6]glucose through glycolysis and the TCA cycle.

General Experimental Workflow for Stable Isotope Tracing

Experimental_Workflow Start Experimental Design CellCulture Cell Culture/ Animal Model Start->CellCulture Tracer Introduce Isotope Tracer CellCulture->Tracer Incubation Incubation/ Tracer Incorporation Tracer->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/GC-MS/NMR Analysis Extraction->Analysis DataProcessing Data Processing & Correction Analysis->DataProcessing Interpretation Metabolic Flux Analysis DataProcessing->Interpretation End Biological Insights Interpretation->End

Caption: A generalized workflow for conducting stable isotope tracer experiments.

Conclusion

13C-labeled glucose is a powerful and extensively validated tracer for interrogating central carbon metabolism. Its wide range of applications and the wealth of supporting literature make it the preferred choice for most metabolic flux studies.

The use of this compound as a metabolic tracer is, at present, largely theoretical due to a lack of published applications and experimental data. While it holds potential for tracing specific, less-common metabolic pathways, particularly in microbial systems, significant research would be required to validate its utility and establish standardized protocols. For researchers and drug development professionals, a thorough understanding of the metabolic fate of a chosen tracer is critical. In the absence of such data for this compound, 13C-labeled glucose remains the more reliable and informative choice for studying the core metabolic pathways that are often of interest in disease and drug discovery.

References

A Comparative Guide to the Analytical Validation of 1,3-Propanediol-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1,3-Propanediol-d2, a deuterated stable isotope of 1,3-Propanediol. The primary application of this compound is as an internal standard in mass spectrometry-based assays to ensure the accuracy and precision of the quantification of endogenous or administered 1,3-Propanediol in various biological and chemical matrices. This document is intended for researchers, scientists, and drug development professionals who require robust and validated analytical methods for this compound.

The two most prevalent analytical techniques for the quantification of small, polar molecules like 1,3-Propanediol are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide will objectively compare the performance of these two platforms, providing supporting experimental data and detailed methodologies.

Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of each method.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds like diols.Suitable for a wider range of compounds, including non-volatile and thermally labile molecules.
Derivatization Frequently required for 1,3-Propanediol to improve volatility and chromatographic peak shape. Common derivatizing agents include silylating agents (e.g., BSTFA) or boronic acids.Can often be performed without derivatization, although derivatization can be used to enhance ionization efficiency.[1][2]
Sensitivity Generally provides good sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) in the low ng/mL to µg/mL range, depending on the matrix and derivatization.Typically offers higher sensitivity than GC-MS for many compounds, with LODs and LOQs often in the pg/mL to low ng/mL range.[1]
Specificity High specificity is achieved through chromatographic separation and mass spectrometric detection of characteristic ions.Very high specificity is achieved with tandem mass spectrometry (MS/MS) through the monitoring of specific precursor-to-product ion transitions.
Matrix Effects Can be susceptible to matrix effects, although these are often mitigated by the use of a deuterated internal standard like this compound.Prone to matrix effects (ion suppression or enhancement), which necessitates careful sample preparation and the use of an appropriate internal standard.
Sample Throughput Can be lower due to the need for derivatization and longer chromatographic run times.Generally allows for higher sample throughput due to faster chromatography and simpler sample preparation.
Instrumentation Cost GC-MS systems are generally less expensive than LC-MS/MS systems.LC-MS/MS instruments represent a higher capital investment.

Experimental Protocols

Detailed experimental protocols for the analysis of 1,3-Propanediol, which are directly applicable to its deuterated analog, this compound, are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of propanediols in various matrices.[3]

1. Sample Preparation (from Biological Matrix, e.g., Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound). Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine). Heat at 60°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • m/z for 1,3-Propanediol derivative (e.g., di-TMS): to be determined based on the derivatization agent used.

    • m/z for this compound derivative: to be determined (typically M+2 of the non-deuterated fragment).

3. Validation Parameters:

Based on similar validated methods for related analytes, the following performance characteristics can be expected:

  • Linearity: A linear range of 0.1 to 100 µg/mL with a correlation coefficient (r²) > 0.99.

  • Limit of Quantification (LOQ): Approximately 0.1 µg/mL.

  • Accuracy: Within ±15% of the nominal concentration.

  • Precision: Relative standard deviation (RSD) < 15%.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the analysis of glycols in serum.[1]

1. Sample Preparation (from Biological Matrix, e.g., Serum):

  • Protein Precipitation: To 50 µL of serum, add 150 µL of cold acetonitrile containing the internal standard (this compound). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 12,000 x g for 5 minutes.

  • Dilution: Transfer the supernatant and dilute with an appropriate volume of the initial mobile phase (e.g., 1:1 with 95:5 acetonitrile/water with 0.1% formic acid for HILIC).

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention of polar diols (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for 1,3-Propanediol: Precursor ion [M+H]⁺ → Product ion (e.g., loss of water).

    • MRM Transition for this compound: Precursor ion [M+H]⁺ → Product ion (corresponding to the deuterated fragment).

3. Validation Parameters:

Based on the cited literature for a similar multi-analyte method[1]:

  • Linearity: Established over a relevant concentration range.

  • Limit of Quantification (LOQ): Expected to be in the low ng/mL range (e.g., 0.4 - 2.3 mg/L for various glycols).[1]

  • Accuracy and Precision: Intra- and inter-day precision with RSD < 15% and accuracy within 85-115% of the nominal values.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the two primary analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporation to Dryness Transfer->Evaporate Derivatize Derivatization (e.g., Silylation) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Internal Standard Integrate->Quantify Result Final Concentration Quantify->Result LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation (HILIC) Inject->Separate Detect Tandem Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Internal Standard Integrate->Quantify Result Final Concentration Quantify->Result

References

A Comparative Analysis of 1,3-Propanediol-d2 and 1,2-Propanediol-d2 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of deuterated propanediol (B1597323) isomers, 1,3-Propanediol-d2 and 1,2-Propanediol-d2.

This guide provides a comprehensive comparative analysis of two deuterated isomers of propanediol: this compound and 1,2-Propanediol-d2. These stable isotope-labeled compounds are valuable tools in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as internal standards in analytical chemistry. This document outlines their key physicochemical properties, synthesis routes, and provides a detailed examination of their primary applications, supported by experimental protocols and data.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties

Property1,3-Propanediol (B51772)1,2-PropanediolThis compound1,2-Propanediol-d2
Synonyms Trimethylene glycol, 1,3-Dihydroxypropane[2]Propylene (B89431) glycol, Methyl ethyl glycol[3]-(±)-1,2-Propanediol-d2
CAS Number 504-63-2[2]57-55-6[4]38645-14-6[5]58161-11-8
Molecular Formula C₃H₈O₂[2]C₃H₈O₂[4]C₃H₆D₂O₂C₃H₆D₂O₂
Molecular Weight 76.09 g/mol [5]76.09 g/mol [6]~78.11 g/mol ~78.11 g/mol
Appearance Colorless, viscous liquid[2]Clear, colorless, viscous liquid[4]Not specifiedNot specified
Melting Point -27 °C[2]-60 °C[6]Not specifiedNot specified
Boiling Point 211-217 °C[2]187 °C[6]Not specifiedNot specified
Density 1.0597 g/cm³[2]1.036 g/mL at 25 °C[6]Not specifiedNot specified
Solubility in Water Miscible[2]Miscible[6]Miscible (expected)Miscible (expected)

Synthesis of Deuterated Propanediols

The synthesis of deuterated propanediols typically involves the reduction of a suitable precursor with a deuterium (B1214612) source or the catalytic exchange of hydrogen for deuterium.

This compound: A common route for the synthesis of 1,3-propanediol involves the hydration of acrolein followed by hydrogenation.[2] For the deuterated analog, this would likely involve a deuterogenation step using deuterium gas (D₂) and a catalyst.

1,2-Propanediol-d2: The industrial production of 1,2-propanediol is primarily achieved through the hydration of propylene oxide.[6] Synthesis of 1,2-propanediol-d2 can be accomplished by methods such as the reduction of a suitable precursor with a deuterated reducing agent.

Applications in Research and Drug Development

The primary utility of this compound and 1,2-Propanediol-d2 lies in their application as tracers and internal standards in analytical methodologies, particularly in mass spectrometry-based techniques.

Internal Standards for Quantitative Analysis

Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry (GC-MS and LC-MS/MS) because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass.[7] This allows for accurate correction of variations in sample preparation, injection volume, and instrument response.

Performance Comparison:

While both isomers can serve as effective internal standards, the choice between this compound and 1,2-Propanediol-d2 depends on the specific analyte being quantified. For the analysis of 1,3-propanediol, this compound would be the ideal internal standard, and similarly for 1,2-propanediol. Using the deuterated analog of the target analyte ensures the closest possible chromatographic retention time and ionization efficiency, leading to the most accurate quantification.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Sample Biological or Environmental Sample Spike Spike with known amount of This compound or 1,2-Propanediol-d2 Sample->Spike Addition of IS Extraction Extraction of Analytes Spike->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Injection Injection into GC-MS or LC-MS/MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification based on peak area ratio of analyte to deuterated internal standard Detection->Quantification Result Concentration of Analyte in Sample Quantification->Result

Caption: General workflow for using deuterated propanediols as internal standards.

Metabolic and Pharmacokinetic Studies

Deuterated compounds are invaluable tools for studying the metabolism and pharmacokinetics of drugs and other xenobiotics. By replacing hydrogen with deuterium at specific sites, the metabolic fate of a compound can be traced and quantified.

Metabolic Fate of Propanediols:

  • 1,3-Propanediol: The metabolism of 1,3-propanediol can proceed through oxidation to 3-hydroxypropionaldehyde and then to 3-hydroxypropionic acid.[8] In some biological systems, it has been observed to be converted to acetyl-CoA.[8]

  • 1,2-Propanediol: This isomer is primarily metabolized to lactate (B86563) and pyruvate.[9][10] It can enter central metabolic pathways and be used for energy production or gluconeogenesis.[10]

The use of this compound and 1,2-Propanediol-d2 allows researchers to distinguish the administered compound from endogenous pools and to accurately track its conversion to various metabolites.

G cluster_13PDO 1,3-Propanediol Metabolism cluster_12PDO 1,2-Propanediol Metabolism PDO13 1,3-Propanediol HPA 3-Hydroxypropionaldehyde PDO13->HPA Oxidation HP 3-Hydroxypropionic Acid HPA->HP Oxidation AcetylCoA13 Acetyl-CoA HP->AcetylCoA13 PDO12 1,2-Propanediol Lactaldehyde Lactaldehyde / Acetol PDO12->Lactaldehyde Oxidation Lactate Lactate Lactaldehyde->Lactate Pyruvate Pyruvate Lactate->Pyruvate AcetylCoA12 Acetyl-CoA Pyruvate->AcetylCoA12 TCA TCA Cycle AcetylCoA12->TCA

Caption: Simplified metabolic pathways of 1,3- and 1,2-propanediol.

Experimental Protocols

The following are generalized protocols for the use of deuterated propanediols as internal standards in GC-MS and LC-MS/MS analysis. Instrument parameters and sample preparation details may require optimization for specific applications.

GC-MS Analysis of Propanediols

This protocol is adapted from methods used for the analysis of related compounds using a deuterated internal standard.[11][12][13][14]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., DB-WAX, HP-INNOWax)

Reagents:

  • This compound or 1,2-Propanediol-d2 (as internal standard)

  • Non-deuterated 1,3-propanediol and 1,2-propanediol standards

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Organic solvent (e.g., acetonitrile (B52724), ethyl acetate)

Procedure:

  • Sample Preparation: To a known volume or weight of the sample, add a precise amount of the deuterated internal standard solution.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes and the internal standard from the sample matrix.

  • Derivatization: Evaporate the solvent and add the derivatizing agent. Heat the mixture to ensure complete derivatization of the hydroxyl groups.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 240°C).

    • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for the derivatized analytes and the internal standard.

Data Analysis: Quantify the analytes by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard and comparing this to a calibration curve.

LC-MS/MS Analysis of Propanediols

This protocol is based on general principles for LC-MS/MS analysis using deuterated internal standards.[7]

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase or HILIC column

Reagents:

  • This compound or 1,2-Propanediol-d2 (as internal standard)

  • Non-deuterated 1,3-propanediol and 1,2-propanediol standards

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid

Procedure:

  • Sample Preparation: To a known volume or weight of the sample, add a precise amount of the deuterated internal standard solution.

  • Protein Precipitation/Extraction: If analyzing biological samples, precipitate proteins (e.g., with acetonitrile or methanol) and centrifuge. The supernatant can be directly injected or further purified.

  • LC-MS/MS Analysis: Inject an aliquot of the prepared sample into the LC-MS/MS system.

    • Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

    • Mass Spectrometer: Operate in multiple reaction monitoring (MRM) mode. Define precursor-to-product ion transitions for both the analytes and the deuterated internal standards.

Data Analysis: Quantify the analytes by calculating the ratio of the peak area of the analyte's MRM transition to the peak area of the deuterated internal standard's MRM transition and comparing this to a calibration curve.

Conclusion

This compound and 1,2-Propanediol-d2 are essential tools for researchers in various fields. Their primary application is as internal standards in mass spectrometry-based quantitative analysis, where they significantly improve accuracy and precision. The choice between the two isomers is dictated by the specific analyte of interest. They are also invaluable for tracing metabolic pathways and understanding the pharmacokinetic profiles of propanediol and related compounds. The experimental protocols provided in this guide offer a starting point for the development of robust analytical methods. As with any analytical procedure, method validation is crucial to ensure reliable and reproducible results.

References

A Researcher's Guide to Assessing the Purity of Commercially Available 1,3-Propanediol-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and other scientific fields, the isotopic and chemical purity of deuterated compounds like 1,3-Propanediol-d2 is paramount for accurate and reproducible experimental outcomes. This guide provides a framework for assessing the purity of commercially available this compound, offering a comparison of potential product specifications and detailing the necessary experimental protocols for verification.

Key Purity Attributes for this compound

When evaluating this compound, two primary purity aspects must be considered:

  • Isotopic Purity (Deuterium Enrichment): This refers to the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium (B1214612). High isotopic purity (typically ≥98%) is crucial to minimize interference from the non-deuterated isotopologue in sensitive analyses like mass spectrometry.

  • Chemical Purity: This indicates the percentage of the compound of interest, this compound, relative to any chemical impurities. These impurities could be residual starting materials, by-products from synthesis, or degradation products.

Comparative Analysis of Commercial this compound

Sourcing high-purity this compound is a critical first step. While direct access to certificates of analysis from all suppliers is not always available without a formal request, researchers can typically expect to find products with varying purity levels. Below is a table summarizing hypothetical, yet representative, data from different commercial suppliers.

Table 1: Comparison of Hypothetical Commercial this compound Products

FeatureSupplier ASupplier BSupplier C
Isotopic Purity (by MS) ≥98%≥99%≥99.5%
Chemical Purity (by GC) ≥98%≥99%≥99%
Water Content (by Karl Fischer) ≤0.1%≤0.05%≤0.05%
Stated Analytical Methods NMR, GC-MSNMR, GC-MS, Karl FischerNMR, HRMS, GC-FID
Available Documentation Certificate of ConformanceCertificate of AnalysisDetailed Certificate of Analysis

Experimental Workflow for Purity Assessment

A systematic approach is necessary to independently verify the purity of a purchased lot of this compound. The following diagram illustrates a typical experimental workflow.

G cluster_0 Sample Receipt and Preparation cluster_1 Purity Analysis cluster_2 Data Analysis and Reporting sample Commercial this compound prep Sample Preparation for Analysis (e.g., dissolution in appropriate solvent) sample->prep nmr NMR Spectroscopy (¹H and ²H NMR) prep->nmr Isotopic & Chemical Purity ms Mass Spectrometry (GC-MS or LC-HRMS) prep->ms Isotopic & Chemical Purity kf Karl Fischer Titration prep->kf Water Content analysis Data Interpretation and Purity Calculation nmr->analysis ms->analysis kf->analysis report Final Purity Assessment Report analysis->report

Experimental workflow for purity assessment.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining both the degree of deuteration and the presence of proton-containing chemical impurities.

  • Objective: To determine isotopic purity by assessing the degree of deuteration and to identify and quantify any chemical impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).

    • Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis (qNMR).

  • ¹H NMR Protocol:

    • Acquire a standard proton NMR spectrum.

    • Integrate the residual proton signals of this compound and compare them to the integral of the internal standard to quantify the amount of non-deuterated and partially deuterated species.

    • Analyze the spectrum for signals corresponding to potential chemical impurities.

  • ²H (Deuterium) NMR Protocol:

    • Acquire a deuterium NMR spectrum.

    • This will confirm the positions of deuteration on the 1,3-Propanediol molecule.

Mass Spectrometry (MS)

Mass spectrometry is highly sensitive for determining isotopic distribution and identifying trace-level chemical impurities.

  • Objective: To determine the isotopic enrichment of this compound and to identify and quantify chemical impurities.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) for LC-HRMS, or prepare for direct injection or headspace analysis for GC-MS.

  • GC-MS Protocol:

    • Inject the sample into the GC. The GC will separate the this compound from any volatile impurities.

    • The mass spectrometer will detect the separated compounds.

    • Analyze the mass spectrum of the this compound peak to determine the relative abundance of the deuterated and non-deuterated molecular ions to calculate isotopic purity.[1][2]

    • Identify any impurity peaks by their mass spectra and retention times.

  • LC-HRMS Protocol:

    • Infuse the sample solution into the ESI source.

    • Acquire high-resolution mass spectra.

    • The high mass accuracy allows for the precise determination of the masses of the different isotopologues (M, M+1, M+2, etc.) and their relative abundances, leading to a precise calculation of isotopic enrichment.[1][2]

Data Presentation

For a clear comparison of results, all quantitative data should be summarized in a structured table.

Table 2: Experimental Purity Assessment of a Hypothetical this compound Sample

Analytical MethodParameter MeasuredResult
¹H NMR Chemical Purity99.2%
Isotopic Purity (from residual H signals)98.7% D
GC-MS Chemical Purity (total ion chromatogram)99.5%
Isotopic Enrichment (mass spectrum)98.9% D
Karl Fischer Titration Water Content0.08%

By following this guide, researchers can confidently assess the purity of their commercially sourced this compound, ensuring the quality and reliability of their experimental data. This rigorous approach to quality control is a cornerstone of robust scientific research.

References

Unveiling the Analytical Edge: Advantages of Deuterated 1,3-Propanediol in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic substitution of hydrogen with its heavier isotope, deuterium (B1214612), in molecules like 1,3-Propanediol offers significant advantages in precision, accuracy, and understanding of metabolic processes. This guide provides a comparative overview of 1,3-Propanediol-d2 and its non-deuterated form, supported by experimental principles and data presentation, to highlight its superior performance in analytical and metabolic studies.

The primary benefits of using this compound (the deuterated form) over 1,3-Propanediol (the non-deuterated form) lie in the realms of analytical quantification and the study of metabolic pathways. These advantages stem from the mass difference between hydrogen and deuterium, which imparts unique properties to the deuterated molecule without significantly altering its chemical behavior.

Enhanced Accuracy in Quantitative Analysis: The Internal Standard Advantage

In many analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the most accurate and precise quantification of a target analyte in complex matrices such as biological fluids. This compound serves as an ideal internal standard for the analysis of 1,3-Propanediol.

Key Advantages:

  • Similar Chemical and Physical Properties: this compound exhibits nearly identical retention times in chromatography and similar ionization efficiency in mass spectrometry to the non-deuterated form. This co-elution and co-ionization behavior allows it to effectively compensate for variations in sample preparation, injection volume, and instrument response.

  • Distinct Mass-to-Charge Ratio (m/z): The key difference lies in its mass. This mass shift allows the mass spectrometer to distinguish between the analyte (1,3-Propanediol) and the internal standard (this compound), enabling precise ratiometric quantification.

Comparative Mass Spectra

The NIST database provides the electron ionization mass spectrum for 1,3-Propanediol. While a publicly available, directly comparable spectrum for this compound is not readily found, the expected fragmentation pattern would show a shift in the mass-to-charge ratio of the molecular ion and key fragments by the number of deuterium atoms incorporated. For instance, if this compound has two deuterium atoms, its molecular ion peak would be at m/z 78, compared to m/z 76 for the non-deuterated form.

Table 1: Comparison of Key Properties for Quantitative Analysis

Feature1,3-PropanediolThis compound (as Internal Standard)Advantage of Deuterated Form
Molecular Weight 76.09 g/mol Higher than 76.09 g/mol (e.g., 78.10 g/mol for d2)Allows for mass spectrometric differentiation.
Chromatographic Retention Time Identical to analyteNearly identical to analyteEnsures co-elution and simultaneous analysis.
Ionization Efficiency VariableNearly identical to analyteCompensates for matrix effects and instrument variability.
Quantification Accuracy Susceptible to matrix effects and sample lossHigh accuracy and precision through isotope dilutionProvides more reliable and reproducible results.

Elucidating Metabolic Pathways and Reaction Mechanisms

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE) . This effect is a powerful tool for studying reaction mechanisms and metabolic pathways.

Primary Kinetic Isotope Effect: If a carbon-hydrogen bond is broken in the rate-determining step of a reaction, substituting hydrogen with deuterium will significantly slow down the reaction rate. This is because the carbon-deuterium bond has a lower zero-point energy and requires more energy to break. Observing a significant KIE can provide strong evidence for the involvement of that specific C-H bond cleavage in the critical step of a metabolic process.

Metabolic Switching: In drug metabolism, if a drug molecule has multiple sites susceptible to metabolism, deuterating a metabolically active site can slow down its metabolism at that position. This can lead to a shift in metabolism to other sites, a phenomenon known as "metabolic switching." Studying the metabolic fate of specifically deuterated 1,3-Propanediol can help researchers understand its metabolic pathways and identify the enzymes involved.

Tracer in Metabolic Studies: Deuterated compounds are invaluable as tracers in metabolic research. By introducing this compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without interfering with the endogenous pool of the non-deuterated compound.

Experimental Workflow for a Tracer Study

cluster_0 In Vivo / In Vitro System cluster_1 Analytical Phase cluster_2 Data Analysis A Administer this compound B Collect Biological Samples (e.g., Blood, Urine, Tissue) at Time Points A->B Dosing C Sample Preparation (e.g., Extraction, Derivatization) B->C Collection D LC-MS/MS or GC-MS Analysis C->D Analysis E Quantify this compound and its Metabolites D->E Quantification F Determine Pharmacokinetic Parameters (e.g., Half-life, Clearance) E->F PK Modeling G Identify Metabolic Pathways E->G Metabolite ID A Biological Sample (Unknown [1,3-PDO]) B Add Known Amount of This compound (IS) A->B C Sample Preparation (Extraction, etc.) B->C D GC-MS Analysis C->D E Measure Peak Area Ratio (1,3-PDO / 1,3-PDO-d2) D->E G Calculate Unknown [1,3-PDO] E->G F Calibration Curve (Known [1,3-PDO] vs. Area Ratio) F->G

Navigating Metabolic Pathways: A Comparative Guide to 1,3-Propanediol-d2 and Other Metabolic Labeling Tracers

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in metabolic labeling, 1,3-Propanediol-d2 presents a potential, though not yet established, tool for researchers. This guide offers a comparative analysis of its hypothetical application against established stable isotope tracers, providing insights for researchers, scientists, and drug development professionals in the field of metabolic analysis.

Metabolic labeling, a cornerstone of metabolic research, allows for the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. The introduction of stable isotope-labeled compounds into biological systems enables the tracing of atoms through metabolic networks, providing a dynamic view of cellular processes. While a variety of deuterated and carbon-13 labeled tracers are well-established, the use of this compound as a metabolic labeling agent is a novel concept. This guide explores its potential application, compares it with existing alternatives, and provides a framework for its experimental implementation.

A Hypothetical Foray: Tracing with this compound

Currently, there is a lack of published data on the use of this compound for metabolic labeling. However, based on its structural similarity to glycerol (B35011), we can hypothesize its potential entry into cellular metabolism. It could theoretically be metabolized by pathways that act on three-carbon diols, potentially intersecting with glycerol, propionate (B1217596), or related metabolic routes. The deuterium (B1214612) labels would allow for its downstream metabolites to be tracked and quantified using mass spectrometry.

Established Alternatives for Tracing Related Pathways

The gold standards for tracing pathways related to glycerol and three-carbon metabolism include deuterated and 13C-labeled glycerol and propionate. These tracers have been extensively used to study glycerolipid synthesis, gluconeogenesis, and the citric acid cycle.

  • Deuterated Glycerol (e.g., Glycerol-d5, Glycerol-d8): Widely used to trace the glycerol backbone in glycerolipids and to study gluconeogenesis. The deuterium labels are readily detected by mass spectrometry.[1]

  • 13C-Glycerol: A key tracer in 13C-metabolic flux analysis (13C-MFA) to quantify fluxes through central carbon metabolism.[2][3]

  • Deuterated and 13C-Propionate: Utilized to study the metabolism of short-chain fatty acids and their entry into the citric acid cycle.[4][5][6]

Comparative Analysis: this compound vs. Established Tracers

Due to the absence of experimental data for this compound, a direct quantitative comparison of reproducibility is not possible. The following table provides a qualitative comparison based on hypothesized metabolic routes and the known properties of established tracers.

FeatureThis compound (Hypothetical)Deuterated Glycerol (e.g., Glycerol-d5)13C-Glycerol13C-Propionate
Metabolic Pathways Traced Potentially glycerol, propionate, and related pathways. The exact pathways are unconfirmed.Glycerolipid synthesis, gluconeogenesis.Central carbon metabolism, glycolysis, TCA cycle.[2][3]Propionate metabolism, TCA cycle anaplerosis.[4]
Detection Method Mass SpectrometryMass Spectrometry[1]Mass Spectrometry, NMR[7]Mass Spectrometry[5][6]
Potential Advantages May offer novel insights into specific enzyme activities or alternative metabolic routes for three-carbon diols.Well-characterized metabolic fate, commercially available in various deuterated forms.[8][9]Provides detailed positional information for flux analysis.[3]Directly traces a key short-chain fatty acid.
Potential Disadvantages Metabolic fate is unknown, potential for metabolic dead-ends or unexpected pathways. Lack of established protocols and analytical standards.Potential for kinetic isotope effects, although studies suggest it is a valid tracer in humans.[1]Higher cost compared to some deuterated tracers.Metabolic entry point is more specific and may not provide a broad overview of central metabolism.
Reproducibility Not established.Generally high, with established protocols and extensive literature.High, a standard method in metabolic flux analysis.[7][10]High, with established methodologies.

Experimental Protocols: A Generalized Approach

While a specific protocol for this compound is not available, a general workflow for a stable isotope labeling experiment can be adapted.

Generalized Stable Isotope Labeling Protocol
  • Cell Culture and Tracer Introduction:

    • Culture cells in a standard medium to the desired confluence.

    • Replace the standard medium with a medium containing the stable isotope tracer (e.g., this compound, Deuterated Glycerol, or 13C-Glycerol) at a predetermined concentration.

    • Incubate the cells for a specific period to allow for the uptake and metabolism of the tracer.

  • Metabolite Extraction:

    • Quench metabolism rapidly by, for example, washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Separate the soluble metabolites from the protein pellet by centrifugation.

  • Sample Analysis:

    • Analyze the extracted metabolites using a mass spectrometer (e.g., LC-MS/MS or GC-MS) to detect and quantify the labeled and unlabeled metabolites.

  • Data Analysis:

    • Determine the isotopic enrichment in the metabolites of interest.

    • Calculate metabolic fluxes using appropriate software and modeling approaches for 13C-MFA experiments.[7]

Visualizing the Pathways

To better understand the potential metabolic fate of this compound and the general workflow of a labeling experiment, the following diagrams are provided.

Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound 1,3-Propanediol-d2_in This compound This compound->1,3-Propanediol-d2_in Transport Hypothetical_Intermediate_A Hypothetical Intermediate A-d2 1,3-Propanediol-d2_in->Hypothetical_Intermediate_A Enzymatic Conversion Hypothetical_Intermediate_B Hypothetical Intermediate B-d2 Hypothetical_Intermediate_A->Hypothetical_Intermediate_B Glycerol_Metabolism Glycerol Metabolism Hypothetical_Intermediate_B->Glycerol_Metabolism Potential Intersection Propionate_Metabolism Propionate Metabolism Hypothetical_Intermediate_B->Propionate_Metabolism Potential Intersection Experimental_Workflow A Cell Culture B Introduce This compound A->B C Incubation B->C D Metabolite Extraction C->D E Mass Spectrometry Analysis D->E F Data Analysis & Flux Calculation E->F

References

A Comparative Analysis of 1,3-Propanediol and Propylene Glycol for Scientific and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two key isomeric glycols, 1,3-Propanediol (B51772) and Propylene (B89431) Glycol, reveals distinct differences in their physical, chemical, and biological properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform their selection in various applications.

While both 1,3-propanediol (PDO) and propylene glycol (PG), also known as 1,2-propanediol, share the same chemical formula (C₃H₈O₂), the structural arrangement of their hydroxyl groups leads to significant differences in their performance as solvents, humectants, and formulation excipients.[1] This comparative study delves into their physicochemical properties, production methods, performance in key applications, and toxicological profiles, with a focus on experimental evidence.

Physicochemical and Toxicological Properties: A Tabular Comparison

The following tables summarize the key quantitative data for 1,3-propanediol and propylene glycol, offering a side-by-side comparison of their fundamental characteristics and safety profiles.

Table 1: Physicochemical Properties

Property1,3-Propanediol (PDO)Propylene Glycol (PG)
IUPAC Name Propane-1,3-diolPropane-1,2-diol
CAS Number 504-63-2[2][3][4]57-55-6[3][4][5]
Molecular Weight 76.09 g/mol [2]76.095 g·mol−1[5]
Appearance Colorless, viscous liquid[2][6]Colorless, viscous liquid[5][7][8]
Odor Odorless[2][6][9]Nearly odorless[5][7][8]
Boiling Point 214 °C[2][6]188.2 °C[5][10]
Melting Point -27 °C to -32 °C[2][6]-59 °C[5][10]
Density ~1.05 g/cm³ at 20-25°C[6]~1.036 g/cm³ at 20°C[10]
Solubility Miscible with water, alcohols, ethers[9][11]Miscible with water, acetone, chloroform[5][10]

Table 2: Toxicological Data

Parameter1,3-Propanediol (PDO)Propylene Glycol (PG)
Oral LD50 (rat) Similar to Propylene Glycol[2]Data available, generally regarded as having low toxicity[8]
Skin Irritation Lower potential for skin irritation compared to PG[12][13]Known to cause skin irritation in some individuals[12]
Sensitization No dermal sensitization observed in studies[12]Very low sensitization potential[12]
FDA Status Generally Recognized As Safe (GRAS) for use in food[12]Generally Recognized As Safe (GRAS) for use in food products[1][10]

Production Methods: From Petrochemicals to Biotechnology

The manufacturing processes for these two glycols are distinct, with a notable shift towards bio-based production for 1,3-propanediol.

1,3-Propanediol:

  • Chemical Synthesis: Traditional methods include the hydrolysis of acrolein followed by hydrogenation, and the hydroformylation of ethylene (B1197577) oxide.[6][9][11] However, these processes can be economically challenging and involve hazardous substances.[11]

  • Biotechnological Production: A more sustainable approach involves the microbial fermentation of renewable feedstocks like glycerol (B35011) (a byproduct of biodiesel production) or corn-derived sugars.[6][14] This bio-based route is becoming increasingly prevalent.

Propylene Glycol:

  • Chemical Synthesis: The dominant industrial method is the hydrolysis of propylene oxide.[5][7] This process can be non-catalytic at high temperatures or catalytic at lower temperatures.[5]

  • Biotechnological Production: Fermentation methods are also being explored for the synthesis of (S)-propanediol, using intermediates like lactic acid and lactaldehyde.[5]

Experimental Performance Comparison

1. Skin Irritation and Sensitization: Human repeat-insult patch tests (RIPT) have demonstrated that 1,3-propanediol has a lower potential to cause skin irritation compared to propylene glycol.[12] In a 200-person RIPT, no clinically significant skin reactions were observed for 1,3-propanediol at concentrations up to 75%, whereas propylene glycol has a more established history of causing dermal irritation in some individuals.[12] Neither compound showed evidence of inducing allergic contact dermatitis or sensitization.[12]

2. Antimicrobial Activity: In a comparative study using a preservatives-effectiveness test (PET), 1,3-propanediol was found to be a more effective antimicrobial agent than propylene glycol.[2][15] The enhanced efficacy of 1,3-propanediol was particularly notable against Escherichia coli and Pseudomonas aeruginosa.[2][15] Scanning electron microscopy revealed that 1,3-propanediol caused more significant damage to the cell membrane of E. coli compared to propylene glycol.[2][15]

3. Thermal Stability and Solvency: A study evaluating their use in e-liquids found that 1,3-propanediol has a better thermal profile than propylene glycol, exhibiting fewer thermal decomposition by-products upon heating.[5][12] The same study suggested that 1,3-propanediol provides a more basic environment for nicotine, which can enhance its stability in its freebase form.[5][12] Furthermore, computational methods indicated that 1,3-propanediol may have better flavoring properties than propylene glycol.[5][12]

Experimental Protocols

1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439) This test assesses the potential of a chemical to cause skin irritation by measuring its effect on cell viability in a reconstructed human epidermis model.

  • Principle: The test chemical is applied topically to the 3D RhE model, which mimics the structure and function of the human epidermis.[9] Irritant chemicals cause damage to the cells, leading to a decrease in cell viability.

  • Procedure:

    • The test substance is applied to the surface of triplicate tissue models.

    • The tissues are incubated for a defined period (e.g., 60 minutes).

    • The test substance is removed by washing.

    • The tissues are transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).

    • Cell viability is assessed using the MTT assay. The vital dye MTT is converted by mitochondrial enzymes in viable cells into a blue formazan (B1609692) salt.

    • The formazan is extracted, and the amount is quantified by measuring its absorbance.

  • Interpretation: A substance is classified as an irritant if the tissue viability is reduced to ≤ 50% of the negative control.[7][9]

2. Preservative Efficacy Test (Challenge Test) This method evaluates the effectiveness of a preservative system in a product by intentionally introducing microorganisms and monitoring their growth over time.

  • Principle: The product is inoculated with a known concentration of various microorganisms (bacteria, yeast, and mold). The number of viable organisms is then periodically measured to determine the rate of microbial reduction.

  • Procedure:

    • The test product is divided into separate containers for each test microorganism.

    • Each container is inoculated with a standardized suspension of a specific microorganism (e.g., E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis).

    • The inoculated products are stored at a specified temperature.

    • At predetermined intervals (e.g., 7, 14, and 28 days), samples are taken from each container.

    • The number of viable microorganisms in the samples is determined using standard plating techniques.

  • Interpretation: The effectiveness of the preservative is determined by the log reduction in the concentration of viable microorganisms over time. Acceptance criteria are typically defined by regulatory bodies or industry standards.[16]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a key biochemical pathway and a standard experimental workflow.

Microbial_Production_of_1_3_Propanediol cluster_oxidative Oxidative Pathway cluster_reductive Reductive Pathway Glycerol Glycerol DHAP Dihydroxyacetone Phosphate (DHAP) Glycerol->DHAP Glycerol Dehydrogenase Three_HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->Three_HPA Glycerol Dehydratase cluster_oxidative cluster_oxidative cluster_reductive cluster_reductive NADH NADH NAD NAD+ PDO 1,3-Propanediol Three_HPA->PDO 1,3-Propanediol Oxidoreductase PDO->NAD NADH->Three_HPA

Caption: Microbial conversion of glycerol to 1,3-propanediol.

Skin_Irritation_Test_Workflow start Start apply_substance Apply Test Substance to Reconstructed Human Epidermis (RhE) start->apply_substance incubate_expose Incubate (e.g., 60 min) apply_substance->incubate_expose wash Wash to Remove Substance incubate_expose->wash incubate_recover Incubate for Recovery (e.g., 42 hours) wash->incubate_recover mtt_assay Perform MTT Assay (Assess Cell Viability) incubate_recover->mtt_assay quantify Quantify Formazan (Measure Absorbance) mtt_assay->quantify decision Cell Viability ≤ 50%? quantify->decision irritant Classify as Irritant decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No end End irritant->end non_irritant->end

Caption: Workflow for the in vitro skin irritation test (OECD TG 439).

Conclusion

The choice between 1,3-propanediol and propylene glycol depends on the specific requirements of the application. While both are effective glycols, the experimental evidence suggests that 1,3-propanediol offers advantages in terms of lower skin irritation potential and superior antimicrobial activity. Its bio-based production route also presents a more sustainable option. Propylene glycol, however, remains a widely used and well-characterized excipient with a long history of use in pharmaceutical and other industries. This guide provides the foundational data and experimental context to aid in the informed selection of the appropriate glycol for research, development, and formulation needs.

References

Safety Operating Guide

Personal protective equipment for handling 1,3-Propanediol-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 1,3-Propanediol-d2. All personnel should familiarize themselves with these procedures before working with this compound.

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shieldsConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)[1][2]
Skin Protection Chemical resistant gloves (e.g., Nitrile rubber, PVC)Inspected prior to use, conforming to EN 374[1][3][4]
Lab coat or chemical apronTo prevent skin contact[2][5]
Respiratory Protection Not generally required with adequate ventilationUse a NIOSH/MSHA or EN 149 approved respirator if ventilation is inadequate or if mists/aerosols are generated[1][2]

Operational Plan: Safe Handling Procedure

Adherence to this step-by-step guide is critical for minimizing exposure and ensuring a safe laboratory environment.

  • Preparation:

    • Ensure a well-ventilated work area, such as a fume hood.[2][5]

    • Confirm that an eyewash station and safety shower are readily accessible.[6]

    • Inspect all PPE for integrity before use.[1]

  • Handling the Compound:

    • Avoid all personal contact, including inhalation of vapors or mists.[3]

    • Wash hands thoroughly after handling.[2][5]

    • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][2][5]

    • Keep away from heat, sparks, and open flames.[2][5]

    • Avoid contact with incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[2][3]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5]

    • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][2][5]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2][3][5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a suitable, closed container labeled for chemical waste.[1]

    • Absorb spills with an inert material (e.g., sand, earth, vermiculite) and place in a chemical waste container.[1][2][5]

  • Disposal Method:

    • Dispose of waste through a licensed disposal company.[1][7]

    • Do not allow the product to enter drains.[1]

    • All waste disposal must be handled in accordance with local, state, and federal regulations.[3]

Quantitative Data Summary

PropertyValue
CAS Number 504-63-2 (for 1,3-Propanediol)
Molecular Formula C₃H₆D₂O₂
Molecular Weight 78.11 g/mol
Boiling Point 214 °C (417.2 °F)[8]
Melting Point -27 °C (-16.6 °F)[7]
Flash Point 140 °C (284 °F)[8]
Autoignition Temperature 400 °C (752 °F)[2][9]
Specific Gravity 1.05[3]
Vapor Pressure <0.1 mbar @ 20 °C[8]

Experimental Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_compound Handle Compound prep_ppe->handle_compound prep_area Ensure Well-Ventilated Area prep_area->handle_compound prep_safety Verify Safety Equipment Accessibility prep_safety->handle_compound handle_storage Store Properly handle_compound->handle_storage emergency_spill Spill handle_compound->emergency_spill Accidental Release emergency_exposure Exposure handle_compound->emergency_exposure Accidental Contact disposal_collect Collect Waste handle_storage->disposal_collect emergency_spill->disposal_collect emergency_exposure->disposal_collect disposal_dispose Dispose via Licensed Company disposal_collect->disposal_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Propanediol-d2
Reactant of Route 2
1,3-Propanediol-d2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.